Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-2-15-10(13)9-11(14)3-5-12(6-4-11)16-7-8-17-12/h14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKXSXPMLULVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC2(CC1)OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455119 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-8-acetic acid, 8-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189509-22-6 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-8-acetic acid, 8-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract and Strategic Importance
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate is a valuable bifunctional molecule and a key synthetic intermediate.[1] Its structure, featuring a protected ketone, a tertiary alcohol, and an ester moiety, makes it a versatile building block for the synthesis of more complex molecular architectures, particularly spirocyclic compounds. This guide provides a detailed examination of its synthesis via the Reformatsky reaction, focusing on the underlying mechanisms, a step-by-step experimental protocol, and critical insights for process optimization. The primary application of this intermediate lies in the pharmaceutical industry, notably as a precursor for novel 1,4-dioxa-8-azaspiro[4.5]decane derivatives investigated as high-affinity ligands for the sigma-1 (σ1) receptor, a target for tumor imaging agents and therapeutics for central nervous system (CNS) disorders.[2]
Retrosynthetic Analysis and Core Reaction
A logical retrosynthetic disconnection of the target molecule points to the formation of the C-C bond adjacent to the hydroxyl group. This disconnection reveals two key starting materials: the commercially available ketone 1,4-dioxaspiro[4.5]decan-8-one and an ethyl acetate equivalent. The most effective synthetic strategy for forming this specific carbon-carbon bond is the Reformatsky Reaction .[3][4]
This classical organometallic reaction involves the reaction of an α-halo ester with a carbonyl compound (in this case, a ketone) in the presence of metallic zinc. The zinc facilitates the formation of an organozinc enolate, which is a relatively soft nucleophile, preventing unwanted side reactions with the ester group.
Caption: Workflow of the Reformatsky reaction mechanism.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the Reformatsky reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Eq. |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 15.6 g | 0.10 | 1.0 |
| Ethyl Bromoacetate | 167.00 | 20.0 g (13.4 mL) | 0.12 | 1.2 |
| Zinc Dust (<10 micron) | 65.38 | 9.8 g | 0.15 | 1.5 |
| Iodine | 253.81 | ~50 mg | - | Cat. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | - |
| Sat. aq. Ammonium Chloride (NH₄Cl) | 53.49 | 100 mL | - | - |
| Diethyl Ether | 74.12 | 300 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to ensure anhydrous conditions.
-
Zinc Activation: To the flask, add the zinc dust (9.8 g) and a small crystal of iodine (~50 mg). Gently warm the flask with a heat gun under the nitrogen atmosphere until the violet iodine vapor is visible and subsequently dissipates. This process activates the zinc surface by removing the passivating oxide layer. [4]Allow the flask to cool to room temperature.
-
Reaction Initiation: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1,4-dioxaspiro[4.5]decan-8-one (15.6 g) and ethyl bromoacetate (20.0 g) in 150 mL of anhydrous THF.
-
Addition of Reactants: Add approximately 10% of the solution from the dropping funnel to the stirred zinc suspension. The reaction mixture should be gently warmed (e.g., with a water bath) to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the initial turbidity.
-
Controlled Addition and Reflux: Once the reaction has initiated, add the remainder of the THF solution dropwise at a rate sufficient to maintain a steady reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 60 minutes to ensure complete consumption of the starting ketone.
-
Reaction Quenching and Work-up: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Process Optimization and Safety Considerations
-
Causality of Reagent Choice:
-
Zinc: Zinc is the classic metal for this reaction. It is reactive enough to form the enolate but generally does not attack the ester functional group, a common side reaction with more reactive organometallics like Grignard reagents. [3] * Solvent: Anhydrous THF is an excellent solvent as it is aprotic and effectively solvates the organozinc intermediate. Diethyl ether is also commonly used.
-
Activation: Activation of the zinc is paramount for initiating the reaction. If the reaction fails to start, adding a small amount of 1,2-dibromoethane or trimethylsilyl chloride can also be effective. [4]* Trustworthiness and Validation:
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The IR spectrum should show a characteristic broad O-H stretch (~3500 cm⁻¹) and a C=O stretch for the ester (~1730 cm⁻¹).
-
-
Safety Precautions:
-
Ethyl Bromoacetate: This compound is a potent lachrymator and is toxic. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: THF and diethyl ether are extremely flammable. Ensure all heating is performed using heating mantles or oil baths and that no ignition sources are present.
-
Quenching: The quenching of the reaction can be exothermic. Perform this step slowly and with cooling.
-
References
-
Angene Chemical. This compound(CAS# 189509-22-6). Available at: [Link]. Accessed January 22, 2026.
-
Scribd. Reformatsky Reaction. Available at: [Link]. Accessed January 22, 2026.
-
ChemUniverse. ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate. Available at: [Link]. Accessed January 22, 2026.
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available at: [Link]. Accessed January 22, 2026.
-
PubChem. Acetic acid, 2-(1,4-dioxaspiro(4.5)dec-8-ylidene)-, ethyl ester. Available at: [Link]. Accessed January 22, 2026.
-
Chemsrc. CAS#:6289-46-9 | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. Available at: [Link]. Accessed January 22, 2026.
-
PubChem. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester. Available at: [Link]. Accessed January 22, 2026.
-
PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available at: [Link]. Accessed January 22, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Reformatsky Reaction | Thermo Fisher Scientific - RU [thermofisher.com]
An In-depth Technical Guide to Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate, a spirocyclic compound of interest in organic synthesis and medicinal chemistry. The document details the logical synthesis of this molecule via the Reformatsky reaction, offering a plausible and detailed experimental protocol. A thorough characterization of the target compound is presented through predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses the potential applications of this molecule, particularly as a versatile intermediate in the development of novel therapeutics, owing to its unique three-dimensional structure. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel chemical entities.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry and drug discovery. Their inherent three-dimensionality offers access to novel chemical space, often leading to compounds with improved pharmacological properties compared to their planar counterparts. The rigid nature of the spirocyclic core can pre-organize appended functional groups in a well-defined spatial arrangement, facilitating optimal interactions with biological targets. This compound (Figure 1) is a prime example of such a scaffold, incorporating a protected ketone functionality and a reactive hydroxyl group, making it a valuable building block for the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, purification, and application in subsequent synthetic steps.
| Property | Value | Source |
| CAS Number | 189509-22-6 | [1] |
| Molecular Formula | C₁₂H₂₀O₅ | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | Predicted to be a colorless to pale yellow oil/liquid | [1] |
| Purity | Typically >95% | [1] |
Synthesis via the Reformatsky Reaction
The synthesis of this compound can be efficiently achieved through a Reformatsky reaction. This classic carbon-carbon bond-forming reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[2][3] In this case, the readily available 1,4-dioxaspiro[4.5]decan-8-one serves as the ketone starting material.
The causality behind this choice of reaction lies in the chemoselectivity of the organozinc reagent (the Reformatsky reagent) formed in situ. Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, the zinc enolate is sufficiently nucleophilic to attack the ketone carbonyl but generally does not react with the ester functionality, thus preventing self-condensation of the ethyl bromoacetate.[4]
Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram:
Diagram 1. Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Reformatsky reaction.[2]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)
-
Ethyl bromoacetate (1.5 eq)
-
Activated Zinc dust (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the zinc dust. Briefly heat the flask under vacuum and then cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen). A small crystal of iodine can be added to initiate the reaction.
-
Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.
-
Addition of Reactants: A solution of 1,4-dioxaspiro[4.5]decan-8-one and ethyl bromoacetate in anhydrous THF is prepared and transferred to the dropping funnel. A small portion of this solution is added to the zinc suspension. The reaction mixture is gently warmed until the reaction initiates, which is often indicated by a color change or gentle refluxing.
-
Reaction Progression: The remaining solution of the ketone and ester is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Workup: The reaction is cooled to 0 °C in an ice bath. The reaction is then quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of this compound
A self-validating system of characterization is crucial to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound based on its chemical structure.
Spectroscopic Data Summary
| Technique | Expected Key Features |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), a singlet for the methylene group adjacent to the ester, signals for the spirocyclic ring protons, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the ester carbonyl, the quaternary carbon of the spiro center, carbons of the ethyl group, the methylene carbon adjacent to the ester, and the carbons of the spirocyclic ring. |
| IR Spectroscopy | A broad absorption band for the O-H stretch, a strong absorption for the C=O stretch of the ester, and C-O stretching bands. |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of an ethoxy group or water. |
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | q | 2H | -OCH₂ CH₃ |
| ~3.90 | s | 4H | -OCH₂CH₂ O- |
| ~2.55 | s | 2H | -C(OH)CH₂ CO₂Et |
| ~2.50 (broad) | s | 1H | -OH |
| ~1.80-1.60 | m | 8H | Cyclohexane ring protons |
| ~1.25 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C =O (ester) |
| ~109 | O-C -O (spiro carbon) |
| ~70 | C (OH) |
| ~65 | -OCH₂ CH₂O- |
| ~61 | -OCH₂ CH₃ |
| ~45 | -C(OH)CH₂ CO₂Et |
| ~35 | Cyclohexane ring carbons |
| ~14 | -OCH₂CH₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3450 (broad) | O-H stretch (hydroxyl) |
| ~2940, 2870 | C-H stretch (aliphatic) |
| ~1725 (strong) | C=O stretch (ester) |
| ~1250, 1050 | C-O stretch |
Predicted Mass Spectrometry Data (EI)
| m/z | Assignment |
| 244 | [M]⁺ |
| 226 | [M - H₂O]⁺ |
| 199 | [M - OEt]⁺ |
| 156 | [M - CH₂CO₂Et]⁺ |
Characterization Workflow
The logical flow for the complete characterization of the synthesized product is outlined below.
Diagram 2. Logical workflow for the characterization of this compound.
Potential Applications in Drug Discovery
This compound is a versatile intermediate with significant potential in drug discovery and medicinal chemistry. The spirocyclic core imparts a defined three-dimensional geometry, which can be exploited to develop selective ligands for various biological targets. The presence of both a hydroxyl group and an ester functionality allows for diverse chemical modifications.
-
Derivatization of the Hydroxyl Group: The tertiary alcohol can be used as a handle for introducing a wide range of substituents through etherification, esterification, or displacement reactions. This allows for the exploration of structure-activity relationships (SAR) by probing the steric and electronic requirements of a target's binding pocket.
-
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or with alcohols to form different esters. This provides another avenue for derivatization and optimization of pharmacokinetic and pharmacodynamic properties.
-
Scaffold for Complex Molecule Synthesis: The protected ketone functionality (the dioxaspiro group) is stable to a variety of reaction conditions, allowing for selective manipulation of the side chain. Subsequent deprotection can reveal the ketone for further elaboration, making this compound a useful starting material for the synthesis of more complex spirocyclic natural products or drug candidates.
The 1,4-dioxaspiro[4.5]decane moiety is found in various biologically active molecules, including those with potential applications as M1 muscarinic agonists and σ1 receptor radioligands for tumor imaging.[5][6] This highlights the utility of this scaffold in the development of novel therapeutics.
Conclusion
This compound is a valuable synthetic intermediate that can be readily prepared via the Reformatsky reaction. Its well-defined three-dimensional structure and the presence of orthogonal functional groups make it an attractive building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. The detailed synthetic protocol and predicted comprehensive characterization data provided in this guide serve as a foundational resource for researchers interested in utilizing this versatile molecule in their synthetic endeavors.
References
-
PubChem. Acetic acid, 2-(1,4-dioxaspiro(4.5)dec-8-ylidene)-, ethyl ester. National Center for Biotechnology Information. [Link]
-
Ishida, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(14), 2578-2591. [Link]
-
Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5463-5475. [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
NROChemistry. Reformatsky Reaction. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
Angene Chemical. This compound. [Link]
-
Kato, Y., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5979. [Link]
-
Lim, S. H., et al. (2003). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 24(11), 1573-1574. [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. [Link]
Sources
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sfera.unife.it [sfera.unife.it]
- 6. This compound [cymitquimica.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
Introduction to Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
This compound (CAS No. 189509-22-6) is a complex organic molecule featuring a spirocyclic ketal, a tertiary alcohol, and an ethyl ester functional group.[1][2] Its molecular formula is C₁₂H₂₀O₅, with a molecular weight of 244.29 g/mol .[1] The intricate stereochemistry and functionality of this molecule make it a valuable building block in organic synthesis and potentially in the development of novel pharmaceutical agents. Accurate structural confirmation is paramount, and this is achieved through a combination of spectroscopic methods.
Molecular Structure:
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3450 (broad) | Medium | O-H stretch | Tertiary alcohol |
| 2950-2850 | Strong | C-H stretch | Aliphatic (cyclohexane, ethyl, acetate) |
| ~1735 | Strong | C=O stretch | Ester |
| ~1240 | Strong | C-O stretch (ester) | Ester |
| ~1150 | Strong | C-O stretch (alcohol & ketal) | Tertiary alcohol and spiroketal |
Experimental Protocol for IR Data Acquisition
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is highly efficient. [2][3] Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum. The typical range is 4000 to 400 cm⁻¹. [3][4]5. Clean the ATR crystal thoroughly with an appropriate solvent after the measurement is complete.
Caption: Step-by-step protocol for ATR-FTIR analysis of a liquid sample.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, as it typically keeps the molecule intact. [5][6]
Predicted Mass Spectrometry Data
Ionization Mode: Positive Ion Electrospray (ESI+)
| m/z (mass-to-charge ratio) | Predicted Ion | Rationale |
| 245.1338 | [M+H]⁺ | The protonated molecular ion (C₁₂H₂₁O₅⁺). High-resolution MS would confirm this exact mass. |
| 267.1157 | [M+Na]⁺ | A common adduct in ESI-MS, where a sodium ion attaches to the molecule (C₁₂H₂₀O₅Na⁺). |
| 227.1232 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated parent ion, a common fragmentation for alcohols. |
| 199.1283 | [M+H-C₂H₅OH]⁺ | Loss of ethanol from the protonated parent ion. |
Experimental Protocol for ESI-MS Data Acquisition
This protocol is for high-resolution mass spectrometry (HRMS) to confirm the elemental composition. [7] Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) with an ESI source.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution of the stock solution with the same solvent to a final concentration of ~1-10 µg/mL. Overly concentrated samples can cause ion suppression. [7]3. A small amount of an acid (e.g., 0.1% formic acid) is often added to the final solution to promote protonation in positive ion mode.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion current.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
-
The instrument's software will compare the measured exact mass of the [M+H]⁺ ion to the theoretical mass to confirm the elemental formula.
Caption: Workflow for preparing and analyzing a sample by ESI-Mass Spectrometry.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation of this compound. While this guide presents predicted data, the underlying principles and detailed experimental protocols provide a robust framework for any researcher to acquire and interpret the actual spectroscopic data for this compound. The correlation between the predicted spectral features and the known molecular structure serves as a self-validating system, ensuring high confidence in the final structural assignment.
References
- Drawell. (2025, April 2).
- CymitQuimica. Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)
- Angene Chemical. Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)
- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.
- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.
- Lo, D. (n.d.).
- Thermo Nicolet. Infrared Spectra of Pure Liquids.
- University of Bristol.
- Holčapek, M., & Kholia, P. (n.d.).
- Breitmaier, E. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- American Chemical Society. NMR Guidelines for ACS Journals.
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. ursinus.edu [ursinus.edu]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-Depth Technical Guide to the Physical and Chemical Properties of Dioxaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxaspiro compounds, a class of spirocyclic molecules featuring two ether linkages originating from a single carbon atom, represent a significant structural motif in natural products and are of increasing interest in medicinal chemistry and drug discovery. Their unique three-dimensional architecture imparts desirable physicochemical properties, such as increased polarity and metabolic stability, making them attractive scaffolds for the development of novel therapeutics. This guide provides a comprehensive overview of the core physical and chemical properties of dioxaspiro compounds, offering insights into their synthesis, characterization, and reactivity.
I. Molecular Structure and Stereochemistry
The defining feature of a dioxaspiro compound is the spirocenter, a quaternary carbon atom that is a common member of two rings, at least one of which contains two oxygen atoms. The relative orientation of the two rings and the stereochemistry of the spirocenter have a profound impact on the molecule's conformation and overall properties.
A. Conformational Analysis and the Anomeric Effect
The stability of the different conformations of dioxaspiro compounds, particularly spiroketals, is largely governed by stereoelectronic effects, most notably the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent on a cyclohexane-like ring to occupy the axial position instead of the sterically less hindered equatorial position. In spiroketals, a double anomeric effect can be observed when both C-O bonds of the spirocenter are in an axial orientation with respect to the adjacent rings. This axial-axial (ax-ax) conformation is often the most stable.[1]
The order of stability for the conformations of a typical 6,6-spiroketal is generally:
axial-axial > axial-equatorial > equatorial-equatorial [1]
This preference is due to the stabilizing hyperconjugation between the lone pair of electrons on one of the ring oxygens and the antibonding (σ*) orbital of the adjacent C-O bond. The axial arrangement allows for optimal anti-periplanar alignment for this orbital overlap.
Diagram: Conformational Isomers of a 6,6-Dioxaspiroketal
Caption: Conformational equilibrium of a 6,6-dioxaspiroketal, highlighting the stabilizing anomeric effect.
II. Physical Properties of Dioxaspiro Compounds
The physical properties of dioxaspiro compounds are influenced by their molecular weight, the size and nature of the rings, and the presence of other functional groups.
A. Melting and Boiling Points
Generally, the melting and boiling points of dioxaspiro compounds increase with molecular weight due to stronger intermolecular van der Waals forces. Branching on the carbocyclic ring can lower the boiling point compared to a linear analogue of similar molecular weight, as it reduces the effective surface area for intermolecular interactions.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference(s) |
| 1,4-Dioxaspiro[4.5]decane | C8H14O2 | 142.20 | - | 184-185 | [2] |
| 1,7-Dioxaspiro[5.5]undecane | C9H16O2 | 156.22 | - | 193 | |
| 1,5-Dioxaspiro[5.5]undecane | C9H16O2 | 156.22 | - | 75-77 (at 12 mmHg) | [3] |
B. Solubility
The presence of two ether-like oxygen atoms imparts a degree of polarity to the dioxaspiro core, making these compounds generally more soluble in polar organic solvents than their corresponding carbocyclic analogues. Their solubility in water is dependent on the overall hydrophobicity of the molecule. Smaller dioxaspiro compounds with fewer carbon atoms exhibit some water solubility. For instance, the first water molecule hydrogen bonds to the oxygen atom of 1,7-dioxaspiro[5.5]undecane.[1] However, as the size of the carbocyclic portion of the molecule increases, the water solubility rapidly decreases.
Dioxaspiro compounds are typically soluble in a range of organic solvents, including:
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Alcohols (e.g., methanol, ethanol)
-
Aprotic polar solvents (e.g., acetone, ethyl acetate)
III. Chemical Properties and Reactivity
The chemical reactivity of dioxaspiro compounds is primarily centered around the spiroketal or spiroacetal functionality. The stability of this group is a key consideration in their application, particularly in the context of drug development where stability under physiological conditions is paramount.
A. Stability: Acid and Base Catalyzed Hydrolysis
Dioxaspiroketals are generally stable under neutral and basic conditions. However, they are susceptible to acid-catalyzed hydrolysis, which results in the ring-opening of one or both of the heterocyclic rings to yield a dihydroxy ketone or related structures.[4] This reaction is reversible, and the formation of the spiroketal is often favored by the removal of water.
The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the ring oxygen atoms, followed by nucleophilic attack of water at the spirocenter. This process is analogous to the hydrolysis of acyclic ketals and acetals.[4]
Diagram: Acid-Catalyzed Hydrolysis of a Dioxaspiroketal
Caption: General mechanism for the acid-catalyzed hydrolysis of a dioxaspiroketal.
B. Reactions with Nucleophiles
While the spiroketal linkage is relatively inert to direct nucleophilic attack under neutral or basic conditions, reactions can occur with strong nucleophiles, particularly if the ring system is strained or activated.
-
Reduction with Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reductively cleave one of the C-O bonds of the spiroketal, leading to the formation of a diol.[5] This reaction is analogous to the reduction of esters and lactones.
-
Reaction with Organometallic Reagents: Grignard reagents (RMgX) are generally unreactive towards simple, unstrained dioxaspiroketals.[6] However, in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), ring-opening can be induced, leading to the formation of β-alkoxy alcohols.[6]
IV. Spectroscopic Characterization
The structure of dioxaspiro compounds is routinely elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a dioxaspiro compound provides information about the electronic environment of the hydrogen atoms. The chemical shifts of protons on the carbon atoms adjacent to the oxygen atoms are typically found in the range of 3.5-4.5 ppm. The spirocyclic nature of the molecule can lead to complex splitting patterns due to restricted bond rotation and diastereotopic relationships between protons.
-
¹³C NMR: The carbon NMR spectrum is particularly informative for identifying the spirocenter, which is a quaternary carbon and typically appears as a weak signal in the range of 90-110 ppm. The carbons bonded to the oxygen atoms (C-O) resonate in the downfield region, typically between 60 and 80 ppm.[7]
Example: ¹³C NMR Data for 1,4-Dioxaspiro[4.5]decane [2]
| Carbon Atom | Chemical Shift (ppm) |
| Spirocenter (C5) | ~108 |
| O-CH₂ (C6, C7) | ~64 |
| Cyclohexane Ring | 23-36 |
B. Infrared (IR) Spectroscopy
The IR spectrum of a dioxaspiro compound is characterized by strong C-O stretching vibrations in the fingerprint region. The absence of a strong absorption band in the carbonyl region (1650-1800 cm⁻¹) and the hydroxyl region (3200-3600 cm⁻¹) is indicative of the formation of the spiroketal from a dihydroxy ketone precursor.
Characteristic IR Absorptions for Dioxaspiro Compounds:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-O Stretch (Ether) | 1250 - 1050 | Strong |
| C-H Stretch (sp³) | 2990 - 2850 | Strong |
An example of an IR spectrum for 1,4-Dioxaspiro[4.5]decane can be found in the NIST WebBook.[8]
V. Experimental Protocols
A. Synthesis of Dioxaspiro Compounds: Acid-Catalyzed Ketalization
A common and straightforward method for the synthesis of dioxaspiro compounds is the acid-catalyzed reaction of a ketone with a diol.
Diagram: General Synthesis of a Dioxaspiro Compound
Caption: General reaction scheme for the synthesis of a dioxaspiro compound via acid-catalyzed ketalization.
Step-by-Step Methodology for the Synthesis of 1,4-Dioxaspiro[4.5]decane [9]
-
Reaction Setup: To a solution of cyclohexanone (1 equivalent) and ethylene glycol (1.2 equivalents) in a suitable solvent (e.g., toluene or dichloromethane), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA, or a strong mineral acid like HCl).[9]
-
Water Removal: The reaction is an equilibrium process. To drive the reaction towards the product, water must be removed as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus when toluene is the solvent. Alternatively, a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves can be used.[10]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting ketone.
-
Workup: Once the reaction is complete, the acidic catalyst is neutralized by washing the reaction mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield the pure dioxaspiro compound.
B. Characterization Protocol
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns. The absence of a ketone signal in the ¹³C NMR spectrum and the presence of the characteristic spiroketal carbon signal are key indicators of successful synthesis.
-
IR Spectroscopy: Obtain an IR spectrum of the neat liquid or a KBr pellet of the solid product. Confirm the presence of strong C-O stretching bands and the absence of O-H and C=O stretching bands from the starting materials.
-
Mass Spectrometry: Analyze the product by mass spectrometry to confirm the molecular weight.
Conclusion
Dioxaspiro compounds are a fascinating class of molecules with unique structural and electronic properties that make them valuable in various fields, particularly in the design of new pharmaceuticals. Their three-dimensional nature and inherent polarity offer advantages in modulating the properties of bioactive molecules. A thorough understanding of their physical properties, such as solubility and melting/boiling points, is crucial for their formulation and handling. Furthermore, knowledge of their chemical reactivity, especially their stability under different pH conditions and their reactions with various reagents, is essential for their successful application and for the design of synthetic routes. The spectroscopic techniques outlined in this guide provide the necessary tools for the unambiguous characterization of these important compounds.
References
-
Stereoelectronic Effects The Anomeric Effect in Spiroketals. ChemTube3D. Available from: [Link]
-
1,4-Dioxaspiro(4.5)decane. PubChem. Available from: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]
-
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available from: [Link]
-
IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available from: [Link]
-
1,5-Dioxaspiro[5.5]undecane. PubChem. Available from: [Link]
-
18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available from: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
-
1,4-Dioxaspiro[4.5]decane. NIST WebBook. Available from: [Link]
-
Chemical Properties of 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- (CAS 707-29-9). Cheméo. Available from: [Link]
-
Organic Solvent Solubility Data Book. CORE. Available from: [Link]
-
Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available from: [Link]
-
A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. Available from: [Link]
-
Opening of Epoxides With Acid. Master Organic Chemistry. Available from: [Link]
-
A Modular, Stereoselective Approach to Spiroketal Synthesis. ResearchGate. Available from: [Link]
-
Chemical Properties of 1,7-Dioxaspiro[5.5]undecane (CAS 180-84-7). Cheméo. Available from: [Link]
-
1,7-dioxaspiro(5.5)undecane. AERU - University of Hertfordshire. Available from: [Link]
-
Grignard Reagents. Chemistry LibreTexts. Available from: [Link]
-
Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. PMC - NIH. Available from: [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. Available from: [Link]
-
Acid Catalyze ring opening of Epoxides - HBr, HCl, HI, H2SO4/H20 - Organic Chemistry. YouTube. Available from: [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge. Available from: [Link]
-
Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. ResearchGate. Available from: [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. Available from: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available from: [Link]
-
Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl). MDPI. Available from: [Link]
-
Ring opening reactions of epoxides: Acid-catalyzed (video). Khan Academy. Available from: [Link]
-
Workup: Aluminum Hydride Reduction. University of Rochester. Available from: [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available from: [Link]
-
Grignard Reagent Reaction Mechanism. YouTube. Available from: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]
-
BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. ChemRxiv. Available from: [Link]
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Available from: [Link]
-
Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. Available from: [Link]
-
1,5-Dioxaspiro[5.5]undecane, 3-hydroxy-. PubChem. Available from: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available from: [Link]
-
1,4-Dioxaspiro(4.5)decan-2-one. PubChem. Available from: [Link]
-
Acid Catalyzed Epoxide Openings - How do I know which product forms?. YouTube. Available from: [Link]
-
1,4-Dioxaspiro[4.5]decane. NIST WebBook. Available from: [Link]
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. Available from: [Link]
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central. Available from: [Link]
Sources
- 1. Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-Dioxaspiro[5.5]undecane | C9H16O2 | CID 9096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 9. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
The Reformatsky Reaction with Spirocyclic Ketones: A Deep Dive into Mechanism and Stereocontrol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Spirocycle and the Utility of the Reformatsky Reaction
Spirocycles, three-dimensional structures containing two rings connected by a single common atom, are increasingly sought-after motifs in drug discovery and natural product synthesis.[1] Their rigid, defined spatial arrangement offers a unique scaffold for presenting pharmacophoric elements in a precise orientation, often leading to enhanced potency and selectivity. The construction of these sterically demanding frameworks, however, presents a significant synthetic challenge. The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, offers a robust and versatile method for accessing β-hydroxy esters, which can be valuable precursors to spirocyclic systems.[2] This guide provides a detailed exploration of the Reformatsky reaction mechanism as it applies to spirocyclic ketones, with a particular focus on the stereochemical nuances that govern the formation of the spirocyclic core.
The Core Mechanism: A Refresher on the Reformatsky Reaction
First discovered by Sergey Reformatsky in 1887, this organozinc-mediated reaction involves the addition of an α-halo ester to a carbonyl compound, typically an aldehyde or ketone. The reaction proceeds through several key steps:
-
Formation of the Reformatsky Reagent: Metallic zinc undergoes oxidative addition into the carbon-halogen bond of an α-halo ester to form an organozinc compound, also known as a Reformatsky enolate.[3][4] These enolates are generally less reactive than their lithium or magnesium counterparts, which prevents undesired side reactions with the ester functionality.[3]
-
Dimerization of the Reagent: In solution, Reformatsky reagents often exist as dimeric structures.[3][5] The specific conformation of this dimer can influence the subsequent reaction stereochemistry.
-
Nucleophilic Addition to the Carbonyl: The Reformatsky enolate then adds to the carbonyl carbon of the ketone via a six-membered, chair-like transition state, often referred to as a Zimmerman-Traxler-type model.[6]
-
Hydrolysis: Acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.[3]
Figure 1: Generalized workflow of the Reformatsky reaction with a spirocyclic ketone.
The Crux of the Matter: Stereoselectivity in Reactions with Spirocyclic Ketones
The formation of a new stereocenter at the carbonyl carbon during the Reformatsky reaction necessitates a thorough understanding of the factors governing diastereoselectivity. With spirocyclic ketones, the rigid conformational nature of the ring system plays a decisive role in determining the facial selectivity of the nucleophilic attack.
The Zimmerman-Traxler Model: A Predictive Framework
The stereochemical outcome of the Reformatsky reaction is often rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state involving the zinc enolate and the carbonyl compound.[6][7] The substituents on both the enolate and the ketone will preferentially occupy equatorial positions to minimize steric interactions, thus dictating the stereochemistry of the newly formed C-C bond.
Sources
- 1. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Mastering the Maze: A Technical Guide to the Structure Elucidation of 1,4-Dioxaspiro[4.5]decane Derivatives
Foreword: Navigating the Spirocyclic Landscape
The 1,4-dioxaspiro[4.5]decane scaffold, a privileged structure in medicinal chemistry and materials science, presents a unique set of challenges and opportunities in structural analysis. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclohexane and a 1,3-dioxolane ring, demands a multi-pronged analytical approach to unambiguously determine substitution patterns, stereochemistry, and conformational preferences. This guide is crafted for researchers, scientists, and drug development professionals, moving beyond a simple recitation of techniques to provide a strategic and in-depth understanding of why certain analytical choices are made and how to interpret the resulting data with confidence. We will journey through the core analytical methodologies, grounding our discussion in the principles of spectroscopic and crystallographic analysis to build a self-validating system for the complete structural characterization of this important class of molecules.
The Analytical Blueprint: A Synergy of Techniques
The robust elucidation of 1,4-dioxaspiro[4.5]decane derivatives is rarely accomplished with a single technique. Instead, a synergistic workflow integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for definitive proof, single-crystal X-ray crystallography is paramount. Each method provides a unique piece of the structural puzzle, and their combined power allows for a comprehensive and validated assignment.
Caption: Key HMBC correlations confirming the 1,4-dioxaspiro[4.5]decane core.
II. Mass Spectrometry (MS): Deciphering the Molecular Formula and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight, which leads to the molecular formula, and the fragmentation pattern, which offers clues about the molecule's substructures.
A. High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint
HRMS is the definitive method for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the molecular formula can be unequivocally established, ruling out other possibilities with the same nominal mass. This is a non-negotiable first step in the structure elucidation of an unknown 1,4-dioxaspiro[4.5]decane derivative.
B. Tandem Mass Spectrometry (MS/MS): A Window into Fragmentation
In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structural motifs present in the molecule. For 1,4-dioxaspiro[4.5]decane derivatives, characteristic fragmentation pathways often involve the dioxolane ring and the cyclohexane moiety.
Common Fragmentation Pathways:
-
Retro-Diels-Alder (RDA)-type reactions in the cyclohexane ring, especially if it contains unsaturation.
-
Cleavage of the dioxolane ring: The ketal functionality is prone to characteristic cleavages. A common fragmentation involves the formation of a stable oxonium ion.
-
Loss of small neutral molecules: Depending on the substituents, losses of water, carbon monoxide, or other small molecules can be observed.
The fragmentation of the parent 1,4-dioxaspiro[4.5]decane under electron ionization (EI) often shows a prominent fragment at m/z 99, corresponding to the loss of a propyl radical from the cyclohexane ring, followed by rearrangement. Another key fragment is often seen at m/z 86.
Caption: Generalized fragmentation pathway in mass spectrometry.
III. Single-Crystal X-ray Crystallography: The Final Word
While NMR and MS can provide a robust hypothesis for the structure of a 1,4-dioxaspiro[4.5]decane derivative, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and absolute stereochemistry.
For 1,4-dioxaspiro[4.5]decane derivatives, X-ray crystallography is particularly valuable for:
-
Confirming Connectivity: It provides an indisputable picture of how all the atoms are connected.
-
Determining Relative and Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can definitively establish the spatial arrangement of substituents. The crystal structure of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid, for instance, clearly shows the trans relationship of the carboxylic acid groups. [1]* Analyzing Conformation: The solid-state conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the puckering of the dioxolane ring can be precisely determined. In the aforementioned dicarboxylic acid derivative, the six-membered ring adopts a chair conformation. [1] The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. The resulting data is then processed to solve and refine the crystal structure.
Experimental Protocol: A Glimpse into X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. For example, single crystals of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid were grown from an ethyl acetate/hexane mixture. [1]2. Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and the space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by least-squares methods to best fit the experimental data.
Conclusion: A Validated Approach to Structural Certainty
The structure elucidation of 1,4-dioxaspiro[4.5]decane derivatives is a testament to the power of modern analytical chemistry. By strategically employing a combination of 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and, when necessary, single-crystal X-ray crystallography, researchers can navigate the complexities of these spirocyclic systems with a high degree of confidence. This integrated approach, grounded in a thorough understanding of the "why" behind each technique, ensures not only the accuracy of the final structure but also a deeper appreciation for the intricate molecular architecture of these fascinating compounds.
References
-
National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.5)decane. PubChem. Retrieved from [Link]
-
Glidewell, C., & Low, J. N. (2018). 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST WebBook. Retrieved from [Link]
Sources
An In-depth Technical Guide to Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS 189509-22-6): A Key Intermediate in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate, identified by CAS number 189509-22-6, is a specialized organic compound primarily utilized as a key intermediate in the synthesis of more complex molecules.[1][2] Its unique spirocyclic structure, incorporating both hydroxyl and ethyl ester functionalities, makes it a valuable building block for introducing specific structural motifs in the development of novel compounds, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, commercial availability, and its strategic role in synthetic chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective application in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 189509-22-6 | [3][4] |
| Molecular Formula | C₁₂H₂₀O₅ | [3][4] |
| Molecular Weight | 244.28 g/mol | [1] |
| Appearance | Liquid (form may vary) | [3] |
| Purity | Typically ≥95% | [3] |
| SMILES Code | O=C(OCC)CC(CC1)(O)CCC21OCCO2 | [2] |
| InChI Key | WHKXSXPMLULVEK-UHFFFAOYSA-N | [2][3] |
Role as a Synthetic Intermediate
This compound is not typically employed for its direct biological activity. Instead, its value lies in its utility as a versatile building block in organic synthesis.[1] The presence of a protected ketone (as a dioxaspirocyclic ketal), a tertiary alcohol, and an ethyl ester group provides multiple reactive sites that can be selectively manipulated to construct intricate molecular architectures.
The dioxaspiro[4.5]decane moiety serves as a protected form of a cyclohexane-1,4-dione. This protecting group strategy is crucial in multi-step syntheses, allowing for reactions to be carried out on other parts of the molecule without affecting the ketone. The ketal is generally stable under neutral and basic conditions and can be deprotected under acidic conditions to reveal the ketone functionality when required.
Illustrative Synthetic Pathway
The synthesis of this compound can be envisioned through a Reformatsky-type reaction or a related nucleophilic addition of an ethyl acetate enolate to 1,4-dioxaspiro[4.5]decan-8-one. This reaction creates the tertiary alcohol and the acetate side chain in a single step.
Sources
The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Spiro Compounds
Foreword: Embracing Three-Dimensionality in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While effective to a degree, this "flatland" approach has inherent limitations in exploring the complex, three-dimensional binding pockets of biological targets.[1] The emergence of spirocyclic compounds, molecules defined by two rings sharing a single atom, represents a paradigm shift, offering a gateway to novel chemical space and enhanced pharmacological properties.[2][3][4] Their inherent rigidity and three-dimensional nature allow for precise spatial arrangement of functional groups, leading to improved potency, selectivity, and pharmacokinetic profiles.[3][5] This guide provides an in-depth exploration of the strategies and methodologies driving the discovery and synthesis of these remarkable scaffolds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to navigate this exciting frontier of medicinal chemistry.
The Spirocyclic Advantage: A Structural and Pharmacological Overview
Spiro compounds are not merely a synthetic curiosity; they are prevalent in a wide array of natural products and clinically approved drugs, demonstrating their biological relevance.[1][4][6][7] The defining feature of a spirocycle is the spiroatom, a quaternary carbon that imparts a unique and rigid three-dimensional conformation.[8] This structural constraint is a key advantage in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[8]
Key Attributes and Their Implications in Drug Design:
-
Three-Dimensionality: Spirocycles provide an exceptional platform for projecting substituents into three-dimensional space, enabling more extensive and specific interactions within a binding site compared to their flatter aromatic counterparts.[2]
-
Structural Rigidity: The fixed orientation of the rings limits conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein.[8]
-
Novel Chemical Space: The introduction of a spirocyclic core opens up new avenues for intellectual property and allows for the exploration of previously inaccessible chemical space.
-
Improved Physicochemical Properties: The increased sp3 character of spirocyclic compounds can lead to improved solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][5]
A notable example of a successful spirocyclic drug is the anticancer agent Spirotryprostatin A , which showcases the potential of this structural motif.[9] Furthermore, the increasing presence of spirocycles in clinical candidates and approved drugs underscores their growing importance in modern drug discovery.[5]
Strategic Blueprints for Spirocycle Synthesis
The construction of the sterically demanding spirocyclic core presents unique synthetic challenges. However, a diverse and powerful arsenal of synthetic methodologies has been developed to address this, ranging from classical cyclization reactions to modern catalytic asymmetric approaches. The choice of strategy is dictated by the target scaffold, desired stereochemistry, and the overall synthetic efficiency.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are exceptionally well-suited for the rapid assembly of spirocyclic libraries.[9][10] These reactions are highly atom-economical and allow for the generation of significant molecular diversity from simple starting materials.
A prominent example is the three-component synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry.[6][10] This can be achieved through a Lewis acid-catalyzed reaction of an isatin, and two 1,3-dicarbonyl compounds, proceeding with high efficiency under mild conditions.[10]
Illustrative MCR for Spirooxindole Synthesis:
Caption: A schematic of a three-component reaction for spirooxindole synthesis.
Microwave-assisted MCRs have also emerged as a powerful tool, often leading to accelerated reaction times and improved yields.[11][12][13]
Catalytic Asymmetric Synthesis: Mastering Stereochemistry
The control of stereochemistry at the spirocenter is a critical aspect of spirocycle synthesis, as different stereoisomers can exhibit vastly different biological activities. Catalytic asymmetric synthesis has become the cornerstone for accessing enantiomerically pure spiro compounds.[14][15][16]
Key Asymmetric Strategies:
-
Organocatalysis: Chiral small molecules, such as proline and its derivatives, have proven to be highly effective catalysts for a variety of spirocyclization reactions, including Michael additions and cycloadditions.[15][17][18]
-
Transition Metal Catalysis: Complexes of metals like palladium, rhodium, and zinc are widely used to catalyze enantioselective spirocyclizations.[7][14][19] These catalysts can enable a broad range of transformations, including cycloadditions and intramolecular cyclizations.[14][19]
The synthesis of chiral spirooxindoles is a particularly well-developed area, with numerous catalytic asymmetric methods available to construct spiro-fused rings of varying sizes.[6][20][21]
Experimental Protocol: Asymmetric Organocatalytic Synthesis of a Spiro-oxindole
This protocol is a representative example of an asymmetric Michael addition/cyclization cascade for the synthesis of a spiro-oxindole derivative.
Materials:
-
Isatin-derived enal
-
3-Substituted oxindole
-
Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether)
-
Organic solvent (e.g., Dichloromethane)
-
Acidic workup solution (e.g., 1M HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the 3-substituted oxindole (1.0 equiv) and the isatin-derived enal (1.2 equiv) in dichloromethane at room temperature, add the chiral secondary amine catalyst (0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-oxindole.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Spiroketal Synthesis: Classic and Modern Approaches
Spiroketals are a prominent class of spirocycles found in numerous natural products with significant biological activity.[19][22][23][24] Their synthesis has been a long-standing area of interest.
Traditional Method: The most common approach involves the acid-catalyzed dehydration of a dihydroxy ketone precursor.[19] While effective, this method often yields a thermodynamic mixture of stereoisomers.[24]
Modern Transition-Metal Catalyzed Methods: To overcome the limitations of the traditional approach, transition-metal-catalyzed methods have been developed.[19] These strategies offer milder reaction conditions and can provide access to kinetically controlled, non-anomeric spiroketals.[19][24] Palladium-catalyzed hydroalkoxylation of alkynediols is a noteworthy example.[19]
Workflow for Spiroketal Synthesis Strategies:
Caption: Comparison of traditional and modern approaches to spiroketal synthesis.
Applications in Drug Discovery: Case Studies and Future Directions
The unique structural and physicochemical properties of spiro compounds make them highly attractive scaffolds for drug discovery across a wide range of therapeutic areas.[3][5][25][26]
Spirooxindoles: A Privileged Scaffold
Spirooxindoles are a particularly prominent class of spirocycles in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[6][7][27] Their synthesis and biological evaluation are areas of intense research.[7][21][27][28]
Table 1: Biological Activities of Selected Spirooxindole Derivatives
| Spirooxindole Derivative Class | Therapeutic Target/Activity | Reference(s) |
| Spiro-pyrrolidinyl oxindoles | MDM2-p53 inhibitors (Anticancer) | [8] |
| Spiro-thiazolidinone oxindoles | Antimalarial | |
| Spiro-cyclopropyl oxindoles | HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors | [28] |
| Polysubstituted spirooxindoles | Antiviral | [7][29] |
Emerging Applications and Future Outlook
The application of spirocycles is continually expanding. They are being explored as:
-
Pesticides: Spiro compounds have shown promise as insecticides, fungicides, and herbicides.[26]
-
Molecular Probes: Their rigid structures make them excellent scaffolds for the development of selective probes for biological targets.
-
Materials Science: The unique electronic properties of some spiro compounds are being investigated for applications in organic electronics.[8]
The future of spirocycle synthesis lies in the development of even more efficient, selective, and sustainable synthetic methods. The integration of computational design and high-throughput screening will undoubtedly accelerate the discovery of novel spiro compounds with tailored biological activities.[30][31]
Conclusion: The Ascendancy of Spirocycles in a Three-Dimensional World
The journey from "flatland" to a three-dimensional approach in drug discovery is well underway, and spirocyclic compounds are at the forefront of this revolution. Their unique structural features offer unprecedented opportunities to address challenging biological targets and develop next-generation therapeutics. As synthetic methodologies become more sophisticated and our understanding of their structure-activity relationships deepens, the impact of spiro compounds on medicinal chemistry and beyond is set to grow exponentially. This guide has provided a comprehensive overview of the current landscape, equipping researchers with the knowledge to navigate and contribute to this exciting and rapidly evolving field.
References
- Strategies in Spiroketal Synthesis Revisited: Recent Applic
- Catalytic asymmetric synthesis of spirooxindoles: recent developments. (URL: )
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (URL: )
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. (URL: )
- Strategies for Spiroketal Synthesis Based on Transition-Metal C
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. (URL: [Link])
-
Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. (URL: [Link])
-
Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. (URL: [Link])
-
Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (URL: [Link])
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (URL: [Link])
-
Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. (URL: [Link])
-
Catalytic asymmetric synthesis of spirooxindoles: recent developments. - Semantic Scholar. (URL: [Link])
-
Stereoselective synthesis and applications of spirocyclic oxindoles. (URL: [Link])
-
Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. (URL: [Link])
-
The utilization of spirocyclic scaffolds in novel drug discovery. (URL: [Link])
-
Transition metal-catalyzed synthesis of spirooxindoles. (URL: [Link])
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances - Ingenta Connect. (URL: [Link])
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (URL: [Link])
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (URL: [Link])
-
New development in the enantioselective synthesis of spiro compounds. (URL: [Link])
-
Spiro Compounds: A Brief History. (URL: [Link])
-
The Spirocycle Surge in Drug Discovery. (URL: [Link])
-
Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. (URL: [Link])
-
Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. (URL: [Link])
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (URL: [Link])
-
Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. (URL: [Link])
-
Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (URL: [Link])
-
synthesis of spiro compounds as medicinal agents; new opportunities for drug design and discovery. part i: a review. (URL: [Link])
-
Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review Organized by Ring Size, Heteroatom Incorporation, and Synthetic Approaches. (URL: [Link])
-
Spiro Derivatives in the Discovery of New Pesticides: A Research Review. (URL: [Link])
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (URL: [Link])
-
The utilization of spirocyclic scaffolds in novel drug discovery. (URL: [Link])
-
Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. (URL: [Link])
-
Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. (URL: [Link])
-
Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. (URL: [Link])
-
Construction of Spirocyclic Molecules from Cyclic β-Diketones. (URL: [Link])
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted | MDPI [mdpi.com]
- 13. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. benthamscience.com [benthamscience.com]
- 23. benthamdirect.com [benthamdirect.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. drughunter.com [drughunter.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review Organized by Ring Size, Heteroatom Incorporation, and Synthetic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Theoretical Calculation of Dioxaspiro Compound Stability
<_>
Abstract
Dioxaspiro compounds, particularly spiroketals, are pivotal structural motifs in a vast array of natural products and pharmacologically active molecules. Their distinct three-dimensional architecture dictates their biological function, and a profound understanding of their conformational stability is paramount for rational drug design and synthetic strategy. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to elucidate the stability of dioxaspiro compounds. We will delve into the key stereoelectronic effects that govern their conformational preferences and present a detailed, step-by-step workflow for conducting these calculations using Density Functional Theory (DFT).
Introduction: The Significance of Dioxaspiro Scaffolds
Dioxaspiro compounds, characterized by two rings connected by a single spirocyclic carbon atom, are prevalent in numerous natural products with significant biological activities. Their rigid and well-defined three-dimensional structure often serves as a scaffold for presenting functional groups in a specific spatial arrangement, which is crucial for molecular recognition and biological function.[1] The synthesis of these complex structures, especially with stereocontrol, presents a considerable challenge in organic chemistry.[1] Theoretical and computational studies, primarily leveraging Density Functional Theory (DFT), have emerged as indispensable tools for understanding the intricate mechanisms of their formation, rationalizing stereochemical outcomes, and guiding the development of novel synthetic strategies.[1]
Fundamental Principles of Dioxaspiro Stability
The stability of dioxaspiro compounds is not merely a consequence of minimizing steric hindrance. Instead, it is a delicate interplay of several stereoelectronic effects that dictate the preferred conformation. A thorough understanding of these principles is essential for interpreting computational results accurately.
The Anomeric Effect
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to favor the axial orientation over the sterically less hindered equatorial position.[2] This effect, originally observed in pyranose rings, is a cornerstone of carbohydrate chemistry and is highly relevant to dioxaspiro systems.[2] The stabilization offered by the anomeric effect is generally estimated to be between 4-8 kJ/mol.[2]
Two primary explanations for the anomeric effect are widely accepted:
-
Hyperconjugation: This model proposes that the axial preference arises from a stabilizing interaction between a lone pair of electrons on the ring heteroatom (the donor) and the antibonding (σ*) orbital of the C-X bond (the acceptor), where X is the electronegative substituent.[3][4] This overlap is maximized when the lone pair and the C-X bond are anti-periplanar, a condition met in the axial conformation.
-
Dipole Minimization: An alternative explanation suggests that in the equatorial conformation, the dipoles of the ring heteroatom and the substituent are partially aligned, leading to electrostatic repulsion.[2] In the axial conformation, these dipoles are more opposed, resulting in a lower energy and more stable state.[2]
Recent computational analyses suggest that the anomeric effect is a complex phenomenon arising from a combination of factors, including hyperconjugation, electrostatics, and steric effects, rather than being dominated by a single cause.[3][5]
The Gauche Effect
The gauche effect is another critical stereoelectronic interaction where a gauche conformation (a dihedral angle of approximately 60°) is more stable than the anti conformation (180°), contrary to what would be predicted by steric considerations alone.[4][6] This effect is particularly prominent in systems with electronegative substituents, such as 1,2-difluoroethane.[4][6]
Similar to the anomeric effect, the gauche effect is often explained by:
-
Hyperconjugation: The stabilization of the gauche conformer is attributed to the donation of electron density from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital. This overlap is more effective in the gauche arrangement.[4][6][7]
-
Bent Bonds: An alternative model suggests that due to the high electronegativity of the substituents, the C-F bonds have increased p-orbital character. This leads to a buildup of electron density that can be better accommodated in a gauche conformation through the formation of bent bonds.[4][6]
It is important to note that the gauche effect can be highly sensitive to the solvent environment due to the significant difference in polarity between the gauche and anti conformers.[4][6]
Intramolecular Hydrogen Bonding
The presence of hydroxyl or other hydrogen-bond donating groups on the dioxaspiro scaffold can lead to the formation of intramolecular hydrogen bonds. These interactions can significantly influence the conformational preferences and overall stability of the molecule. Computational methods, particularly DFT, are well-suited for studying the geometries and energies of systems containing intramolecular hydrogen bonds.[8][9] The strength of these interactions can be evaluated using various analysis techniques, such as Atoms in Molecules (AIM).[9]
Computational Methodology: A Practical Guide
Theoretical calculations provide a molecular-level understanding of dioxaspiro compound stability. Density Functional Theory (DFT) has become the workhorse for these investigations due to its balance of accuracy and computational cost.
Choosing the Right Tools: Functionals and Basis Sets
The selection of an appropriate DFT functional and basis set is crucial for obtaining reliable results.
-
Functionals: Hybrid functionals, such as B3LYP, are widely used and often provide a good balance of accuracy for geometries and energies.[10][11] For systems where dispersion forces are expected to be significant, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.[12] Double-hybrid functionals can offer even higher accuracy for interaction energies.[13]
-
Basis Sets: Pople-style basis sets, such as 6-311+G(d,p), are commonly employed for conformational analysis.[10][12] For more accurate energy calculations, larger basis sets, such as those of the aug-cc-pVTZ quality, may be necessary.
Step-by-Step Computational Workflow
A typical computational workflow for investigating the stability of a dioxaspiro compound involves several key steps.[1]
Step 1: Initial Structure Generation and Conformational Search
-
Generate an initial 3D structure of the dioxaspiro compound.
-
Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be achieved by rotating all rotatable bonds.
Step 2: Geometry Optimization
-
Optimize the geometry of each identified conformer using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This process finds the minimum energy structure for each conformer.
Step 3: Frequency Calculations
-
Perform vibrational frequency calculations on all optimized structures at the same level of theory.[1]
-
Verification of Minima: Ensure that all calculated frequencies are real (positive). The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, not a stable minimum.[1]
Step 4: Single-Point Energy Refinement
-
To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.[1]
Step 5: Calculation of Thermodynamic Properties
-
Calculate the Gibbs free energies (G) by adding thermal corrections from the frequency calculations to the electronic energies.[1] The conformer with the lowest Gibbs free energy is the most stable.
Incorporating Solvent Effects
Chemical reactions and conformational equilibria are significantly influenced by the solvent environment.[14][15] Computational models can account for these effects in two primary ways:
-
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium.[10][16] They are computationally efficient and often provide a good qualitative description of solvent effects.
-
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation.[16][17] While computationally more demanding, this method can provide a more accurate description of specific solute-solvent interactions, such as hydrogen bonding. For reliable results in solvated reactions, including at least the inner solvation shell explicitly is often necessary.[16]
Mandatory Visualization: Computational Workflow
Caption: A diagram illustrating the key factors that contribute to the overall stability of dioxaspiro compounds.
References
- Theoretical Underpinnings of Spiroketal Formation: A Comput
- Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. Semantic Scholar.
- Anomeric effect. Wikipedia.
- Computational evidence that hyperconjugative interactions are not responsible for the anomeric effect.
- The Gauche Effect in XCH2CH2X Revisited.
- A Comparative Study of Hydrogen Bonding Using Density Functional Theory.
- Anomeric effect cannot be explained by hyperconjug
- Gauche effect. Wikipedia.
- Computational Modeling of Solvent Effects. UC Santa Barbara.
- Gauche effect. chemeurope.com.
- Modeling solvent effects in chemical reactions.
- 3.3: Conformations of Substituted Hydrocarbons. Chemistry LibreTexts.
- An example of an extreme gauche effect: FSSF. Henry Rzepa's Blog.
- Computational methods for modeling solvent effects on a solute.
- Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxyl
- Toward Robust and Efficient Atomistic Modeling of Solvent Effects. D-Scholarship@Pitt.
- Anomeric and Exo-Anomeric Effects in Carbohydrate Chemistry.
- How to study stability of drug substances theoretically?
- Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. Royal Society of Chemistry.
- A DFT Study of the Hydrogen Bonded Structures of Pyruvic Acid–W
- An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide.
- Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. MDPI.
- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid.
- Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology.
- Quantifying the Intrinsic Strength of C–H⋯O Intermolecular Interactions.
- Hydrogen Bond Benchmark: Focal‐Point Analysis and Assessment of DFT Functionals.
- Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. MDPI.
- Computational evaluation on molecular stability, reactivity, and drug potential of frovatriptan from DFT and molecular docking approach.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anomeric effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Gauche effect - Wikipedia [en.wikipedia.org]
- 5. Anomeric effect driven by multiple factors beyond hyperconjugation, computational study finds | Chemistry World [chemistryworld.com]
- 6. Gauche_effect [chemeurope.com]
- 7. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A DFT Study of the Hydrogen Bonded Structures of Pyruvic Acid–Water Complexes [frontiersin.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying the Intrinsic Strength of C–H⋯O Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 15. communities.springernature.com [communities.springernature.com]
- 16. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Use of Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate in Complex Amine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Scaffolds
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate is a highly functionalized building block poised for application in complex natural product and pharmaceutical synthesis.[1][2] Its structure is notable for three key features: (i) a cyclohexane ring wherein one ketone is protected as an ethylene ketal, (ii) a tertiary alcohol , and (iii) an ethyl acetate moiety at the same carbon. This arrangement provides a masked ketone, a hydroxyl leaving group, and an ester handle for further elaboration, all on a pre-organized six-membered ring.
The strategic value of this compound lies in its potential to serve as a linchpin in the construction of bridged bicyclic systems, particularly the 7-azabicyclo[2.2.1]heptane core. This scaffold is of significant interest in medicinal chemistry as it forms the nucleus of potent bioactive molecules like epibatidine , a powerful analgesic alkaloid.[3][4] Epibatidine's high toxicity has spurred the development of synthetic analogues with improved therapeutic windows, making efficient and flexible synthetic routes to the core structure highly desirable.[4][5] This document outlines the synthesis of the title compound and its application in forging a key precursor to this important class of natural product analogues.
Synthesis of the Core Building Block via the Reformatsky Reaction
The title compound is not typically available as a commodity chemical and is best prepared in situ or as a stable intermediate. The most direct method for its synthesis is the Reformatsky reaction, which couples an α-halo ester with a ketone using metallic zinc.[6][7] This reaction is particularly effective as the organozinc reagent formed is less reactive than corresponding Grignard or organolithium reagents, preventing unwanted side reactions with the ester functionality.[8]
Protocol 1: Synthesis of this compound
This protocol details the formation of the title compound from the commercially available 1,4-cyclohexanedione monoethylene ketal.
Scientist's Notes (Rationale):
-
Zinc Activation: Zinc dust must be activated to remove the passivating oxide layer and ensure a smooth reaction initiation. Common methods include washing with dilute acid followed by drying, or using reagents like iodine or 1,2-dibromoethane.
-
Solvent: Anhydrous THF is the solvent of choice as it effectively solvates the organozinc intermediate. Rigorous exclusion of water is critical to prevent quenching the Reformatsky reagent.
-
Initiation: A small crystal of iodine is often used to initiate the reaction. The disappearance of the purple color indicates the formation of the active organozinc species.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, a mild acid, to hydrolyze the zinc alkoxide without risking cleavage of the ethylene ketal protecting group.
Experimental Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
In the dropping funnel, prepare a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.
-
Add a small portion of this solution (~10%) to the zinc suspension. Add a crystal of iodine to initiate the reaction. Gentle heating may be required.
-
Once the reaction has initiated (indicated by gentle refluxing and disappearance of the iodine color), add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials (monitor by TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, this compound, can be purified by column chromatography on silica gel.
Application in the Synthesis of a 7-Azabicyclo[2.2.1]heptane Precursor
The synthesized hydroxy ester is a strategic precursor for constructing the 7-azabicyclo[2.2.1]heptane ring system. The following protocols outline a logical, multi-step sequence to transform the initial adduct into a valuable bicyclic intermediate suitable for elaboration into epibatidine analogues.
Retrosynthetic Analysis
The core strategy involves transforming the cyclohexane ring into the bridged bicyclic system. This disconnection reveals the utility of the starting material's functional handles.
Caption: Retrosynthetic approach to the 7-azabicyclo[2.2.1]heptane core.
Protocol 2: Dehydration and Selective Ketal Hydrolysis
The tertiary alcohol is eliminated to form an α,β-unsaturated ester, and the ketal is removed to unmask the ketone.
Scientist's Notes (Rationale):
-
Dehydration: Martin's sulfurane or phosphorus oxychloride in pyridine are effective reagents for dehydrating tertiary alcohols with minimal rearrangement. Acid-catalyzed dehydration can also be effective but risks premature ketal cleavage.
-
Hydrolysis: The ethylene ketal is stable to base but labile in acid. A mild acidic workup (e.g., aqueous HCl or oxalic acid) after the dehydration step can efficiently unmask the ketone. The choice of acid and conditions allows for selective deprotection.
Experimental Protocol:
-
Dissolve the purified hydroxy ester from Protocol 1 (1.0 eq) in pyridine at 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. The resulting product is the α,β-unsaturated ester with the ketal intact.
-
Dissolve the crude unsaturated ester in a mixture of acetone and 2M aqueous HCl.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC for the disappearance of the ketal.
-
Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield ethyl 2-(4-oxocyclohex-1-en-1-yl)acetate.
Protocol 3: Reductive Amination and Intramolecular Cyclization
This sequence builds the core bicyclic structure. The ketone is converted to an amine, which then undergoes cyclization. This is a common strategy for forming the 7-azabicyclo[2.2.1]heptane skeleton from cyclohexanone derivatives.[9][10]
Scientist's Notes (Rationale):
-
Amine Source: Benzylamine can be used as the nitrogen source in a reductive amination. The resulting N-benzyl group can be removed later via hydrogenolysis.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that is selective for the iminium ion formed in situ, allowing the reductive amination to proceed efficiently in one pot.
-
Cyclization: The intramolecular cyclization to form the bridged system is often achieved by converting the remaining hydroxyl (from ester reduction) into a good leaving group (e.g., a mesylate or tosylate) and then treating with a base. Alternatively, a Mitsunobu reaction can be employed.
Experimental Protocol (Illustrative Pathway):
-
Reductive Amination: Dissolve ethyl 2-(4-oxocyclohex-1-en-1-yl)acetate (1.0 eq) and benzylamine (1.1 eq) in methanol. Add acetic acid to adjust the pH to ~6.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise and stir at room temperature overnight.
-
Quench the reaction, remove the solvent, and perform an aqueous workup to isolate the amine product.
-
Ester Reduction: Reduce the ester of the resulting amine to the corresponding primary alcohol using a reagent like lithium aluminum hydride (LiAlH₄) in THF.
-
Cyclization via Mesylation:
-
Treat the amino alcohol with methanesulfonyl chloride (MsCl) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane at 0 °C to form the mesylate.
-
Upon warming, the intramolecular Sₙ2 displacement of the mesylate by the secondary amine occurs, forming the N-benzyl-7-azabicyclo[2.2.1]heptane ring system.
-
-
Deprotection: The N-benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to afford the final 7-azabicyclo[2.2.1]heptane core, ready for further functionalization.
Summary of Key Transformations and Data
The following table summarizes the proposed synthetic sequence.
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | Reformatsky Reaction | Zn, Ethyl bromoacetate | 70-85% |
| 2 | Dehydration/Hydrolysis | POCl₃, Pyridine; aq. HCl | 65-80% (2 steps) |
| 3 | Bicyclic Core Formation | Benzylamine, NaBH₃CN; LiAlH₄; MsCl, TEA | 40-55% (multi-step) |
Workflow Visualization
Caption: Synthetic workflow from starting ketal to the target bicyclic core.
Conclusion
This compound serves as a powerful and adaptable intermediate in synthetic organic chemistry. Its preparation via the robust Reformatsky reaction provides access to a chassis containing orthogonal functional groups. As demonstrated, this building block enables a logical and efficient pathway toward the 7-azabicyclo[2.2.1]heptane scaffold, the core of epibatidine and its medically important analogues. The protocols and strategies outlined herein provide a blueprint for researchers aiming to construct complex nitrogen-containing natural products and pharmaceuticals.
References
-
Marco-Contelles, J., et al. (2006). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. Available at: [Link]
-
Gassman, P. G., & Cryberg, R. L. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2071. Available at: [Link]
-
Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. European Journal of Medicinal Chemistry, 45(10), 4435-4443. Available at: [Link]
-
Marco-Contelles, J., et al. (2004). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization. The Journal of Organic Chemistry, 69(19), 6309–6316. Available at: [Link]
-
Evans, D. A., et al. (2001). Synthesis of (-)-epibatidine. Organic Letters, 3(19), 3009-3012. Available at: [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]
-
Wikipedia. Reformatsky reaction. Available at: [Link]
-
Angene Chemical. This compound(CAS# 189509-22-6). Available at: [Link]
-
Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37. Available at: [Link]
-
Cronyn, M. W., & Goodrich, J. E. (1952). The Monoethylene Ketal of 1,3-Cyclohexanedione. Journal of the American Chemical Society, 74(13), 3331–3333. Available at: [Link]
-
Carroll, F. I., et al. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores—a review. Heterocycles, 79(1), 99-120. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Available at: [Link]
-
National Center for Biotechnology Information. (2001). Synthesis of (-)-epibatidine. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores-a review. PubMed. Available at: [Link]
-
Knight, D. W., et al. (2001). Approaches to the synthesis of (+)- and (−)-epibatidine. Journal of the Chemical Society, Perkin Transactions 1, 166-173. Available at: [Link]
-
ChemUniverse. ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate. Available at: [Link]
-
Faimali, A., et al. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules, 23(12), 3326. Available at: [Link]
-
ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available at: [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. chemscene.com [chemscene.com]
- 3. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reformatsky Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. sci-hub.box [sci-hub.box]
The Ascendance of Spirooxetanes in Medicinal Chemistry: A Guide to Application and Synthesis
Introduction: Beyond Flatland - The Allure of Three-Dimensionality in Drug Design
For decades, the landscape of medicinal chemistry was largely dominated by flat, aromatic structures. However, the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has propelled a paradigm shift towards greater three-dimensionality in drug design. This "escape from flatland" has illuminated the path to previously inaccessible chemical space, and at the forefront of this exploration are strained ring systems, particularly spirocycles. Among these, spirooxetanes have emerged as a uniquely valuable motif, offering a potent combination of desirable physicochemical properties that can profoundly influence the disposition of a drug candidate in the body.
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It delves into the practical applications of spirooxetanes, provides detailed protocols for their synthesis and characterization, and offers insights into the causality behind experimental choices, empowering you to effectively leverage this powerful building block in your drug discovery programs.
Application Notes: Spirooxetanes as Strategic Bioisosteres
The strategic incorporation of spirooxetanes into drug candidates is primarily driven by their utility as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Spirooxetanes can effectively mimic and replace commonly employed functional groups, often with significant advantages.
Bioisostere for the gem-Dimethyl Group: Enhancing Solubility and Metabolic Stability
The gem-dimethyl group is frequently introduced to block metabolic oxidation of an adjacent methylene group. While effective, this often leads to a substantial and undesirable increase in lipophilicity, which can negatively impact solubility and overall pharmacokinetic properties. The spirooxetane moiety serves as an excellent, more polar replacement for the gem-dimethyl group.
The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water and thereby enhancing aqueous solubility.[1][2] Furthermore, the strained four-membered ring is generally more resistant to metabolic degradation compared to the more flexible alkyl chains.[2]
Causality Behind the Choice: The decision to replace a gem-dimethyl group with a spirooxetane is driven by the need to mitigate the lipophilicity penalty associated with metabolic blocking. The oxetane's polarity and ability to engage in hydrogen bonding provide a rational strategy to improve the aqueous solubility of a lead compound without compromising, and often improving, its metabolic stability.
Table 1: Physicochemical Property Comparison of a gem-Dimethyl Group vs. a Spirooxetane Bioisostere
| Parameter | gem-Dimethyl Analogue | Spirooxetane Analogue | Rationale for Change |
| Lipophilicity (clogP) | Higher | Lower | The polar oxygen atom in the oxetane ring reduces overall lipophilicity. |
| Aqueous Solubility | Lower | Higher | The ability of the oxetane oxygen to act as a hydrogen bond acceptor improves solvation. |
| Metabolic Stability | Good | Often Improved | The strained ring system can be more resistant to CYP450-mediated oxidation. |
Bioisostere for the Carbonyl Group: Modulating Polarity and Lipophilicity
The polar carbonyl group is a ubiquitous feature in drug molecules. However, in certain contexts, its high polarity or potential for metabolic reduction may be undesirable. A spirooxetane can serve as a non-classical, less polar bioisostere for a carbonyl group, offering a nuanced way to fine-tune a molecule's properties. While less polar than a carbonyl, the oxetane is still more polar than a simple methylene group, providing a valuable intermediate option for property modulation.
Causality Behind the Choice: Replacing a carbonyl with a spirooxetane is a strategic decision when a reduction in polarity is desired to, for instance, improve membrane permeability, without resorting to a completely nonpolar analogue. This substitution can also remove a potential site of metabolic reduction.
The 2-Oxa-6-azaspiro[3.3]heptane Motif: A Superior Morpholine Surrogate
Morpholine is a widely used heterocyclic fragment in medicinal chemistry, often incorporated to enhance the aqueous solubility of drug candidates. However, the morpholine ring is susceptible to metabolic oxidation, which can be a significant liability.[3] The 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a highly effective and metabolically robust bioisostere for morpholine.[4]
This spirocyclic system maintains the desirable solubilizing properties of morpholine due to the presence of the ether oxygen and the basic nitrogen atom. Crucially, the spirocyclic nature of the scaffold imparts a higher degree of rigidity and often leads to improved metabolic stability compared to the more flexible morpholine ring.
Causality Behind the Choice: The selection of 2-oxa-6-azaspiro[3.3]heptane over morpholine is a proactive measure to mitigate the risk of metabolic instability associated with the latter. This is particularly critical in late-stage lead optimization where metabolic liabilities can derail a promising drug candidate.
Experimental Protocols
Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt
This protocol details the synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane, a versatile building block for medicinal chemistry. The synthesis proceeds via the formation of a tosyl-protected intermediate followed by deprotection and salt formation.[3]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane oxalate salt.
Materials and Reagents:
-
Diethanolamine
-
Tosyl chloride
-
Pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl ether (Et₂O)
-
Anhydrous Oxalic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
Step 1: Synthesis of N-Tosyl-diethanolamine
-
In a round-bottom flask under an inert atmosphere, dissolve diethanolamine (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride (1.05 eq) in anhydrous pyridine to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-tosyl-diethanolamine, which can be used in the next step without further purification.
Step 2: Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (2.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of N-tosyl-diethanolamine (1.0 eq) in anhydrous THF to the suspension.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-tosyl-2-oxa-6-azaspiro[3.3]heptane.
Step 3: Deprotection and Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt [3]
-
To a solution of 6-tosyl-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in anhydrous methanol, add magnesium turnings (7.0 eq).
-
Sonicate the mixture for 1 hour.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
To the residue, add anhydrous diethyl ether.
-
Filter the mixture to remove any inorganic salts.
-
To the filtrate, add a solution of anhydrous oxalic acid (0.5 eq) in diethyl ether.
-
A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 2-oxa-6-azaspiro[3.3]heptane oxalate salt as a white solid.
Protocol 2: Characterization of Spirooxetanes
Accurate characterization is crucial to confirm the structure and purity of the synthesized spirooxetane. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Diagram of the Characterization Workflow
Caption: General workflow for the characterization of spirooxetanes.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified spirooxetane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Expected Chemical Shifts: The protons on the oxetane ring typically appear as singlets or multiplets in the range of δ 4.0-5.0 ppm. The chemical shift is influenced by the substitution pattern and the other ring in the spirocycle. Protons on the carbon adjacent to the nitrogen in 2-oxa-6-azaspiro[3.3]heptane will also be in a similar downfield region.
-
Coupling Constants: Due to the rigid nature of the four-membered ring, characteristic geminal and vicinal coupling constants can be observed, which can aid in stereochemical assignments.
-
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts: The spiro carbon atom will appear as a quaternary signal, typically in the range of δ 60-80 ppm. The carbons of the oxetane ring will also be in the downfield region, usually between δ 70-90 ppm. The exact chemical shifts are highly dependent on the overall structure.
-
-
Data Interpretation:
-
Integration: The relative integration of the proton signals should correspond to the number of protons in each unique chemical environment.
-
Multiplicity: The splitting patterns (singlet, doublet, triplet, etc.) provide information about the number of neighboring protons.
-
Chemical Shift: The position of the signals provides information about the electronic environment of the protons and carbons.
-
2D NMR: For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals unambiguously.
-
B. Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique and is more likely to show the molecular ion peak.
-
Expected Fragmentation Patterns:
-
Molecular Ion Peak (M⁺): The presence of the molecular ion peak is crucial for confirming the molecular weight of the compound.
-
Fragmentation of the Oxetane Ring: Strained rings like oxetanes can undergo characteristic fragmentation patterns. Common fragmentation pathways for cyclic ethers include the loss of small neutral molecules like ethylene (C₂H₄) or formaldehyde (CH₂O) via retro-[2+2] cycloaddition-type cleavage.[5]
-
Alpha-Cleavage: For spiro-cyclic ethers, cleavage of the bond alpha to the oxygen atom is a common fragmentation pathway.[6]
-
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular formula.
-
Analyze the major fragment ions and propose plausible fragmentation pathways consistent with the structure of the spirooxetane.
-
High-resolution mass spectrometry (HRMS) should be used to obtain the exact mass of the molecular ion and key fragments, which can be used to confirm the elemental composition.
-
Conclusion: A Promising Future for Spirooxetanes in Drug Discovery
Spirooxetanes represent a powerful and versatile tool in the medicinal chemist's armamentarium. Their ability to favorably modulate key physicochemical properties such as solubility and metabolic stability, while introducing desirable three-dimensionality, makes them an attractive design element in the pursuit of novel therapeutics. The synthetic protocols and characterization guidelines provided herein are intended to empower researchers to confidently incorporate these valuable motifs into their drug discovery campaigns. As our understanding of the interplay between molecular architecture and biological function continues to evolve, the strategic application of unique scaffolds like spirooxetanes will undoubtedly play a pivotal role in the development of the next generation of innovative medicines.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(48), 9052-9067. Available from: [Link]
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of the bioisosteric approach to the discovery of a novel class of oxetane-containing γ-secretase modulators. Journal of medicinal chemistry, 55(7), 3414-3424.
- Chekler, E. L., & Tadesse, S. (2019). Spirocycles in medicinal chemistry. Future Medicinal Chemistry, 11(13), 1597-1616.
-
Rogers-Evans, M., Wuitschik, G., & Carreira, E. M. (2014). The oxetane motif in medicinal chemistry. Chimia, 68(7-8), 493-498. Available from: [Link]
- Bull, J. A., & Croft, R. A. (2018). Synthesis of spirocyclic oxetanes. Organic & biomolecular chemistry, 16(44), 8448-8463.
- Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., ... & Carreira, E. M. (2008). Spirocyclic oxetanes: synthesis and properties.
- Shvartsberg, M. S., & Baranov, D. S. (2020). 2-Oxa-6-azaspiro[3.3]heptane: A Morpholine Bioisostere in Drug Design. Russian Chemical Bulletin, 69(11), 2039-2051.
-
Deng, Y., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1515-1520. Available from: [Link]
-
Viatz, P., et al. (2008). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 19(6), 812-826. Available from: [Link]
-
D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules, 18(9), 11384-11428. Available from: [Link]
-
Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. Available from: [Link]
-
Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(1), 23-47. Available from: [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Moody, C. J., & Rzepa, H. S. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 23(11), 2949. Available from: [Link]
Sources
The Spirocyclic Synthon: Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate as a Versatile Building Block for Bioactive Molecules
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Flat, aromatic-rich scaffolds, while historically significant, are often associated with challenges in selectivity and metabolic stability. Consequently, there is a paradigm shift towards embracing three-dimensional (3D) structures to explore new chemical space.[1] Spirocycles, characterized by two rings sharing a single carbon atom, are at the forefront of this movement.[2] Their inherent rigidity and defined spatial arrangement of substituents offer a powerful strategy to enhance binding affinity, modulate physicochemical properties, and unlock novel intellectual property.[2]
This guide focuses on a particularly valuable, yet underexplored, building block: Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate . This molecule uniquely combines a spirocyclic core, a versatile ethyl ester handle, and a tertiary alcohol, providing multiple points for synthetic diversification. The integrated 1,4-dioxaspiro[4.5]decane moiety serves as a stable ketal protecting group for a cyclohexanone core, enabling a wealth of selective chemical transformations. This document provides a comprehensive overview of its synthesis, properties, and strategic applications in the construction of advanced, bioactive molecules.
Physicochemical Properties and Data
A thorough understanding of a building block's properties is fundamental to its effective application. The key data for this compound and its common dehydrated derivative are summarized below.
| Property | This compound | Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate |
| CAS Number | 189509-22-6[3] | 51656-91-8[4] |
| Molecular Formula | C₁₂H₂₀O₅[3] | C₁₂H₁₈O₄[4] |
| Molecular Weight | 244.28 g/mol [3] | 226.27 g/mol [4] |
| Appearance | Liquid[3] | Liquid[5] |
| InChI Key | WHKXSXPMLULVEK-UHFFFAOYSA-N[3] | UIWISFUVNHCOBJ-UHFFFAOYSA-N[4] |
Core Synthesis Protocol: The Reformatsky Reaction
The most direct and efficient method to synthesize the title compound is through the Reformatsky reaction, which couples the readily available ketone, 1,4-dioxaspiro[4.5]decan-8-one, with an α-halo ester.[6]
Causality of Experimental Choice: The Reformatsky reaction is uniquely suited for this transformation due to the nature of the organozinc reagent (a "Reformatsky enolate"). Unlike more reactive organolithium or Grignard reagents, zinc enolates are less basic and do not readily add to the ester functionality of the ethyl bromoacetate or the product.[7][8] This chemoselectivity is critical for achieving a high yield of the desired β-hydroxy ester without side reactions.[9] The use of activated zinc, often initiated with a small amount of iodine, is crucial for facilitating the oxidative insertion of zinc into the carbon-halogen bond.[6]
Protocol 1: Synthesis of this compound
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)
-
Zinc dust, activated (2.0 - 3.0 eq)
-
Ethyl bromoacetate (1.5 eq)
-
Iodine (catalytic amount, ~0.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust and a crystal of iodine.
-
Add a small portion of the total anhydrous THF.
-
In the dropping funnel, prepare a solution of 1,4-dioxaspiro[4.5]decan-8-one and ethyl bromoacetate in the remaining anhydrous THF.
-
Add a small amount (~10%) of this solution to the zinc suspension and gently warm the flask to initiate the reaction (disappearance of iodine color).
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of celite to remove unreacted zinc and inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Strategic Applications as a Bioactive Building Block
The true value of this compound lies in its potential as a versatile precursor to complex, biologically active molecules, particularly those containing a spiropiperidine core. The azaspiro[4.5]decane framework is a privileged scaffold found in numerous CNS-active agents and other pharmaceuticals.[10]
The synthetic logic involves leveraging the two key functionalities of the building block: the tertiary alcohol/ester moiety and the protected ketone.
Caption: Synthetic utility of the spirocyclic building block.
Protocol 2: Dehydration to Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
The tertiary alcohol can be readily eliminated under acidic conditions to form the corresponding α,β-unsaturated ester. This product is a valuable Michael acceptor and a precursor for further transformations.
Causality of Experimental Choice: Acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism.[11] Protonation of the hydroxyl group converts it into a good leaving group (water), which departs to form a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon by a weak base (like water or the conjugate base of the acid) yields the alkene.[12] This is often a facile and high-yielding reaction for tertiary alcohols.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq) or concentrated Sulfuric Acid (catalytic)
-
Toluene or Benzene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine this compound, the acid catalyst, and toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate can often be used without further purification, or it can be purified by column chromatography if necessary.
Protocol 3: Pathway to Bioactive Azaspiro[4.5]decanes (General Scheme)
The ketal-protected cyclohexanone core is the key to accessing spiropiperidine derivatives, which are central to many bioactive compounds, including M1 muscarinic agonists and sigma-1 receptor ligands.[13][14][15]
Causality of Experimental Choice: The ethylene glycol ketal is a robust protecting group, stable to the basic and nucleophilic conditions of the Reformatsky reaction. It is, however, readily cleaved under acidic conditions to reveal the ketone.[16] This deprotected ketone can then undergo reductive amination with a primary amine. This powerful reaction forms an iminium ion intermediate which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃), directly forming the N-substituted piperidine ring.
Step A: Ketal Deprotection
-
Dissolve the spirocyclic ester (from Protocol 1 or 2) in a mixture of THF and aqueous acid (e.g., 1M HCl).
-
Stir at room temperature or with gentle heating, monitoring by TLC for the disappearance of the starting material.
-
Neutralize the acid with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry and concentrate to yield the deprotected cyclohexanone derivative.
Step B: Reductive Amination to Form the Spiropiperidine Core
-
Dissolve the ketone from Step A and a primary amine (e.g., methylamine, benzylamine) (1.0 - 1.2 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.
-
Stir the reaction at room temperature for several hours to overnight, until TLC shows completion.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the N-substituted azaspiro[4.5]decane derivative.
This core can then be further elaborated (e.g., ester reduction/modification, N-alkylation) to access a wide range of target bioactive molecules.
Conclusion and Outlook
This compound is a strategically designed building block that offers a direct entry point into the medicinally relevant chemical space of spirocycles. Its synthesis is straightforward via the robust Reformatsky reaction. The molecule's true power is realized through sequential manipulation of its functional handles: dehydration of the tertiary alcohol to create a Michael acceptor, and acid-labile deprotection of the ketal to enable the construction of spiropiperidine systems. As demonstrated by the successful development of M1 muscarinic agonists and other CNS agents based on this core structure, this building block provides researchers, scientists, and drug development professionals with a valuable tool to accelerate the discovery of next-generation therapeutics with enhanced three-dimensionality.
References
-
Anan, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-52. [Link]
-
Anan, M., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 44(12), 2249-55. [Link]
-
Burkhardt, E. R., & Rieke, R. D. (2011). The Reformatsky Reaction. In The Chemistry of Organozinc Compounds (pp. 347-418). John Wiley & Sons, Ltd. Available from: Organic Chemistry Portal, [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]
-
Fürstner, A. (1989). Recent advances in the Reformatsky reaction. Synthesis, 1989(08), 571-590. [Link]
-
Ganesan, A. (2018). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
-
Karawajczyk, A., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(14), 4209. [Link]
-
PSIBERG. (2023). Reformatsky Reaction: Mechanism, Variations & Applications. [Link]
-
Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]
-
Kurapati, S., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11). [Link]
-
Pearson Education. (n.d.). The acid-catalyzed dehydration we learned in this chapter is reversible. Study Prep. [Link]
-
PubChem. (n.d.). Acetic acid, 2-(1,4-dioxaspiro(4.5)dec-8-ylidene)-, ethyl ester. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Selected illustrative examples to the importance of spiropiperidine (azaspiro[4.5]decane) motifs in drug discovery and natural products. [Link]
-
Saund, S. (2023). Exploring 1,4-Dioxaspiro[4.5]decan-8-one: A Versatile Chemical Intermediate. LinkedIn. [Link]
-
Tan, D. S., & Verano, A. L. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. [Link]
-
Wanibuchi, F., et al. (1991). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. The Journal of Pharmacology and Experimental Therapeutics, 259(3), 1254-60. [Link]
-
The Organic Chemistry Tutor. (2020). Acid-Catalyzed Dehydration. YouTube. [Link]
-
Angene Chemical. (n.d.). This compound. [Link]
-
Griggs, D. D., et al. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16, 5365-5378. [Link]
-
FAQ. (n.d.). What are the characteristics and applications of 1,4-Dioxaspiro[4.5]decan-8-one?. [Link]
-
Pearson Education. (n.d.). Acid-catalyzed dehydration. Study Prep. [Link]
-
Saund, S. (2023). Exploring 1,4-Dioxaspiro[4.5]decan-8-one: A Versatile Chemical Intermediate. LinkedIn. [Link]
-
Griggs, D. D., et al. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16, 5365-5378. [Link]
-
Angene Chemical. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Acetic acid, 2-(1,4-dioxaspiro(4.5)dec-8-ylidene)-, ethyl ester. National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [cymitquimica.com]
- 4. Acetic acid, 2-(1,4-dioxaspiro(4.5)dec-8-ylidene)-, ethyl ester | C12H18O4 | CID 373318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. The acid-catalyzed dehydration we learned in this chapter is reve... | Study Prep in Pearson+ [pearson.com]
- 13. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. innospk.com [innospk.com]
Asymmetric Synthesis of 2,8-Dioxabicyclo[3.3.1]nonane Scaffolds: Application Notes and Protocols
Introduction: The Architectural Significance of 2,8-Dioxabicyclo[3.3.1]nonanes
The 2,8-dioxabicyclo[3.3.1]nonane framework is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Its rigid, cleft-shaped architecture allows for a precise three-dimensional presentation of substituents, making it an attractive scaffold for modulating interactions with biological targets such as enzymes and receptors.[1] Notable natural products containing this core include the zaragozic acids, which are potent inhibitors of squalene synthase, and phthoxazolin A, a specific inhibitor of cellulose biosynthesis.[1] The therapeutic potential of this scaffold is further highlighted by its incorporation into drugs for treating type 2 diabetes and its presence in compounds with cytotoxic and neuroprotective activities.[1][3]
The inherent chirality and conformational constraints of the 2,8-dioxabicyclo[3.3.1]nonane skeleton present a formidable challenge to synthetic chemists. Consequently, the development of efficient and highly stereoselective methods for its construction is of paramount importance for advancing drug discovery and natural product synthesis. This application note provides a detailed guide to two cutting-edge asymmetric strategies for accessing these valuable scaffolds: a copper-catalyzed enantioselective bis(cyclization) and a biomimetic chiral anion-catalyzed reaction. The protocols are designed to be self-validating, with in-depth explanations of the underlying principles to empower researchers in their synthetic endeavors.
Method 1: Copper-Catalyzed Enantioselective Synthesis of Bridged Bicyclic Ketals
This method, developed by Chemler and coworkers, offers a powerful approach to the asymmetric synthesis of 2,8-dioxabicyclo[3.3.1]nonane scaffolds through a copper-catalyzed enantioselective bis(cyclization) of acyclic 1,1-disubstituted-4-methylene-1,6-hexanediols.[1][4][5] This strategy is notable for its combination of asymmetric catalysis with a distal radical migration, enabling the construction of the bicyclic ketal core with high enantioselectivity.[4][5]
Causality of Experimental Design
The success of this transformation hinges on the careful selection of the catalyst system and reaction conditions. A copper(II) salt, typically copper(II) triflate (Cu(OTf)₂), in combination with a chiral bis(oxazoline) (BOX) ligand, forms the active chiral catalyst. The BOX ligand creates a chiral environment around the copper center, which directs the enantioselective cyclization of the diol substrate. Manganese dioxide (MnO₂) serves as a stoichiometric oxidant to facilitate the catalytic cycle. The choice of a high-boiling, non-coordinating solvent like trifluorotoluene (PhCF₃) is crucial for achieving the required reaction temperature and preventing interference with the catalytic process.
Proposed Catalytic Cycle
The proposed mechanism involves an initial enantioselective oxycupration of the alkene, followed by a radical cyclization cascade to form the bicyclic ketal.
Caption: Proposed catalytic cycle for the copper-catalyzed synthesis.
Experimental Protocol
Materials:
-
Copper(II) triflate (Cu(OTf)₂)
-
(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-BOX)
-
1,1-Diaryl-4-methylene-1,6-hexanediol substrate
-
Manganese dioxide (MnO₂)
-
Potassium carbonate (K₂CO₃)
-
4 Å Molecular sieves
-
Trifluorotoluene (PhCF₃), anhydrous
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Cu(OTf)₂ (20 mol%) and (S,S)-t-Bu-BOX (25 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous trifluorotoluene (to achieve a 0.1 M concentration of the substrate).
-
Stir the mixture at room temperature for 1 hour to pre-form the catalyst.
-
Add the 1,1-diaryl-4-methylene-1,6-hexanediol substrate (1.0 equiv), MnO₂ (2.6 equiv), K₂CO₃ (1.0 equiv), and activated 4 Å molecular sieves.
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 60 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,8-dioxabicyclo[3.3.1]nonane derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Summary
| Substrate (Ar) | Yield (%) | ee (%) |
| Phenyl | 64 | 92 |
| 4-Trifluoromethylphenyl | 73 | 97 |
| 4-Chlorophenyl | 68 | 95 |
| 3-Chlorophenyl | 52 | 88 |
| 4-Sulfonamidophenyl | 65 | 90 |
Table 1: Representative results for the copper-catalyzed synthesis of 2,8-dioxabicyclo[3.3.1]nonanes.[1][4]
Method 2: Biomimetic Asymmetric Synthesis via Chiral Anion Phase-Transfer Catalysis
This elegant biomimetic approach, pioneered by Toste and coworkers, utilizes chiral anion phase-transfer (CAPT) catalysis for the enantioselective synthesis of flavonoid-like compounds, including the 2,8-dioxabicyclo[3.3.1]nonane core.[6][7] The strategy mimics the proposed biosynthetic pathway where a benzopyrylium salt engages a phenol nucleophile.[7]
Causality of Experimental Design
The key to this methodology is the use of a chiral phosphoric acid as a catalyst. The chiral phosphate anion forms a tight ion pair with the cationic benzopyrylium electrophile, effectively transferring it into the organic phase and creating a chiral environment for the subsequent nucleophilic attack by the phenol. This chiral ion pair dictates the facial selectivity of the addition, leading to high enantioselectivity. The choice of a non-polar solvent like toluene is crucial to promote the formation and reactivity of the ion pair. The addition of a weak base, such as sodium phosphate (Na₃PO₄), is thought to facilitate the deprotonation of the phenol nucleophile.
Proposed Reaction Pathway
The reaction proceeds through the formation of a chiral ion pair, which then undergoes a highly enantioselective nucleophilic addition, followed by an acid-catalyzed cyclization to furnish the bicyclic ketal.
Caption: Proposed pathway for the chiral anion-catalyzed synthesis.
Experimental Protocol
Materials:
-
Benzopyrylium hexafluorophosphate salt
-
3,5-Dimethoxyphenol
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Sodium phosphate (Na₃PO₄)
-
4 Å Molecular sieves
-
Toluene, anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
Step 1: Enantioselective Addition
-
To an oven-dried Schlenk tube, add the benzopyrylium hexafluorophosphate salt (1.0 equiv), 3,5-dimethoxyphenol (1.5 equiv), chiral phosphoric acid catalyst (10 mol%), Na₃PO₄ (2.0 equiv), and activated 4 Å molecular sieves.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (to achieve a 0.05 M concentration of the benzopyrylium salt).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude adduct is used directly in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the crude adduct from Step 1 in dichloromethane.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2,8-dioxabicyclo[3.3.1]nonane product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Summary
| Benzopyrylium Salt (Ar) | Nucleophile | Yield (%) | ee (%) |
| 4-Methoxyphenyl | 3,5-Dimethoxyphenol | 56 | 94 |
Table 2: Representative result for the biomimetic synthesis of a 2,8-dioxabicyclo[3.3.1]nonane.[2]
Conclusion and Future Perspectives
The asymmetric synthesis of 2,8-dioxabicyclo[3.3.1]nonane scaffolds remains a vibrant area of research, driven by the biological significance of this structural motif. The copper-catalyzed and chiral anion-catalyzed methods detailed herein represent powerful and distinct strategies for accessing these complex molecules with high levels of enantiocontrol. The former provides a novel approach through a radical cascade, while the latter offers an elegant biomimetic pathway.
For researchers and drug development professionals, these protocols provide a solid foundation for the synthesis of novel analogs and for the total synthesis of natural products. Future advancements in this field will likely focus on expanding the substrate scope of these reactions, developing more efficient and recyclable catalysts, and exploring new catalytic systems that operate under even milder conditions. The continued innovation in asymmetric catalysis will undoubtedly unlock new avenues for the discovery of next-generation therapeutics based on the 2,8-dioxabicyclo[3.3.1]nonane framework.
References
-
Burde, A. S., Karyakarte, S. D., Sylvester, E. D., & Chemler, S. R. (2021). Copper-catalyzed enantioselective synthesis of bridged bicyclic ketals from 1,1-disubstituted-4-methylene-1,6-hexanediols and related alkenols. Chemical Communications, 57(1), 88-91. [Link]
-
Ma, R. R., Liu, B. Y., Yan, L., Lin, J. B., & Xu, P. F. (2023). Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks. Advanced Synthesis & Catalysis. [Link]
-
Burde, A. S., Karyakarte, S. D., Sylvester, E. D., & Chemler, S. R. (2020). Copper-catalyzed enantioselective synthesis of bridged bicyclic ketals from 1,1-disubstituted-4-methylene-1,6-hexanediols and related alkenols. ChemComm. [Link]
-
Burde, A. S., Karyakarte, S. D., Sylvester, E. D., & Chemler, S. R. (2021). Copper-Catalyzed Enantioselective Synthesis of Bridged Bicyclic Ketals from 1,1-Disubstituted-4-methylene-1,6-hexanediols and Related Alkenols. Europe PMC. [Link]
-
Request PDF. (n.d.). Copper-catalyzed enantioselective synthesis of bridged bicyclic ketals from 1,1-disubstituted-4-methylene-1,6-hexanediols and related alkenols. ResearchGate. [Link]
-
Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]
-
Yang, Z., He, Y., & Toste, F. D. (2016). Biomimetic Approach to the Catalytic Enantioselective Synthesis of Flavonoids. Journal of the American Chemical Society, 138(31), 9775–9778. [Link]
-
Salido, S., et al. (2020). Synthesis of A-Type Proanthocyanidins and Their Analogues: A Comprehensive Review. Molecules. [Link]
-
Salido, S., Alejo-Armijo, A., & Altarejos, J. (2020). Synthesis of A-Type Proanthocyanidins and Their Analogues: A Comprehensive Review. Frontiers in Chemistry. [Link]
-
Yang, Z., He, Y., & Toste, F. D. (2016). Biomimetic Approach to the Catalytic Enantioselective Synthesis of Flavonoids. PubMed. [Link]
-
Yin, G., et al. (2013). Stereoselective synthesis of 2,8-dioxabicyclo[3.3.1]nonane derivatives via a sequential Michael addition/bicyclization reaction. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Scheme 2. 2,8-Dioxabicyclo[3.3.1]nonane derivatives synthesized [reaction time, yield]. [Link]
-
Kim, H. J., et al. (2024). Synthesis of 2,8-Dioxabicyclo[3.3.1]nonane Derivatives and Their Neuroprotective Activities. Chemical & Pharmaceutical Bulletin. [Link]
-
Liu, Y., et al. (2012). Enantioselective Synthesis of 3,4-Dihydropyran Derivatives via Organocatalytic Michael Reaction of α,β-Unsaturated Enones. The Journal of Organic Chemistry. [Link]
-
Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. RSC Publishing. [Link]
-
Chemler, S. R., et al. (2011). Diastereo- and Enantioselective Copper-Catalyzed Intramolecular Carboamination of Alkenes for the Synthesis of Hexahydro-1H-benz[f]indoles. PubMed Central. [Link]
Sources
- 1. Copper-Catalyzed Enantioselective Synthesis of Bridged Bicyclic Ketals from 1,1-Disubstituted-4-methylene-1,6-hexanediols and Related Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. Synthesis of 2,8-Dioxabicyclo[3.3.1]nonane Derivatives and Their Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed enantioselective synthesis of bridged bicyclic ketals from 1,1-disubstituted-4-methylene-1,6-hexanediols and related alkenols - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06404A [pubs.rsc.org]
- 5. Copper-catalyzed enantioselective synthesis of bridged bicyclic ketals from 1,1-disubstituted-4-methylene-1,6-hexanediols and related alkenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biomimetic Approach to the Catalytic Enantioselective Synthesis of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Reform-atsky Reaction: A Comprehensive Guide for the Synthesis of β-Hydroxy Esters
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the execution of the Reformatsky reaction for the synthesis of β-hydroxy esters, utilizing α-halo esters and metallic zinc. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and rationale for each experimental choice. This guide is structured to provide a deep, practical understanding of the reaction, ensuring reliable and reproducible results.
Introduction: The Strategic Advantage of the Reformatsky Reaction
The Reformatsky reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically for the preparation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of metallic zinc.[1][2] Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction offers a significant advantage over other enolate-based additions, such as the aldol condensation.[3] The organozinc reagent, often termed a "Reformatsky enolate," is notably less basic and reactive than its lithium or magnesium counterparts (Grignard reagents).[4][5][6] This attenuated reactivity is key to the reaction's success, as it prevents undesired side reactions like self-condensation of the ester.[3][5][6]
The β-hydroxy ester products are valuable intermediates in the synthesis of numerous natural products and pharmaceuticals.[7] The reaction is appreciated for its operational simplicity and the ability to be conducted with sterically hindered ketones.[7][8]
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the protocol. The reaction proceeds through several key steps:
-
Oxidative Addition: The reaction initiates with the oxidative insertion of zinc metal into the carbon-halogen bond of the α-halo ester.[1][7][8][9] This step forms an organozinc reagent.
-
Dimerization and Enolate Formation: The initially formed organozinc compound can dimerize and then rearrange to form zinc enolates.[1][3][5][7][8][9] Crystallographic studies have shown that these can exist as cyclic eight-membered dimers in the solid state.[5]
-
Coordination and Transition State: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate, forming a six-membered chair-like transition state.[3][8][9]
-
Carbon-Carbon Bond Formation: A rearrangement occurs within this transition state, leading to the formation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of the aldehyde or ketone.[3][9]
-
Acidic Work-up: Finally, an acidic work-up protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester and zinc(II) salts.[1][3][7][9]
Reagents and Equipment
Reagents
| Reagent | Recommended Purity | Supplier | Notes |
| Zinc | Dust (<10 µm) or granules, >98% | Sigma-Aldrich, Acros Organics | Activation is crucial for reaction initiation. |
| α-Halo Ester (e.g., Ethyl bromoacetate) | >98% | Sigma-Aldrich, TCI | Handle with care, lachrymator. |
| Aldehyde or Ketone | >98% | Various | Should be free of acidic impurities. |
| Iodine | Crystal, >99.8% | J.T. Baker, Sigma-Aldrich | Used as a zinc activator. |
| Toluene | Anhydrous, >99.8% | Acros Organics, Sigma-Aldrich | Other solvents like THF or ether can be used.[1] |
| Hydrochloric Acid (HCl) | 10% aqueous solution | Fisher Scientific | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | LabChem | For neutralization. |
| Brine (Saturated NaCl) | Aqueous solution | LabChem | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, >99% | Fisher Scientific | For drying the organic phase. |
| Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) | ACS Grade | Fisher Scientific | For extraction. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Experimental Protocol: A Step-by-Step Guide
This protocol is a general procedure and may require optimization based on the specific substrates used.
Zinc Activation: The Key to a Successful Reaction
The surface of commercial zinc is often coated with a layer of zinc oxide, which can inhibit the reaction. Therefore, activation is a critical first step.
-
Method A: Iodine Activation
-
To a dry three-neck flask under an inert atmosphere, add zinc dust (5.0 eq) and a crystal of iodine (0.1 eq).[8]
-
Add anhydrous toluene (approx. 10 mL per gram of zinc).
-
Stir the suspension and gently heat to reflux for 5-10 minutes. The disappearance of the iodine color indicates activation.
-
Cool the suspension to room temperature before proceeding.
-
-
Method B: Acid Washing
-
Wash the zinc dust with dilute HCl to remove the oxide layer.
-
Subsequently, wash with deionized water, ethanol, and finally diethyl ether.
-
Dry the activated zinc under vacuum.
-
-
Method C: Rieke Zinc (for less reactive substrates)
The Reformatsky Reaction
-
To the flask containing the activated zinc suspension in toluene, add the α-halo ester (e.g., ethyl bromoacetate, 2.0 eq) dropwise via a dropping funnel.[8] A gentle exotherm may be observed.
-
Once the addition is complete, add a solution of the aldehyde or ketone (1.0 eq) in anhydrous toluene (approx. 2 mL per mmol of carbonyl compound) to the reaction mixture.[8]
-
Heat the resulting mixture to a gentle reflux (around 90 °C for toluene) and maintain for 30-60 minutes.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.[8]
Work-up and Purification
-
Slowly quench the reaction by adding 10% aqueous HCl or a saturated aqueous solution of ammonium chloride until the excess zinc has dissolved and the solution becomes clear.[11]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or MTBE (3 x volume of the aqueous layer).[8]
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[12]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[8]
-
The crude product can be purified by silica gel column chromatography to yield the pure β-hydroxy ester.[8]
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive zinc surface | Repeat the zinc activation procedure. Ensure all glassware is scrupulously dry. |
| Wet reagents or solvent | Use freshly distilled, anhydrous solvents and ensure reagents are dry. | |
| Low yield | Incomplete reaction | Increase reaction time or temperature. Consider using a more reactive form of zinc (e.g., Rieke zinc). |
| Side reactions | Ensure slow addition of reagents to control the exotherm. | |
| Formation of byproducts | Self-condensation of the α-halo ester | This is less common in Reformatsky reactions but can occur if the temperature is too high. |
| Dehydration of the β-hydroxy ester | Avoid overly acidic conditions during work-up. |
Solvent Choice: While toluene is commonly used, other solvents such as diethyl ether, tetrahydrofuran (THF), benzene, or mixtures thereof can also be employed.[1][7][13] The choice of solvent can influence the reaction rate and yield.
Substrate Scope: The Reformatsky reaction is applicable to a wide range of aldehydes and ketones.[12] It can also be extended to other electrophiles such as nitriles (Blaise reaction) and imines.[3]
Conclusion
The Reformatsky reaction is a robust and reliable method for the synthesis of β-hydroxy esters. By understanding the underlying mechanism and paying careful attention to experimental details, particularly the activation of zinc, researchers can consistently achieve high yields of the desired products. This guide provides a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]
- Google Patents. (n.d.). DE10161335C1 - Preparation of organo-zinc halides, used in Reformatsky reaction for preparing keto-, hydroxy- or amino-compound useful for pharmaceutical, perfume or plant protection agent synthesis, uses carboxylic ester as solvent.
-
RecNotes. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]
-
National Institutes of Health. (2018). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2021). Reformatsky reaction. Retrieved from [Link]
-
Chem-Station. (2014). Reformatsky Reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (1950). The Reformatskii reaction. Retrieved from [Link]
-
Synthesis. (2014). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Retrieved from [Link]
-
RSC Publishing. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Retrieved from [Link]
-
Scribd. (n.d.). Reformatsky Reaction Mechanism Explained. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. recnotes.com [recnotes.com]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conve ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01154A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DE10161335C1 - Preparation of organo-zinc halides, used in Reformatsky reaction for preparing keto-, hydroxy- or amino-compound useful for pharmaceutical, perfume or plant protection agent synthesis, uses carboxylic ester as solvent - Google Patents [patents.google.com]
Application Notes & Protocols: Ketalization of Cyclohexanone Derivatives for Use as Synthetic Intermediates
Abstract
The protection of carbonyl groups is a cornerstone of modern organic synthesis, enabling complex molecular transformations by preventing unwanted side reactions. Among the various protecting groups, ketals are particularly valuable due to their stability under a wide range of non-acidic conditions. This guide provides an in-depth exploration of the ketalization of cyclohexanone derivatives, a critical transformation for producing versatile synthetic intermediates. We will delve into the underlying reaction mechanism, detail key experimental parameters, provide validated laboratory protocols, and illustrate the strategic application of this methodology in multistep synthesis.
Introduction: The Strategic Importance of Cyclohexanone Ketalization
Cyclohexanone and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a vast array of products, including pharmaceuticals, agrochemicals, and materials like nylon.[1][2][3] Their utility stems from the reactivity of the carbonyl group and the potential for functionalization at the α-positions. However, this reactivity can be a liability during a synthetic sequence where other parts of the molecule must be modified using reagents that would otherwise react with the ketone, such as nucleophiles (e.g., Grignard reagents, organolithiums) or strong bases.
Ketalization provides a robust solution by converting the reactive sp²-hybridized carbonyl carbon into a less reactive sp³-hybridized center.[4] This process involves reacting the cyclohexanone derivative with a diol, typically ethylene glycol or 1,3-propanediol, under acidic catalysis to form a cyclic ketal (a 1,3-dioxolane or 1,3-dioxane, respectively).[5] These resulting ketals are stable to bases, hydrides, organometallics, and many oxidizing agents, making them ideal protecting groups.[5][6] Once the desired transformations on other parts of the molecule are complete, the ketone can be readily regenerated by simple acid-catalyzed hydrolysis.[4][6][7] This reversible protection strategy is indispensable for the synthesis of complex, polyfunctional molecules.[8][9]
The Mechanism of Acid-Catalyzed Ketalization
The formation of a ketal from a ketone and a diol is a reversible, acid-catalyzed process governed by Le Châtelier's principle.[4][10] The reaction proceeds through a hemiacetal intermediate. Understanding this mechanism is crucial for optimizing reaction conditions.
The key steps are as follows:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[4][11][12]
-
First Nucleophilic Attack: A hydroxyl group from the diol attacks the activated carbonyl carbon.[4]
-
Proton Transfer: A proton is transferred from the newly added oxonium ion to one of the other oxygen atoms, forming a hemiacetal.
-
Formation of a Good Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[11][13]
-
Elimination of Water: The lone pair on the remaining oxygen atom assists in the elimination of a water molecule, forming a resonance-stabilized oxonium ion.[4][13]
-
Second Nucleophilic Attack: The second hydroxyl group of the diol molecule performs an intramolecular attack on the electrophilic carbon.[4]
-
Deprotonation: The final step involves deprotonation of the oxonium ion, yielding the neutral ketal product and regenerating the acid catalyst.[4][13]
Because water is a product of the reaction, its removal is essential to drive the equilibrium towards the formation of the ketal.[10]
Caption: Figure 1: Acid-Catalyzed Ketalization Mechanism
Optimizing Experimental Conditions
Successful ketalization hinges on the careful selection of reagents and reaction conditions. The primary goal is to efficiently form the ketal while minimizing side reactions.
Reagents and Catalysts
-
Diols: Ethylene glycol is most commonly used to form 1,3-dioxolane rings. For substrates where this protection is insufficient, 1,3-propanediol can be used to form the more stable six-membered 1,3-dioxane ring.[5]
-
Catalysts: A catalytic amount of a strong acid is required.
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is the most common choice due to its effectiveness, crystalline nature (easy to handle), and moderate acidity.[14] Sulfuric acid (H₂SO₄) can also be used.
-
Solid Acid Catalysts: For easier workup and catalyst recovery, solid acid catalysts such as cation-exchange resins (e.g., Amberlyst-15) or ionic liquids immobilized on solid supports (e.g., SBA-15) are excellent "green" alternatives.[15][16][17]
-
Lewis Acids: Certain Lewis acids, including cobalt(II) salts, can also effectively catalyze the reaction, sometimes under solvent-free conditions.[18][19]
-
Methods for Water Removal
Driving the reaction equilibrium to completion requires the continuous removal of the water byproduct.[10]
-
Azeotropic Distillation (Dean-Stark Apparatus): This is the classic and highly effective method. The reaction is typically run in a solvent that forms an azeotrope with water, such as toluene or benzene.[14] As the mixture refluxes, the water-solvent azeotrope distills into the Dean-Stark trap. Upon cooling, the denser water separates and is collected, while the solvent overflows back into the reaction flask.
-
Molecular Sieves: An increasingly popular alternative, especially for small-scale reactions where a Dean-Stark apparatus can be inefficient.[20][21] Oven-dried 4 Å molecular sieves are added to the reaction mixture or placed in a Soxhlet extractor or a modified addition funnel to sequester water as it forms.[22] This method avoids high temperatures and large solvent volumes.
Caption: Figure 2: Common Water Removal Setups
Validated Experimental Protocols
The following protocols provide step-by-step instructions for the ketalization of a model substrate, 4-tert-butylcyclohexanone, using both classic and modern techniques.
Protocol 1: Classic Ketalization using a Dean-Stark Apparatus
This protocol is robust and ideal for gram-scale synthesis.
Materials:
-
4-tert-butylcyclohexanone (10.0 g, 64.8 mmol)
-
Ethylene glycol (5.4 mL, 97.2 mmol, 1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (123 mg, 0.65 mmol, 0.01 equiv)
-
Toluene (150 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL), Dean-Stark trap, condenser, heating mantle, magnetic stirrer
Procedure:
-
Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried.
-
To the round-bottom flask, add 4-tert-butylcyclohexanone, toluene, ethylene glycol, and p-TsOH·H₂O.
-
Fill the Dean-Stark trap with toluene.
-
Heat the mixture to a vigorous reflux with stirring. Water will begin to collect in the trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours). The reaction can be monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated NaHCO₃ solution (50 mL) to neutralize the acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure ketal.
Expected Outcome: A colorless oil or low-melting solid. Yields are typically >90%.
Protocol 2: Small-Scale Ketalization using Molecular Sieves
This modified procedure is highly efficient for reactions on a milligram to low-gram scale.[20][21]
Materials:
-
Substituted cyclohexanone (1.0 mmol)
-
Ethylene glycol (111 µL, 2.0 mmol, 2.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (25 mg, 0.1 mmol, 0.1 equiv)
-
Dichloromethane (DCM, 10 mL)
-
Activated 4 Å molecular sieves (powdered, 2 g)
-
Round-bottom flask (25 mL), condenser, magnetic stirrer
Procedure:
-
Activate 4 Å molecular sieves by heating in a flask under high vacuum with a heat gun until the powder is free-flowing. Allow to cool under an inert atmosphere (N₂ or Ar).
-
To a dry 25 mL round-bottom flask, add the cyclohexanone substrate, DCM, ethylene glycol, and PPTS.
-
Add the activated molecular sieves to the flask.
-
Fit the flask with a condenser and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Protocol 3: Deprotection of a Cyclohexanone Ketal
This protocol regenerates the ketone functionality.
Materials:
-
Cyclohexanone ketal (5.0 mmol)
-
Acetone (20 mL)
-
Water (5 mL)
-
1 M Hydrochloric acid (HCl) (2.5 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the ketal in acetone and water in a round-bottom flask.
-
Add the 1 M HCl solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until all the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected cyclohexanone.
Characterization of Ketal Products
Confirmation of a successful ketalization is straightforward using standard spectroscopic techniques.
| Technique | Cyclohexanone (Starting Material) | Cyclohexanone Ketal (Product) | Citation |
| IR Spectroscopy | Strong, sharp C=O stretch at ~1710 cm⁻¹ | Absence of C=O stretch. Appearance of strong C-O stretches at ~1150-1050 cm⁻¹ | [2][23] |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal at ~210 ppm | Ketal carbon (O-C-O) signal at ~108-112 ppm. Carbonyl signal is absent. | [24] |
| ¹H NMR Spectroscopy | α-protons adjacent to carbonyl at ~2.2-2.4 ppm | Disappearance of α-proton signal. Appearance of diol protons (e.g., singlet for -OCH₂CH₂O-) at ~3.9-4.0 ppm. | [24] |
Application in a Synthetic Route
The strategic value of ketal protection is best illustrated in a multi-step synthesis. Consider the synthesis of a tertiary alcohol via the addition of a Grignard reagent to an ester-substituted cyclohexanone. Direct addition would result in the Grignard reagent attacking both the ester and the more reactive ketone.
Caption: Figure 3: Strategic Use of Ketal Protection
This workflow demonstrates how the ketal group acts as an inert spectator, allowing for selective manipulation of the ester group. The final deprotection step unmasks the ketone, yielding the desired polyfunctional product in high yield.
Conclusion
The ketalization of cyclohexanone derivatives is a powerful and indispensable tool for the modern synthetic chemist. By temporarily masking the reactive carbonyl group, it enables a wide range of chemical transformations to be performed selectively at other molecular sites. A thorough understanding of the reaction mechanism, coupled with the appropriate choice of catalysts and conditions—from traditional Dean-Stark setups for large-scale work to convenient molecular sieve protocols for smaller scales—allows researchers to efficiently construct complex molecular architectures. The protocols and data presented herein serve as a reliable guide for scientists and professionals in research and drug development, facilitating the strategic synthesis of novel and valuable compounds.
References
- Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. (2024). YouTube.
- Reactions of Aldehydes and Ketones 2. Source Not Available.
- Acetal - Wikipedia. (n.d.). Wikipedia.
- What is Cyclohexanone Used For? (2022). Vertec BioSolvents.
- Small-Scale Procedure for Acid-Catalyzed Ketal Formation. (2019). ACS Publications.
- 10.4: Acetals and Ketals. (2022). Chemistry LibreTexts.
- A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023). Source Not Available.
- Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Wikipedia.
- A Small-scale Procedure for Acid-catalyzed Ketal Formation. (2019). stoltz2.caltech.edu.
- Hydrates, Hemiacetals, and Acetals. (2025). Master Organic Chemistry.
- Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps.
- Small-Scale Procedure for Acid-Catalyzed Ketal Formation | Request PDF. (n.d.). ResearchGate.
- Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. (n.d.). Proprep.
- Small-Scale Procedure for Acid-Catalyzed Ketal Formation | The Journal of Organic Chemistry. (2019). ACS Publications.
- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (n.d.). PMC - NIH.
- Ketalization of cyclohexanone with glycol a | Download Table. (n.d.). ResearchGate.
- Ketalization of cyclohexanone using different cobalt salts in the presence of DH 2 1. (n.d.). ResearchGate.
- General reaction mechanism for the ketalization of cyclohexanone with glycol. (n.d.). Source Not Available.
- Organic Chemistry - Spectroscopy - Cyclohexanone. (2017). YouTube.
- A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. (2021). ACS Omega.
- What are the applications of Cyclohexanone in the chemical synthesis field? (2022). Guidechem.
- TRANSFORMATION OF CYCLOHEXANONE DERIVATIVES TO BICYCLIC FURAN AND PYRROLE DERIVATIVES. (n.d.). Middle East Technical University.
- Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. (n.d.). MDPI.
- Cation-Exchange Resin Catalyzed Ketalization Reaction of Cyclohexanone with 1,4-Butanediol: Thermodynamics and Kinetics. (n.d.). ResearchGate.
- Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (n.d.). NCBI.
- lists the data for the ketalization of cyclohexanone with ethylene... (n.d.). ResearchGate.
- Ir Spectra Of Cyclohexanone And Cyclohexanol. (n.d.). Source Not Available.
- 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.
- Protection and Deprotection. (n.d.). CEM Corporation.
- Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal.
Sources
- 1. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 2. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 3. Page loading... [guidechem.com]
- 4. youtube.com [youtube.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Protection and Deprotection [cem.com]
- 7. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
- 8. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acetal - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 22. researchgate.net [researchgate.net]
- 23. proprep.com [proprep.com]
- 24. youtube.com [youtube.com]
Application Notes and Protocols for High-Speed Counter-Current Chromatography in Spirobisnaphthalene Separation
Introduction: The Challenge of Spirobisnaphthalene Purification
Spirobisnaphthalenes are a class of fungal metabolites characterized by a unique and complex spiroketal bridge connecting two naphthalene units. This structural feature imparts significant biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties, making them promising candidates for drug development. However, their structural complexity and the presence of multiple stereocenters pose a considerable challenge for their isolation and purification from complex fungal extracts. Traditional solid-phase chromatography methods often suffer from irreversible sample adsorption, leading to low recovery rates and potential degradation of these sensitive compounds. High-speed counter-current chromatography (HSCCC) emerges as a powerful liquid-liquid partition chromatography technique that circumvents these issues, offering an efficient and robust solution for the preparative separation of spirobisnaphthalenes.[1][2] This document provides a comprehensive guide to the principles, protocols, and practical considerations for the successful separation of spirobisnaphthalenes using HSCCC.
The Principle of High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatographic technique that utilizes a centrifugal force field to retain a liquid stationary phase within a coil column, while a liquid mobile phase is pumped through it.[3] The separation of components in a mixture is achieved based on their differential partitioning between the two immiscible liquid phases. The core of the technique lies in the continuous and vigorous mixing and settling of the two liquid phases, which allows for a highly efficient mass transfer of the analytes between the phases. The absence of a solid support matrix eliminates the possibility of irreversible adsorption of the sample, ensuring high recovery rates, a critical factor when working with valuable and rare natural products.[2]
The key to a successful HSCCC separation is the selection of a suitable two-phase solvent system. The partitioning of a compound between the two phases is described by the partition coefficient (K), which is the ratio of the concentration of the compound in the stationary phase to its concentration in the mobile phase. An optimal K value is crucial for achieving good resolution and reasonable elution times.
Experimental Workflow for Spirobisnaphthalene Separation
The following diagram illustrates the general workflow for the separation of spirobisnaphthalenes from a crude fungal extract using HSCCC.
Caption: HSCCC experimental workflow for spirobisnaphthalene separation.
Detailed Protocols
Part 1: Selection and Preparation of the Two-Phase Solvent System
The choice of the solvent system is the most critical step in developing a successful HSCCC separation. The ideal system will provide optimal partition coefficients (K) for the target spirobisnaphthalenes, typically in the range of 0.5 to 2.0, to ensure good resolution and practical elution times.[4]
Protocol for Solvent System Selection:
-
Literature Review: Begin by reviewing existing literature for solvent systems used for the separation of similar naphthalene derivatives.
-
Preliminary Screening: Prepare a series of two-phase solvent systems. A commonly successful system for spirobisnaphthalenes is a combination of n-hexane, chloroform, methanol, and water.[1]
-
Determine Partition Coefficients (K-values):
-
Prepare a small amount of the chosen solvent system in a separatory funnel and allow the phases to separate.
-
Dissolve a small amount of the crude extract in a known volume of the stationary phase.
-
Add an equal volume of the mobile phase, vortex thoroughly for 1-2 minutes, and centrifuge to ensure complete phase separation.
-
Carefully separate the two phases and analyze the concentration of the target compounds in each phase using High-Performance Liquid Chromatography (HPLC).
-
Calculate the K-value for each compound as: K = [Concentration in Stationary Phase] / [Concentration in Mobile Phase].
-
-
Optimization: Adjust the ratios of the solvents to achieve K-values within the optimal range for the target spirobisnaphthalenes. For the separation of diepoxins and palmarumycins, a system of n-hexane-chloroform-methanol-water (1.5:3.0:2.5:2.0, v/v/v/v) has been shown to be effective.[1]
Part 2: HSCCC Instrument Operation for Spirobisnaphthalene Separation
This protocol is based on the successful separation of six spirobisnaphthalenes from a crude extract of the endophytic fungus Berkleasmium sp. Dzf12.[1]
Materials and Equipment:
-
High-Speed Counter-Current Chromatograph
-
HPLC system for fraction analysis
-
Rotary evaporator
-
Glassware (separatory funnels, beakers, flasks)
-
Analytical balance
-
Solvents: n-hexane, chloroform, methanol, water (all HPLC grade)
-
Crude extract of spirobisnaphthalenes
Step-by-Step Protocol:
-
Solvent System Preparation:
-
Prepare the two-phase solvent system of n-hexane-chloroform-methanol-water (1.5:3.0:2.5:2.0, v/v/v/v) by thoroughly mixing the solvents in a separatory funnel.
-
Allow the mixture to equilibrate at room temperature and separate into two distinct phases. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
-
Instrument Preparation:
-
Ensure the HSCCC instrument is clean and all tubing and connections are secure.
-
Set the desired operating temperature, typically room temperature for this separation.
-
-
Column Filling and Equilibration:
-
Fill the entire column with the stationary phase (upper phase) at a low flow rate.
-
Set the rotational speed of the centrifuge to the desired value (e.g., 800-900 rpm).
-
Pump the mobile phase (lower phase) into the column at a flow rate of 1.5-2.0 mL/min.
-
Continue pumping the mobile phase until it emerges from the column outlet and the system reaches hydrodynamic equilibrium, indicated by a stable baseline on the detector.
-
-
Sample Preparation and Injection:
-
Dissolve the crude spirobisnaphthalene extract (e.g., 500 mg) in a small volume of a 1:1 mixture of the stationary and mobile phases.
-
Inject the sample solution into the HSCCC system through the injection valve.
-
-
Elution and Fraction Collection:
-
Continue to pump the mobile phase through the column at the set flow rate.
-
Monitor the elution profile using a UV detector, typically at 254 nm.
-
Collect fractions of the eluent at regular intervals or based on the detected peaks.
-
-
Stationary Phase Recovery and Analysis:
-
After the elution of all target compounds, stop the mobile phase flow and the centrifuge rotation.
-
Push the stationary phase out of the column with compressed air or by pumping a solvent like methanol.
-
Measure the volume of the retained stationary phase to calculate the retention ratio (Sf), which should ideally be high for good separation efficiency.
-
-
Fraction Analysis:
-
Analyze the collected fractions using HPLC to determine the purity of the separated spirobisnaphthalenes.
-
Pool the fractions containing the pure compounds and concentrate them using a rotary evaporator.
-
Data Presentation and Expected Results
The following table summarizes the results from a published study on the HSCCC separation of spirobisnaphthalenes, demonstrating the effectiveness of the described protocol.[1]
| Compound | Retention Time (min) | Amount Obtained (mg) from 500 mg Crude Extract | Purity (%) |
| Diepoxin κ | ~150 | 18.0 | 56.82 |
| Palmarumycin C13 | ~190 | 245.7 | 71.39 |
| Palmarumycin C16 | ~230 | 42.4 | 76.57 |
| Palmarumycin C15 | ~270 | 42.2 | 75.86 |
| Diepoxin δ | ~310 | 32.6 | 91.01 |
| Diepoxin γ | ~350 | 22.3 | 82.48 |
Troubleshooting Common HSCCC Issues
Effective troubleshooting is key to maintaining high performance and obtaining reproducible results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | - Clogged inlet frit or tubing- Emulsion formation- High viscosity of the solvent system | - Backflush the system with a strong solvent.- Filter the sample and solvents before use.- Optimize the solvent system to reduce viscosity. |
| Poor Stationary Phase Retention (Low Sf) | - Inappropriate solvent system (high interfacial tension)- Too high mobile phase flow rate- Insufficient equilibration time | - Select a solvent system with a shorter settling time.- Reduce the mobile phase flow rate.- Ensure the system is fully equilibrated before sample injection. |
| Peak Tailing or Broadening | - Sample overload- Unstable hydrodynamic equilibrium- Inappropriate K-values (too high) | - Reduce the sample concentration or injection volume.- Ensure stable operating conditions (temperature, flow rate, rotational speed).- Adjust the solvent system to lower the K-values of the target compounds. |
| No Separation/Poor Resolution | - K-values are too similar for the target compounds- Insufficient column efficiency | - Optimize the solvent system to increase the difference in K-values.- Increase the column length or use a more efficient HSCCC system. |
Conclusion and Future Perspectives
High-speed counter-current chromatography offers a superior alternative to traditional chromatographic methods for the preparative separation of spirobisnaphthalenes. Its ability to handle large sample loads without the risk of irreversible adsorption makes it an invaluable tool for natural product chemists and drug development professionals. The protocol detailed in this application note provides a robust starting point for the successful isolation of these promising bioactive compounds. Future developments in HSCCC technology, including the exploration of novel solvent systems and the integration of chiral selectors, will further enhance its capabilities for the challenging task of separating complex chiral molecules like spirobisnaphthalenes.
References
-
Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-12908. [Link]
-
Ito, Y. (2005). Golden rules and pitfalls in selecting optimum conditions for high-speed counter-current chromatography. Journal of Chromatography A, 1065(2), 145-168. [Link]
-
Khan, B. M., et al. (2018). High speed counter current chromatography: Overview of solvent-system and elution-mode. Journal of Liquid Chromatography & Related Technologies, 41(15-16), 935-947. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
He, S., et al. (2016). HSCCC-based strategy for preparative separation of in vivo metabolites after administration of an herbal medicine: Saussurea laniceps. Scientific Reports, 6, 33323. [Link]
-
Wood, P. L. (2008). Reintroducing Countercurrent Chromatography to the Chemist. American Laboratory. [Link]
Sources
Synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff base
Application Notes & Protocols
Topic: Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base Intermediates For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spiro-Thiazolidinones
Spirocyclic heterocyclic compounds represent a unique and valuable class of molecules in medicinal chemistry. Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, making them highly attractive scaffolds for designing novel therapeutic agents.[1] Among these, 1-thia-4-azaspiro[4.4/5]alkan-3-ones, a subset of spiro-thiazolidinones, have garnered significant attention. These structures are integral components in a variety of compounds exhibiting a wide spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[2][3][4][5]
The thiazolidinone ring is considered a "mystic moiety" as it is present in numerous biologically active compounds.[2][3] When incorporated into a spiro-system, the resulting scaffold offers a novel chemical space for exploration in drug discovery. The synthesis of these complex structures is often achieved through multicomponent reactions, which are prized for their efficiency and atom economy.
This application note provides a comprehensive guide to the synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones, focusing on a robust and widely utilized method: the three-component cyclocondensation reaction proceeding through an in situ generated Schiff base intermediate. We will delve into the underlying reaction mechanism, provide detailed step-by-step protocols, and offer expert insights for troubleshooting and optimization.
Reaction Mechanism and Scientific Principles
The synthesis is a one-pot, three-component reaction that elegantly combines a cyclic ketone (cyclopentanone or cyclohexanone), a primary amine or hydrazine derivative, and mercaptoacetic acid (thioglycolic acid). The reaction proceeds in two principal stages: the formation of a Schiff base, followed by a rate-determining cyclization to form the thiazolidinone ring.
Stage 1: Schiff Base (Imine) Formation
The reaction is initiated by the condensation of a primary amine with the carbonyl group of a cyclic ketone.[6] This is a classic nucleophilic addition-elimination reaction. The amine's nitrogen atom attacks the electrophilic carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate.[6][7] This intermediate is unstable and readily undergoes dehydration, typically under acid catalysis or upon heating, to form a stable C=N double bond, known as an imine or, more commonly in this context, a Schiff base.[8]
-
Causality: The formation of the Schiff base is a reversible process.[8] To drive the reaction to completion, the water generated during the condensation must be removed from the reaction medium. This is often accomplished by using a solvent like toluene or benzene that forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus.[9]
Stage 2: Cycloaddition and Thiazolidinone Ring Formation
Once the Schiff base is formed, it becomes the electrophilic substrate for the key ring-forming step. The thiol (-SH) group of mercaptoacetic acid, a potent nucleophile, attacks the electrophilic imine carbon.[10] This is followed by an intramolecular nucleophilic attack from the imine nitrogen onto the carbonyl carbon of the carboxylic acid group. This cyclocondensation reaction results in the formation of the five-membered 1,3-thiazolidin-4-one ring, eliminating a second molecule of water and creating the spirocyclic center.[11][12]
-
Causality: The cyclization is the rate-determining step. The reaction is typically conducted at reflux temperatures to provide the necessary activation energy for both the initial Schiff base formation and the subsequent cyclization. While sometimes performed without an external catalyst, Lewis acids like anhydrous ZnCl₂ can be used to activate the imine carbon, facilitating the nucleophilic attack by the thiol and increasing the reaction rate.[11][13]
Caption: Reaction mechanism for spiro-thiazolidinone synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the one-pot synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, a common and efficient approach reported in the literature.[14][15]
Protocol 1: One-Pot Synthesis of 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one
This protocol is adapted from a published procedure for synthesizing spiro-thiazolidinones with potential antiproliferative properties.[14][15]
Materials and Reagents:
-
4-(2-Cyclohexylidenehydrazinyl)quinolin-2(1H)-one (Schiff base precursor)
-
Cyclohexanone
-
4-Hydrazinylquinolin-2(1H)-one (Amine component)
-
Mercaptoacetic acid (Thioglycolic acid)
-
Solvent: Anhydrous Benzene or Toluene
-
Reagents for workup: 10% Sodium bicarbonate solution, Anhydrous sodium sulfate
-
Solvent for recrystallization: Ethanol
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dean-Stark trap (optional, but recommended)
-
Magnetic stirrer and hot plate
-
Dropping funnel
-
Standard glassware for workup and purification
-
Büchner funnel and vacuum flask
Step-by-Step Procedure:
-
Schiff Base Formation (in situ):
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a solution of 4-hydrazinylquinolin-2(1H)-one (10 mmol) in 100 mL of anhydrous benzene.
-
Add cyclohexanone (12 mmol, 1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for approximately 3 hours.[14] If using a Dean-Stark trap, continue reflux until no more water is collected, indicating the completion of the Schiff base formation.
-
-
Cyclocondensation Reaction:
-
After the initial reflux, allow the mixture to cool slightly.
-
Add mercaptoacetic acid (20 mmol, 2.0 equivalents) dropwise to the reaction mixture using a dropping funnel. An exothermic reaction may be observed.
-
Once the addition is complete, heat the mixture to reflux and maintain it for 20-24 hours.[14] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate:hexane, 3:1).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing 100 mL of a cold 10% aqueous sodium bicarbonate solution. This step neutralizes and removes any unreacted mercaptoacetic acid.[11]
-
Stir the mixture for 15-20 minutes. The crude product should precipitate as a solid.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with distilled water to remove any inorganic salts.
-
-
Purification:
-
The crude product is purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to obtain the final product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.
-
Data Presentation and Characterization
The described synthetic route is versatile and can be applied to various amines and cyclic ketones to generate a library of spiro-thiazolidinone derivatives. The yields are generally good to excellent.
Table 1: Representative Data for Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones [14][15]
| Entry | Cyclic Ketone | Amine Precursor | Product Structure | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclohexanone | 4-Hydrazinyl-6-methylquinolin-2(1H)-one | 4-((6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one | 79% |
| 2 | Cyclohexanone | 4-Hydrazinyl-6-chloroquinolin-2(1H)-one | 4-((6-chloro-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one | 75% |
| 3 | Cyclopentanone | 4-Hydrazinyl-6-methylquinolin-2(1H)-one | 4-((6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.4]nonan-3-one | 71% |
| 4 | Cyclopentanone | 4-Hydrazinyl-6-chloroquinolin-2(1H)-one | 4-((6-chloro-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.4]nonan-3-one | 67% |
Expected Spectroscopic Data:
-
FTIR (KBr, cm⁻¹): Look for the disappearance of the C=N stretch of the Schiff base and the appearance of a strong carbonyl (C=O) absorption band for the thiazolidinone ring around 1670-1720 cm⁻¹.[5][11] An N-H stretching band may also be present around 3200-3400 cm⁻¹.
-
¹H NMR (DMSO-d₆, δ ppm): A characteristic singlet for the S-CH₂ protons of the thiazolidinone ring is typically observed around δ 3.6-3.9 ppm.[5][14] The aliphatic protons of the spiro-cycloalkane ring will appear as multiplets in the δ 1.4-2.2 ppm region.
-
¹³C NMR (DMSO-d₆, δ ppm): The spiro carbon (C-5) is a key indicator and usually resonates at δ 60-70 ppm.[14] The thiazolidinone carbonyl carbon (C-3) will appear downfield around δ 165-170 ppm.
Workflow Visualization
The following diagram outlines the complete experimental workflow, from combining the reactants to obtaining the final, characterized product.
Caption: Step-by-step experimental workflow diagram.
Expert Insights and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Schiff base formation due to residual water. 2. Reactants or product decomposition at high temperatures. 3. Insufficient reaction time for cyclization. | 1. Use a Dean-Stark trap during the initial reflux to ensure complete removal of water.[9] Ensure all reagents and solvents are anhydrous. 2. Ensure the reflux temperature is not excessively high. Use a solvent with an appropriate boiling point (e.g., Toluene). 3. Monitor the reaction by TLC and extend the reflux time if starting material is still present. |
| Formation of Side Products | 1. Mercaptoacetic acid can react with the ketone to form by-products. 2. The Schiff base may be unstable and prone to hydrolysis or polymerization. | 1. Ensure the Schiff base is fully formed before adding the mercaptoacetic acid. 2. Maintain an inert atmosphere (e.g., under Nitrogen) if reactants are sensitive to air or moisture. Use TLC to monitor for the appearance of significant side spots. |
| Difficulty in Purification | 1. Product precipitates as an oil instead of a solid. 2. Product is contaminated with unreacted starting materials or by-products. | 1. If recrystallization fails, attempt to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purify using column chromatography on silica gel with a hexane/ethyl acetate gradient. 2. Ensure the aqueous bicarbonate wash is performed thoroughly to remove acidic impurities. If necessary, use column chromatography for purification. |
| Inconsistent Results | 1. Purity of starting materials. 2. Variations in reaction conditions (temperature, time). | 1. Use freshly distilled ketones and high-purity amines. 2. Maintain consistent heating and stirring rates. Carefully control reaction times based on TLC monitoring. |
Conclusion
The synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones via a Schiff base intermediate is an efficient, versatile, and high-yielding strategy for accessing this medicinally important class of compounds. The one-pot, three-component approach is particularly advantageous, offering operational simplicity and adherence to the principles of green chemistry. By understanding the underlying mechanism and carefully controlling the reaction conditions as outlined in this guide, researchers can reliably synthesize a diverse range of spiro-thiazolidinone derivatives for further investigation in drug discovery and development programs.
References
-
Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 2023.
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SPIRO (INDOLE-THIAZOLIDINE) DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate, 2011.
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI, 2023.
-
Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Publishing, 2023.
-
Thiazolidin-4-one Formation. Mechanistic and Synthetic Aspects of the Reaction of Imines and Mercaptoacetic Acid under Microwave and Conventional Heating. ResearchGate, 2004.
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central (PMC) - NIH, 2022.
-
Biological activity of some spiro thiazolidine derivatives. ResearchGate.
-
Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace, 2021.
-
Synthesis of Spiro Pyrrolidines From the Addition of Schiff Bases to α-Arylidene Cyclohexanones. Iraqi National Journal of Chemistry, 2012.
-
General Scheme for the preparation of Schiff bases. ResearchGate.
-
Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one... Benchchem.
-
Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). ResearchGate, 2015.
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Wiley Online Library, 2017.
-
Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. PubMed Central (PMC) - NIH, 2017.
-
Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica, 2011.
-
To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not? Quora.
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PubMed, 2023.
-
REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 2021.
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]alkan-3-ones. Benchchem.
-
Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher, 2016.
-
Design, synthesis, docking, and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. ResearchGate.
-
Synthesis, Characterization and Cytotoxic Activity of Some New Schiff Bases and Thiazolidinone Compounds. Iraqi University, 2015.
-
Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Wiley Online Library, 2018.
-
Short Review on Synthesis of Thiazolidinone and β-Lactam. International Journal of ChemTech Research, 2014.
-
Reaction of Schiff′s Bases with Mercapto Acids. Synthesis of Spiro(2H- 1,3-benzothiazine-2,3... ResearchGate.
-
Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate.
-
Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate, 2018.
-
Synthesis of heterocyclic compounds by cyclization of Schiff bases prepared from capric acid hydrazide and study of biological activity. ResearchGate.
-
Synthesis from cycloaddition reaction of thioglycolic acid to Schiff ' s bases. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07474E [pubs.rsc.org]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpsonline.com [wjpsonline.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 2,8-Diazaspiro[4.5]decane Derivatives as Potent Soluble Epoxide Hydrolase (sEH) Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of sEH Inhibition
The enzyme soluble epoxide hydrolase (sEH) is a critical regulator of bioactive lipid signaling pathways.[1][2] It primarily functions by converting anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1][2] EETs, which are produced from arachidonic acid by cytochrome P450 epoxygenases, possess a range of protective properties, including anti-inflammatory, analgesic, antihypertensive, and cardio-protective effects.[1][2] Consequently, inhibiting sEH activity is a promising therapeutic strategy to stabilize and elevate endogenous EET levels, offering potential treatments for a variety of human diseases such as hypertension, inflammation, neurodegenerative disorders, and pain.[3][4][5]
The 2,8-diazaspiro[4.5]decane scaffold has emerged as a particularly effective core structure for designing potent and orally active sEH inhibitors.[6] Derivatives based on this spirocyclic diamine, particularly trisubstituted ureas, have demonstrated high potency and favorable pharmacological profiles, making them valuable candidates for drug development.[6] This guide provides detailed protocols and insights for the synthesis, evaluation, and optimization of these promising compounds.
The sEH Pathway and Point of Intervention
The inhibition of sEH prevents the degradation of beneficial EETs, thereby enhancing their protective effects.
Caption: Mechanism of sEH inhibition.
Section 1: Synthesis of 2,8-Diazaspiro[4.5]decane Urea Derivatives
Principle of Synthesis
The synthesis of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives typically involves a key urea formation step. This is achieved by reacting the spirocyclic diamine core with a substituted phenyl isocyanate. The spirocyclic core itself can be prepared through multi-step synthetic routes common in heterocyclic chemistry. The final compounds are then purified, typically by column chromatography or recrystallization.
Caption: General workflow for synthesizing target inhibitors.
Protocol 1: General Procedure for the Synthesis of Trisubstituted Urea Derivatives
Causality: This protocol outlines a standard nucleophilic addition reaction. The nitrogen atom of the spiro-diamine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. The choice of an aprotic solvent like dichloromethane (DCM) prevents unwanted side reactions with the highly reactive isocyanate.
Materials:
-
2,8-Diazaspiro[4.5]decane (or its precursor)
-
Substituted phenyl isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (optional, as a base)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add 2,8-diazaspiro[4.5]decane (1.0 eq) and dissolve in anhydrous DCM.
-
Reagent Addition: In a separate flask, dissolve the substituted phenyl isocyanate (1.0-1.1 eq) in anhydrous DCM.
-
Coupling Reaction: Slowly add the isocyanate solution dropwise to the stirred solution of the diamine at 0 °C (ice bath).
-
Expert Insight: A slow, cooled addition is crucial to control the exothermicity of the reaction and minimize the formation of undesired side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Upon completion, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel, wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure trisubstituted urea derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: In Vitro Evaluation of sEH Inhibitory Activity
Assay Principle: The Fluorogenic PHOME Substrate
A robust and widely used method for screening sEH inhibitors is a fluorescence-based high-throughput assay.[7][8] This assay employs a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[7][9] The sEH enzyme hydrolyzes the epoxide moiety of PHOME, initiating an intramolecular cyclization that releases a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[7][9] The rate of fluorescence increase is directly proportional to sEH activity, and a reduction in this rate in the presence of a test compound indicates inhibition.
Caption: Workflow for the fluorescence-based sEH inhibition assay.
Protocol 2: High-Throughput Fluorescence-Based sEH Inhibition Assay
Trustworthiness: This protocol is self-validating through the inclusion of controls. The "100% activity control" (vehicle only) establishes the baseline enzyme activity, while the "background control" (no enzyme) accounts for non-enzymatic substrate hydrolysis. A known potent inhibitor (e.g., AUDA) serves as a positive control to validate assay performance.
Materials:
-
Recombinant human sEH (HsEH)
-
PHOME substrate
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris buffer, pH 7.0, containing 0.1 mg/mL BSA)
-
Test compounds and a known sEH inhibitor (positive control, e.g., AUDA)
-
DMSO for compound dilution
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each compound dilution into the wells of a 96-well plate. For control wells, dispense 1 µL of DMSO (vehicle control).
-
Enzyme Preparation and Addition: Dilute the HsEH stock solution in sEH Assay Buffer to the desired final concentration (e.g., 3 nM).[7] Add 100 µL of the diluted enzyme solution to each well, except for the background control wells, which receive 100 µL of assay buffer only.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 30°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Substrate Preparation and Reaction Initiation: Dilute the PHOME stock solution in sEH Assay Buffer to the desired final concentration (e.g., 50 µM).[7] To initiate the reaction, add 100 µL of the diluted PHOME solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over 15-30 minutes at 30°C, with readings taken every 60 seconds.
Data Analysis: Calculation of IC₅₀ Values
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the activity by subtracting the rate of the background control from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity).
-
% Inhibition = 100 * (1 - (Rate_sample / Rate_vehicle))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Section 3: Structure-Activity Relationship (SAR) and Lead Optimization
Key Structural Features for Potency
Analysis of 2,8-diazaspiro[4.5]decane derivatives reveals critical insights for rational drug design. Docking studies with human and murine sEH crystal structures have been instrumental in understanding these relationships.[6]
-
Urea Moiety: The urea linker is a classic pharmacophore that forms key hydrogen bonds within the sEH active site.
-
Spirocyclic Core: The rigid 2,8-diazaspiro[4.5]decane core provides a defined three-dimensional structure that orients the substituents for optimal interaction with the enzyme's binding pocket.
-
Phenyl Ring Substitution: The nature and position of substituents on the terminal phenyl ring are crucial for potency and species selectivity. For instance, replacing a trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) moiety was found to improve inhibitory activity against murine sEH by mitigating steric hindrance with the side chain of residue Phe406.[6]
| Compound ID | R Group (Phenyl Substitution) | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Rationale for Modification |
| 11 | 4-CF₃ | Potent | Less Potent | Initial lead compound. |
| 12 | 4-OCF₃ | Potent | Improved Potency | The -OCF₃ group reduces steric clash in the murine sEH active site.[6] |
| 20 | 3-Cl, 4-OCF₃ | Highly Potent | Highly Potent | Further optimization through electronic and steric tuning. |
| 37 | 3-F, 4-OCF₃ | Highly Potent | Highly Potent | Bioisosteric replacement to enhance properties. |
| This table is a representative summary based on findings described in the literature.[6] |
Section 4: In Vivo Efficacy Assessment in a Preclinical Hypertension Model
Rationale for Model Selection: The Spontaneously Hypertensive Rat (SHR)
To evaluate the therapeutic potential of lead compounds, an appropriate in vivo model is essential. The Spontaneously Hypertensive Rat (SHR) is a well-established and widely used genetic model of human essential hypertension.[6] Demonstrating blood pressure reduction in this model provides strong preclinical proof-of-concept for an sEH inhibitor's antihypertensive effects. Normotensive Wistar-Kyoto (WKY) rats are used as the corresponding genetic control.
Caption: Workflow for an in vivo antihypertensive study.
Protocol 3: Evaluation of Antihypertensive Effects in SHR Rats
Expertise: The use of both hypertensive (SHR) and normotensive (WKY) rats is critical. A desirable sEH inhibitor should significantly lower blood pressure in the hypertensive model without causing hypotension in the normotensive control, indicating a disease-specific effect rather than non-specific vasodilation.[6]
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old
-
Male Wistar-Kyoto (WKY) rats (normotensive control)
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water)
-
Non-invasive blood pressure measurement system (tail-cuff method)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate rats to the housing facility and the tail-cuff measurement procedure for at least one week to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Measure and record the systolic blood pressure (SBP) and heart rate (HR) for each rat for 3 consecutive days to establish a stable baseline.
-
Grouping: Randomize animals into treatment groups (n=6-8 per group), such as:
-
Group 1: SHR + Vehicle
-
Group 2: SHR + Test Compound (e.g., 30 mg/kg)
-
Group 3: WKY + Vehicle
-
Group 4: WKY + Test Compound (e.g., 30 mg/kg)
-
-
Administration: Administer the test compound or vehicle via a single oral gavage (p.o.).
-
Post-Dose Measurement: Measure SBP and HR at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in SBP from baseline (ΔSBP) for each animal at each time point. Compare the ΔSBP of the treatment group to the vehicle group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
| Compound ID | Dose (mg/kg, p.o.) | Animal Model | Peak Reduction in Mean Blood Pressure (mmHg) | Significance |
| 12 | 30 | SHR | Significant Reduction | p < 0.05 |
| 12 | 30 | WKY | Minimal to no effect | Not Significant |
| 20 | 30 | SHR | Significant Reduction | p < 0.05 |
| 37 | 30 | SHR | Significant Reduction | p < 0.05 |
| This table represents typical outcomes for effective sEH inhibitors based on published data.[6] |
Considerations for Pharmacokinetic (PK) Analysis
To correlate the observed pharmacodynamic effect (blood pressure reduction) with drug exposure, a parallel PK study is essential. Early sEH inhibitors often suffered from poor metabolic stability and low solubility.[11] Optimized compounds should exhibit improved pharmacokinetic profiles. After oral administration, blood samples should be collected at multiple time points to determine key parameters like Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and half-life (t₁/₂).[11]
Conclusion
The 2,8-diazaspiro[4.5]decane scaffold represents a highly validated and promising foundation for the development of potent, selective, and orally bioavailable sEH inhibitors. By employing the systematic workflows and protocols detailed in this guide—from rational synthesis and high-throughput in vitro screening to robust in vivo efficacy testing—researchers can efficiently identify and optimize novel drug candidates. The continued exploration of this chemical space holds significant potential for delivering new therapeutics for hypertension and a wide range of inflammatory diseases.
References
- Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflamm
- Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychi
- Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflamm
- Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers.
- Application of Soluble Epoxide Hydrolase (sEH)
- Discovery of 2,8-diazaspiro[4.
- Development of a high-throughput screen for soluble epoxide hydrolase inhibition. NIH.
- Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - 96 Well. Lifev.
- A Head-to-Head Examination of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors in Preclinical Models. Benchchem.
- Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. PubMed Central.
- Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy.
- In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. PMC - NIH.
- Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
- Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflamm
Sources
- 1. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer | MDPI [mdpi.com]
- 2. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - 96 Well | Lifev [lifev.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives for PET Imaging of Sigma-1 Receptors in Tumors
Introduction: A New Vantage Point in Tumor Imaging
The landscape of oncologic imaging is continually evolving, driven by the need for more specific and functionally informative diagnostic tools. Positron Emission Tomography (PET) stands at the forefront of this evolution, offering the ability to visualize and quantify physiological processes at the molecular level. A key determinant of a PET tracer's success is its molecular target. The Sigma-1 receptor (S1R), a unique molecular chaperone located at the endoplasmic reticulum, has emerged as a compelling biomarker for cancer.[1] S1R is significantly overexpressed in a variety of malignancies, including human carcinoma and melanoma, where it plays a critical role in cell survival and proliferation.[1][2][3][4] This overexpression presents a distinct molecular signature that can be exploited for targeted tumor imaging.
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has proven to be an exceptional structural core for designing high-affinity ligands for the S1R.[5][6] Its rigid, spirocyclic nature allows for precise orientation of functional groups to achieve potent and selective binding. This application note provides a comprehensive guide to the synthesis, radiolabeling, and preclinical evaluation of 1,4-dioxa-8-azaspiro[4.5]decane derivatives as PET imaging agents for S1R-positive tumors. We will use the promising candidate, [¹⁸F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (referred to as [¹⁸F]5a in cited literature), as a central case study to illustrate the principles and protocols involved.[2][3][4]
Scientific Rationale: Why Target the Sigma-1 Receptor?
2.1 The S1R as a Proliferation Biomarker
Under normal physiological conditions, S1R resides at the mitochondria-associated endoplasmic reticulum membrane, where it forms a complex with the binding immunoglobulin protein (BiP) and regulates calcium signaling.[1] In rapidly proliferating cancer cells, S1R dissociates from BiP and translocates to other cellular compartments to modulate a variety of signaling pathways that promote cell survival and growth.[1] Its elevated expression in tumor tissues compared to surrounding healthy tissue provides a high-contrast target for imaging probes.
2.2 Principles of Ligand Design for S1R PET Tracers
The development of a successful PET tracer is a multi-parameter optimization challenge. For S1R-targeted agents based on the 1,4-dioxa-8-azaspiro[4.5]decane core, the following principles are paramount:
-
High Affinity and Selectivity: The ligand must bind to S1R with high affinity (nanomolar or sub-nanomolar Kᵢ values) to ensure a strong signal. For instance, the lead compound 5a exhibits a Kᵢ of 5.4 ± 0.4 nM for S1R.[2][3][4] Equally important is high selectivity over the Sigma-2 receptor (S2R) and other potential off-target proteins to minimize non-specific binding and ensure the imaging signal truly reflects S1R density. Compound 5a demonstrates 30-fold selectivity for S1R over S2R.[2][3][4]
-
Optimal Lipophilicity: While some degree of lipophilicity is required for cell membrane permeability, excessive lipophilicity can lead to high non-specific binding in fatty tissues and the brain, as well as unfavorable hepatobiliary clearance. The design of novel piperidine compounds with deliberately low lipophilicity has been shown to improve their properties as tumor imaging agents.[2][4]
-
Efficient Radiolabeling: The structure must incorporate a site for the attachment of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), through a rapid and high-yield chemical reaction.
Synthesis of the Radiolabeling Precursor
The most common strategy for ¹⁸F-labeling is a nucleophilic substitution reaction on a precursor containing a good leaving group, such as a tosylate. This section outlines the synthesis of the tosylate precursor for [¹⁸F]5a.
Protocol 1: Synthesis of the Tosylate Precursor
This protocol describes the synthesis of 8-(4-(2-(tosyloxy)ethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane. The causality behind this multi-step synthesis is to first build the core structure by attaching the benzyl group to the spirocyclic amine and then functionalizing the terminal hydroxyl group with a tosylate leaving group to make it reactive towards [¹⁸F]fluoride.
Materials:
-
1,4-Dioxa-8-azaspiro[4.5]decane
-
4-(2-hydroxyethoxy)benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reductive Amination:
-
Dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) and 4-(2-hydroxyethoxy)benzaldehyde (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add STAB (1.5 eq) portion-wise over 15 minutes. Rationale: STAB is a mild reducing agent suitable for reductive amination, converting the intermediate iminium ion to the desired secondary amine without reducing the aldehyde starting material.
-
Continue stirring at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the intermediate alcohol.
-
-
Tosylation:
-
Dissolve the purified alcohol intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add TEA (2.0 eq) followed by the dropwise addition of a solution of TsCl (1.2 eq) in anhydrous DCM. Rationale: TEA acts as a base to neutralize the HCl generated during the reaction, driving the formation of the tosylate ester.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the final tosylate precursor by silica gel column chromatography.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Diagram 1: Synthesis Workflow
A schematic of the two-stage precursor synthesis.
[¹⁸F]Radiolabeling and Quality Control
Fluorine-18 is an ideal radionuclide for PET due to its short half-life (109.8 min) and low positron energy, which results in high-resolution images.[7] The radiosynthesis of [¹⁸F]5a is achieved via a direct, one-pot, two-step nucleophilic substitution, a process well-suited for automation in a synthesis module.[2][3][4]
Protocol 2: Automated [¹⁸F]Radiolabeling of the Precursor
This protocol is designed for an automated synthesis module (e.g., TRACERlab). The process relies on activating the cyclotron-produced [¹⁸F]fluoride and then inducing it to displace the tosylate leaving group on the precursor.
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary ammonium anion-exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. Rationale: K₂₂₂ is a cryptand that chelates the potassium ion, creating a "naked," highly nucleophilic [¹⁸F]fluoride ion, which is essential for an efficient substitution reaction.
-
-
Azeotropic Drying:
-
The solvent is removed under a stream of nitrogen with gentle heating (95-110 °C) to dry the K₂₂₂/[¹⁸F]KF complex. This step is typically repeated with the addition of anhydrous acetonitrile to ensure the complete removal of water, which would otherwise hinder the nucleophilic reaction.
-
-
Radiolabeling Reaction:
-
The tosylate precursor (5-10 mg), dissolved in anhydrous dimethyl sulfoxide (DMSO), is added to the dried [¹⁸F]fluoride complex.
-
The reaction vessel is sealed and heated to 120-150 °C for 10-15 minutes.
-
-
Purification and Formulation:
-
The reaction mixture is cooled, diluted with water/acetonitrile, and injected onto a semi-preparative HPLC system (e.g., C18 column) to separate the [¹⁸F]5a from unreacted precursor and other impurities.
-
The fraction corresponding to the product is collected, passed through a sterile filter, and the HPLC solvent is removed via rotary evaporation or by trapping on a C18 Sep-Pak cartridge.
-
The final product is eluted from the Sep-Pak cartridge with ethanol and formulated in sterile saline for injection.
-
Diagram 2: Radiolabeling & Purification Workflow
Automated workflow for [¹⁸F]tracer synthesis.
Quality Control (QC)
Every batch of radiotracer must pass stringent QC tests before use.
-
Radiochemical Purity: Determined by analytical HPLC. The final product should have a radiochemical purity of >95%.[2][3][4]
-
Specific Activity: Calculated from the amount of radioactivity and the total mass of the compound (radioactive and non-radioactive). This is a critical parameter, as low specific activity can lead to pharmacological effects from the cold compound. Values of 25–45 GBq/μmol have been reported for [¹⁸F]5a.[2][3][4]
-
Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below USP limits.
-
Sterility and Endotoxin Testing: Performed to ensure the product is safe for injection.
| Parameter | Typical Value | Reference |
| Radiochemical Yield | 12-35% (isolated) | [5] |
| Radiochemical Purity | >95% | [2][4] |
| Specific Activity | 25-45 GBq/μmol | [2][4] |
| Molar Activity | 94-121 GBq/μmol | [5] |
Table 1: Summary of Radiochemical Properties for [¹⁸F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives.
Preclinical Evaluation Protocols
Once synthesized and quality-controlled, the radiotracer must be rigorously evaluated in vitro and in vivo to validate its potential for tumor imaging.
Protocol 3: In Vitro Cellular Uptake & Blocking Assay
This assay confirms that the tracer is taken up by cancer cells and that this uptake is mediated by the S1R target.
Materials:
-
S1R-positive cancer cell lines (e.g., human carcinoma or melanoma cell lines).[2][4]
-
Complete cell culture medium.
-
[¹⁸F]5a radiotracer.
-
Haloperidol (or another potent S1R ligand) for blocking.
-
Phosphate-buffered saline (PBS).
-
Gamma counter.
Procedure:
-
Seed cells in 12-well or 24-well plates and allow them to adhere overnight.
-
Prepare two sets of wells: a "Total Uptake" set and a "Blocking" set.
-
For the "Blocking" set, pre-incubate the cells with a high concentration (e.g., 10 µM) of haloperidol for 30 minutes at 37 °C. Rationale: This saturates the S1R, preventing the radiotracer from binding to its specific target.
-
Add the [¹⁸F]5a radiotracer (approx. 0.1-0.5 MBq/mL) to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at 37 °C.
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound tracer.
-
Lyse the cells with NaOH or a suitable lysis buffer.
-
Collect the lysate and measure the radioactivity in a gamma counter.
-
A significant reduction (>50%) in tracer uptake in the "Blocking" set compared to the "Total Uptake" set indicates S1R-specific binding.
Protocol 4: In Vivo PET Imaging and Biodistribution in a Tumor Xenograft Model
This is the definitive test of the tracer's ability to visualize tumors in a living system.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude).
-
S1R-positive tumor cells for implantation.
-
[¹⁸F]5a radiotracer.
-
Small animal PET/CT scanner.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Tumor Model Development: Subcutaneously inject S1R-positive tumor cells into the flank of each mouse. Allow tumors to grow to a suitable size (e.g., 100-300 mm³).
-
PET/CT Imaging:
-
Anesthetize a tumor-bearing mouse and position it on the scanner bed.
-
Inject approximately 5-10 MBq of [¹⁸F]5a via the tail vein.
-
Acquire a series of static or dynamic PET scans at various time points post-injection (e.g., 30, 60, 120 minutes). A CT scan is performed for anatomical co-registration.
-
For blocking validation: A separate cohort of mice is pre-treated with a blocking dose of haloperidol (e.g., 1 mg/kg) 30 minutes before tracer injection.
-
-
Ex Vivo Biodistribution:
-
Immediately after the final scan, euthanize the mice.
-
Rapidly dissect tumors and key organs (blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain).
-
Weigh each tissue sample and measure its radioactivity in a gamma counter alongside a standard of the injected dose.
-
Calculate the tracer uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
Diagram 3: In Vivo Evaluation Workflow
Workflow for preclinical PET imaging and biodistribution.
Expected Results & Data Interpretation
Successful PET imaging will show high accumulation of the radiotracer in the tumor with low uptake in surrounding tissues, resulting in a high-contrast image.[2][4] The biodistribution data provides a quantitative measure of this. The blocking experiment is critical for validation; a significant reduction in tumor uptake after pre-treatment with haloperidol confirms that the signal is target-specific.[2][4]
| Tissue | Uptake at 60 min (%ID/g) | Uptake with Blocking (%ID/g) |
| Tumor | High | Significantly Reduced |
| Blood | Low | No significant change |
| Muscle | Low | No significant change |
| Liver | Moderate | No significant change |
| Brain | Low | No significant change |
Table 2: Representative Expected Biodistribution Profile for an S1R-Specific Tracer.
Conclusion and Future Outlook
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane represent a highly promising class of ligands for developing PET radiotracers to image Sigma-1 receptor expression in tumors. The lead compound, [¹⁸F]5a, demonstrates the key attributes required for a successful imaging agent: high affinity, excellent selectivity, favorable pharmacokinetics, and high specific uptake in tumors in preclinical models.[2][3][4]
The protocols detailed herein provide a robust framework for the synthesis, radiolabeling, and comprehensive evaluation of these agents. The successful application of these tracers in a clinical setting could have a profound impact on oncology by enabling:
-
Non-invasive characterization of tumor phenotype.
-
Patient stratification for S1R-targeted therapies.
-
Early assessment of therapeutic response.
-
Improved understanding of the role of S1R in cancer biology.
Future work may explore labeling this versatile scaffold with other radionuclides, such as Gallium-68 (⁶⁸Ga), for kit-based preparations that could broaden accessibility beyond centers with a cyclotron.[8][9]
References
-
Zheng, M. Q., et al. (2015). ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]
-
Zheng, M. Q., et al. (2015). ¹⁸F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
-
Zheng, M. Q., et al. (2015). ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
-
Dal Piaz, F., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]
-
Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
-
Wilson, A. A., et al. (2018). Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. MDPI. [Link]
-
Various Authors. Synthesis of A. 8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane. PrepChem.com. [Link]
-
Nature Protocols. (2012). Radiochemistry at Nature Protocols. Research Communities by Springer Nature. [Link]
-
Brust, P., et al. (2021). [¹⁸F]Fluspidine—A PET Tracer for Imaging of σ₁ Receptors in the Central Nervous System. MDPI. [Link]
-
Kung, H. F., et al. (1998). In vivo evaluation of [¹²³I]-8-[4-[2-(5-iodothienyl)]-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-tri azaspiro[4.5]decan-4-one as a potential dopamine D2 receptor radioligand for SPECT. PubMed. [Link]
-
Global Substance Registration System. 1,4-DIOXA-8-AZASPIRO(4.5)DECANE. gsrs. [Link]
-
Scott, P. J. H. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]
-
Fani, M., et al. (2008). (⁶⁸)Ga-labeled peptides in tumor imaging. PubMed. [Link]
-
van Dongen, G., et al. (2008). Facile radiolabeling of monoclonal antibodies and other proteins with zirconium-89 or gallium-68 for PET imaging using p-isothiocyanatobenzyl-desferrioxamine. Protocols.io. [Link]
-
Cai, W., & Hong, H. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. NIH Public Access. [Link]
-
Wang, Y., et al. (2024). Synthesis and Evaluation of Novel ⁶⁸Ga-Labeled [D-Phe6,Leu13ψThz14]bombesin(6-14) Analogs for Cancer Imaging with Positron Emission Tomography. MDPI. [Link]
-
Cistaro, A., et al. (2017). First Evaluation of PET-Based Human Biodistribution and Dosimetry of 18F-FAZA, a Tracer for Imaging Tumor Hypoxia. PubMed. [Link]
-
Alosaimi, A. (2019). [⁶⁸Ga] Labeled Radiopharmaceuticals For Diagnostic Applications Beyond Sstr And Psma Imaging. UAB Digital Commons. [Link]
-
Islam, E., et al. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. figshare.com [figshare.com]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 8. (68)Ga-labeled peptides in tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving Yield in Spirocyclic Alcohol Synthesis
Welcome to the Technical Support Center for the synthesis of spirocyclic alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique three-dimensional scaffolds. Spirocycles are integral motifs in a vast array of natural products and pharmaceuticals, and their synthesis, while powerful, can present significant challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you overcome common hurdles and optimize your reaction yields. Every protocol and recommendation is grounded in established chemical principles to ensure scientific integrity and provide you with a self-validating system for your experiments.
Table of Contents
-
Frequently Asked Questions (FAQs) about Spirocyclic Alcohol Synthesis
-
What are the most common strategies for synthesizing spirocyclic alcohols?
-
How do I choose the best synthetic strategy for my target molecule?
-
What are the key factors influencing diastereoselectivity in spirocyclization reactions?
-
-
Troubleshooting Guide: Spiroketalization Reactions
-
My spiroketalization is giving a low yield. What are the potential causes and solutions?
-
I am getting a mixture of diastereomers. How can I improve the stereoselectivity?
-
My reaction is not proceeding to completion. How can I drive the equilibrium towards the product?
-
-
Troubleshooting Guide: Ring-Closing Metathesis (RCM)
-
My RCM reaction is sluggish or stalls completely. What could be the issue?
-
I am observing a mixture of E/Z isomers in my product. How can I control the alkene geometry?
-
I am getting dimeric or oligomeric byproducts instead of the desired spirocycle. How can I favor the intramolecular reaction?
-
-
Troubleshooting Guide: Intramolecular Aldol Reactions
-
My intramolecular aldol reaction is forming the wrong ring size. How can I control regioselectivity?
-
I am observing intermolecular side products. How can I promote the desired cyclization?
-
The dehydration of my aldol adduct is problematic. What conditions should I try?
-
-
Troubleshooting Guide: Pummerer Rearrangement for Spirocycle Synthesis
-
My Pummerer rearrangement is resulting in a low yield of the desired spirocycle. What are common side reactions?
-
I am struggling with poor chirality transfer in my asymmetric Pummerer rearrangement. How can I improve this?
-
-
General Laboratory Procedures
-
Protocol 1: Diastereoselective Spiroketalization under Thermodynamic Control
-
Protocol 2: Ring-Closing Metathesis for Spirocycle Formation
-
Protocol 3: Intramolecular Aldol Cyclization to a Spirocyclic β-Hydroxy Ketone
-
Protocol 4: Purification of Diastereomeric Spirocyclic Alcohols
-
-
References
Frequently Asked Questions (FAQs) about Spirocyclic Alcohol Synthesis
What are the most common strategies for synthesizing spirocyclic alcohols?
There are several robust methods for the synthesis of spirocyclic alcohols, each with its own advantages and limitations. The choice of strategy depends heavily on the specific target molecule and the available starting materials. The most prevalent methods include:
-
Spiroketalization: This involves the cyclization of a dihydroxy ketone or a related precursor to form a spiroketal, which is a key substructure in many spirocyclic natural products.[1] This method can often be controlled to favor either the thermodynamic or kinetic product.[2][3]
-
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of a wide range of ring sizes, including those in spirocyclic systems.[4] It typically involves the intramolecular reaction of a diene catalyzed by a ruthenium or molybdenum complex.[5][6]
-
Intramolecular Aldol Reaction: A dicarbonyl compound can undergo an intramolecular aldol reaction to form a cyclic β-hydroxy carbonyl compound, which can be a precursor to a spirocyclic alcohol. The formation of five- and six-membered rings is generally favored.[7][8]
-
Pummerer Rearrangement: This reaction of sulfoxides can be adapted to form spirocycles, often with the potential for asymmetric synthesis.[9][10]
How do I choose the best synthetic strategy for my target molecule?
The selection of a synthetic strategy is a critical decision that will impact the efficiency and success of your synthesis. Consider the following factors:
-
Target Structure: The size of the rings in the spirocycle, the nature of the functional groups present, and the desired stereochemistry will heavily influence your choice. For instance, spiroketalization is ideal for oxygen-containing spirocycles.
-
Starting Material Availability: The accessibility and cost of the necessary starting materials for each route should be evaluated.
-
Stereochemical Control: If a specific diastereomer or enantiomer is required, you will need to choose a method that offers good stereocontrol, such as asymmetric catalysis or substrate-controlled reactions.[11][12]
-
Reaction Robustness and Scalability: For applications in drug development, the chosen route should be reliable, scalable, and amenable to optimization.
dot graph ERD { layout=neato; graph [overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#5F6368"];
} dot Caption: Decision workflow for selecting a synthetic strategy.
What are the key factors influencing diastereoselectivity in spirocyclization reactions?
Achieving high diastereoselectivity is often a primary challenge in spirocycle synthesis. The key factors include:
-
Thermodynamic vs. Kinetic Control: Under thermodynamic control (reversible conditions), the most stable diastereomer will be the major product.[13] Under kinetic control (irreversible conditions), the product that is formed fastest will predominate.[2]
-
Catalyst/Reagent: The choice of catalyst or reagent can have a profound impact on the stereochemical outcome. Chiral catalysts can induce enantioselectivity, while the nature of an acid or base catalyst can influence which diastereomer is favored.[11]
-
Substrate-Control: Pre-existing stereocenters in the starting material can direct the formation of new stereocenters. This is a powerful strategy for achieving high diastereoselectivity.[14][15]
-
Reaction Conditions: Temperature, solvent, and reaction time can all influence the ratio of diastereomers. Low temperatures often favor kinetic control.[13]
Troubleshooting Guide: Spiroketalization Reactions
My spiroketalization is giving a low yield. What are the potential causes and solutions?
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Reaction | The reaction may not have reached equilibrium, or the activation energy is too high under the current conditions. | Increase reaction time or temperature. Consider using a more active catalyst. |
| Decomposition of Starting Material or Product | The starting material or product may be unstable under the reaction conditions (e.g., strong acid). | Use milder reaction conditions (e.g., catalytic amount of a weaker acid). Screen different solvents. |
| Side Reactions | Undesired side reactions, such as elimination or intermolecular reactions, may be consuming the starting material. | Adjust the concentration of the substrate (higher dilution can favor intramolecular reactions). Use a less reactive catalyst. |
| Poor Precursor Quality | Impurities in the dihydroxy ketone precursor can interfere with the reaction. | Purify the starting material thoroughly before the cyclization step. |
I am getting a mixture of diastereomers. How can I improve the stereoselectivity?
Controlling the stereochemistry at the spirocyclic center is a common challenge in spiroketalization.
-
To favor the thermodynamic product: Use reversible reaction conditions, such as a protic acid catalyst (e.g., p-toluenesulfonic acid) and elevated temperatures to allow for equilibration to the most stable diastereomer.[3]
-
To favor the kinetic product: Employ irreversible conditions, such as using a Lewis acid at low temperature.[16] In some cases, specific reagents can favor the formation of the kinetically controlled product.[17]
dot graph TD { A[Spiroketalization] --> B{Control}; B --> C[Thermodynamic]; B --> D[Kinetic]; C --> E[Reversible Conditions]; D --> F[Irreversible Conditions]; E --> G["High Temp, Protic Acid"]; F --> H["Low Temp, Lewis Acid"]; } dot Caption: Kinetic vs. Thermodynamic control in spiroketalization.
My reaction is not proceeding to completion. How can I drive the equilibrium towards the product?
Spiroketalization is often an equilibrium process. To shift the equilibrium towards the desired spiroketal, you can:
-
Remove Water: The formation of a ketal releases water. Removing water from the reaction mixture, for example by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves, can drive the reaction to completion.
-
Use a More Effective Catalyst: If a weak acid catalyst is not sufficient, a stronger acid or a different type of catalyst (e.g., a Lewis acid) may be required.[18]
Troubleshooting Guide: Ring-Closing Metathesis (RCM)
My RCM reaction is sluggish or stalls completely. What could be the issue?
| Potential Cause | Explanation | Recommended Solution(s) |
| Catalyst Deactivation | The Grubbs catalyst can be deactivated by impurities in the starting material or solvent, or by certain functional groups. Peroxides and oxygen are known to deactivate the catalyst.[19] | Ensure all starting materials and solvents are rigorously purified and degassed. Consider using a more robust second- or third-generation Grubbs catalyst.[20] |
| Substrate Steric Hindrance | Sterically hindered dienes can be slow to react. | Use a more active catalyst, such as a Schrock catalyst or a fast-initiating Grubbs catalyst.[21] Increase the reaction temperature. |
| Low Substrate Concentration | The intramolecular nature of RCM is favored at low concentrations. However, if the concentration is too low, the reaction rate may be impractically slow. | Optimize the substrate concentration. A typical starting point is 0.01-0.05 M. |
I am observing a mixture of E/Z isomers in my product. How can I control the alkene geometry?
The E/Z selectivity of RCM can be influenced by the catalyst and the substrate.
-
Catalyst Choice: Some Grubbs catalysts have an inherent preference for the formation of the E- or Z-isomer. For example, certain molybdenum- or tungsten-based catalysts can favor the Z-isomer.[22] Researching catalyst systems known for high stereoselectivity is recommended.[5][23]
-
Substrate Design: The substitution pattern of the diene can influence the E/Z ratio of the product.
-
Post-RCM Isomerization: In some cases, the initially formed kinetic mixture of isomers can be isomerized to the thermodynamically more stable isomer using a suitable catalyst or reagent.
I am getting dimeric or oligomeric byproducts instead of the desired spirocycle. How can I favor the intramolecular reaction?
The formation of intermolecular byproducts is a common problem in RCM. To favor the intramolecular cyclization:
-
High Dilution: Running the reaction at a lower concentration (typically <0.01 M) will decrease the probability of intermolecular reactions.
-
Slow Addition: Adding the diene substrate slowly to the reaction mixture containing the catalyst can help maintain a low effective concentration of the substrate.
Troubleshooting Guide: Intramolecular Aldol Reactions
My intramolecular aldol reaction is forming the wrong ring size. How can I control regioselectivity?
The regioselectivity of the intramolecular aldol reaction is primarily governed by the relative stability of the resulting rings.
-
Favoring 5- and 6-Membered Rings: The formation of 5- and 6-membered rings is generally thermodynamically favored over smaller or larger rings.[7][24]
-
Kinetic vs. Thermodynamic Enolate Formation: If there are multiple possible enolates, the choice of base and temperature can influence which enolate is formed. A bulky, non-nucleophilic base at low temperature (e.g., LDA at -78 °C) will favor the formation of the kinetic enolate (from the less hindered α-proton). A smaller base at a higher temperature will favor the formation of the thermodynamic enolate (the more substituted enolate).[13]
I am observing intermolecular side products. How can I promote the desired cyclization?
Similar to RCM, favoring the intramolecular aldol reaction over intermolecular reactions often involves controlling the concentration.
-
High Dilution: Performing the reaction at high dilution will disfavor intermolecular reactions.
-
Slow Addition: Slowly adding the dicarbonyl substrate to the base can help to minimize the concentration of the enolate at any given time, thus reducing the likelihood of intermolecular reactions.[25]
The dehydration of my aldol adduct is problematic. What conditions should I try?
The elimination of water from the β-hydroxy carbonyl intermediate to form the α,β-unsaturated product can sometimes be challenging.
-
Heating: Often, simply heating the reaction mixture is sufficient to induce dehydration.[25]
-
Acid or Base Catalysis: The dehydration can be catalyzed by either acid or base. If the initial aldol reaction was base-catalyzed, adding a small amount of acid during workup can promote dehydration.
Troubleshooting Guide: Pummerer Rearrangement for Spirocycle Synthesis
My Pummerer rearrangement is resulting in a low yield of the desired spirocycle. What are common side reactions?
The Pummerer rearrangement can be accompanied by several side reactions that can lower the yield of the desired spirocyclic product.
-
Deoxygenation of the Sulfoxide: The sulfoxide can be reduced back to the sulfide.[26]
-
Fragmentation: In some cases, the intermediate thionium ion can undergo fragmentation.[10]
-
Rearrangement of the Product: The initially formed product may undergo further rearrangement under the reaction conditions.
To minimize these side reactions, carefully control the reaction temperature and consider using alternative activating agents to acetic anhydride, such as trifluoroacetic anhydride.[10]
I am struggling with poor chirality transfer in my asymmetric Pummerer rearrangement. How can I improve this?
Achieving high levels of chirality transfer from a chiral sulfoxide to the newly formed stereocenter can be challenging.
-
Mechanism Consideration: The degree of chirality transfer can depend on the reaction mechanism. A concerted[2][14]-sigmatropic rearrangement-like pathway is more likely to result in high chirality transfer than a stepwise pathway involving a dissociated thionium ion.[27][28]
-
Substrate and Reagent Choice: The structure of the sulfoxide and the choice of activating agent can influence the stereochemical outcome.[9] Experimenting with different activating agents and reaction conditions may be necessary to optimize the chirality transfer.
General Laboratory Procedures
Protocol 1: Diastereoselective Spiroketalization under Thermodynamic Control
This protocol describes a general procedure for the acid-catalyzed spiroketalization of a dihydroxy ketone to favor the thermodynamically most stable diastereomer.
-
Dissolve the dihydroxy ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene) to a concentration of 0.1 M.
-
Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (0.1 equiv).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
If necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Ring-Closing Metathesis for Spirocycle Formation
This protocol provides a general procedure for the synthesis of a spirocycle via RCM using a second-generation Grubbs catalyst.
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the diene substrate in a degassed solvent (e.g., dichloromethane or toluene) to a concentration of 0.01 M.
-
Add the second-generation Grubbs catalyst (1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Intramolecular Aldol Cyclization to a Spirocyclic β-Hydroxy Ketone
This protocol outlines a general procedure for an intramolecular aldol reaction to form a spirocyclic β-hydroxy ketone.
-
In a flame-dried flask under an inert atmosphere, dissolve the dicarbonyl compound in a suitable solvent (e.g., THF) to a concentration of 0.1 M.
-
Cool the solution to the desired temperature (e.g., -78 °C for kinetic control or room temperature for thermodynamic control).
-
Slowly add a solution of a suitable base (e.g., LDA for kinetic control or NaOH for thermodynamic control) to the solution of the dicarbonyl compound.
-
Stir the reaction mixture for the appropriate amount of time and monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Purification of Diastereomeric Spirocyclic Alcohols
The separation of diastereomeric spirocyclic alcohols can often be achieved by standard column chromatography.
-
Select a suitable solvent system: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity to find a system that provides good separation of the diastereomers on TLC.
-
Perform column chromatography: Pack a silica gel column and carefully load the crude mixture. Elute the column with the optimized solvent system, collecting fractions.
-
Analyze the fractions: Analyze the collected fractions by TLC to identify those containing the pure diastereomers.
-
Combine and concentrate: Combine the fractions containing each pure diastereomer and concentrate under reduced pressure to obtain the purified products. In some challenging cases, preparative HPLC may be necessary.
References
- Feldman, K. S.; Karatjas, A. G. Org. Lett.2006, 8 (18), 4137–4140.
- Crimmins, M. T.; Christie, H. S. ARKIVOC2006, 2006 (7), 105-119.
- Paley, R. S.; et al. Org. Lett.2011, 13 (1), 58–61.
- Paley, R. S.; et al. Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Sci-Hub.
- BenchChem.
- Feldman, K. S.
- Organic Chemistry Tutor.
- Carreira, E. M.; et al. J. Am. Chem. Soc.2017, 139 (24), 8082–8085.
- Zhu, J.; et al. Org. Chem. Front.2021.
- Feldman, K. S.; Karatjas, A. G. American Chemical Society, 2006.
- Wikipedia. Pummerer rearrangement.
- Paley, R. S.; et al. Request PDF, 2010.
- Feldman, K. S.
- Tan, D. S.; Verano, A. L. PMC, 2017.
- Hoveyda, A. H.; et al. PMC, 2011.
- Grubbs, R. H.; et al. PMC, 2011.
- Tan, D. S.; Verano, A. L. PubMed, 2017.
- Spivey, A. C.
- BenchChem. A Comparative Guide to Modern Spiroketal Synthesis: Benchmarking New Synthetic Routes.
- Krische, M. J.; et al.
- Carreira, E. M.; et al.
- Wikipedia.
- Fogg, D. E.; et al. MDPI, 2021.
- Hoveyda, A. H.; et al. XiMo, 2017.
- BenchChem.
- Ashenhurst, J. Master Organic Chemistry, 2022.
- Chemistry Steps. Intramolecular Aldol Reactions.
- Tan, D. S.; et al. J. Am. Chem. Soc.2007, 129 (47), 14554–14555.
- Wikipedia. Thermodynamic and kinetic reaction control.
- Tius, M. A.; et al.
- Brimble, M. A.; et al. Request PDF, 2011.
- Zhang, X.; et al. PMC, 2021.
- Grubbs, R. H.; et al. NIH, 2018.
- Umicore.
- Hoveyda, A. H.; et al. PMC, 2011.
- Brimble, M. A.; et al.
- Leah4sci. Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube.
- LibreTexts. 23.6: Intramolecular Aldol Reactions.
- Gladysz, J. A.; et al. PubMed, 2008.
- De Lucchi, O.; Miotti, U.; Modena, G. The Pummerer Reaction of Sulfinyl Compounds.
- Melchiorre, P.; et al. PubMed, 2010.
- Chemistry Notes.
- Bryce, M. R.; et al. RSC Publishing, 1998.
- OpenStax. 23.6 Intramolecular Aldol Reactions.
- The Organic Chemistry Tutor. Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube.
- Organic Chemistry Portal.
Sources
- 1. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. A Highly Efficient Synthesis of Z-Macrocycles using Stereoretentive, Ruthenium-Based Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Access to Z- and E-Macrocycles by Ruthenium- Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetically E-selective macrocyclic ring-closing metathesis - XiMo: Solution driven technology [ximo-inc.com]
- 7. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Extending Pummerer reaction chemistry. Asymmetric synthesis of spirocyclic oxindoles via chiral indole-2-sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 11. Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sci-Hub. Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex / Organic Letters, 2010 [sci-hub.box]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. React App [pmc.umicore.com]
- 20. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 21. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 22. Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis (RCM) Reactions Catalyzed by Mo- or W-Based Monoaryloxide Pyrrolide (MAP) Complexes. Applications to Total Syntheses of Epilachnene, Yuzu Lactone, Ambrettolide, Epothilone C and Nakadomarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. New reactions of cyclic sulfoxides under Pummerer conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Purification Challenges of Polar Spirocyclic Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar spirocyclic compounds. As a senior application scientist, I understand that these molecules, while offering exciting possibilities in drug discovery due to their rigid three-dimensional structures and improved physicochemical properties, can present significant hurdles during isolation and purification.[1][2][3] Their inherent polarity, coupled with the steric hindrance of the spirocyclic core, often leads to frustrating and time-consuming purification campaigns.
This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It moves beyond generic protocols to provide in-depth, experience-driven advice in a user-friendly question-and-answer format. We will delve into the "why" behind the "how," empowering you to make informed decisions and troubleshoot effectively.
Section 1: Troubleshooting Guide - Common Purification Problems & Solutions
This section addresses specific issues you may encounter during the purification of polar spirocyclic compounds. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolving the issue.
Problem 1: My polar spirocyclic compound is showing severe peak tailing or streaking on a standard silica gel column.
Answer:
This is a very common issue when dealing with polar compounds, especially those containing basic nitrogen functionalities, on silica gel.[4] The root cause lies in the strong, often irreversible, interactions between the polar functional groups of your compound and the acidic silanol groups on the silica surface. This leads to a non-uniform elution process, resulting in broad and asymmetric peaks.
Causality Explained: Silica gel is weakly acidic due to the presence of silanol groups (Si-OH). Polar spirocycles, particularly those with amine or other basic moieties, can interact strongly with these acidic sites through hydrogen bonding or acid-base interactions. This strong retention can lead to slow desorption kinetics, causing the observed peak tailing.
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
For Basic Compounds: Add a small percentage (0.1-2%) of a basic modifier to your eluent.[4] Common choices include triethylamine (TEA), ammonia solution, or pyridine. These modifiers compete with your compound for the active sites on the silica, effectively "masking" them and allowing for a more uniform elution.
-
For Acidic Compounds: Similarly, for acidic spirocycles, adding a small amount of a volatile acid like acetic acid or formic acid to the mobile phase can improve peak shape by suppressing the ionization of your compound and reducing its interaction with the silica surface.
-
-
Consider an Alternative Stationary Phase:
-
Alumina: For basic compounds, switching to an alumina (aluminum oxide) column can be beneficial. Alumina is generally more basic than silica and can provide better peak shapes for basic analytes.
-
Deactivated Silica: If you must use silica, consider using a deactivated or end-capped silica gel. These stationary phases have a reduced number of accessible silanol groups, minimizing undesirable interactions.[5]
-
-
Protection Group Strategy: As a last resort, if chromatographic modifications are insufficient, you can temporarily protect the problematic polar functional group (e.g., Boc protection for an amine).[4] The less polar, protected compound can then be purified on silica gel, followed by a deprotection step. However, this adds extra synthetic steps and the potential for introducing new impurities.[4]
Problem 2: My polar spirocyclic compound has very poor solubility in the initial mobile phase for reversed-phase HPLC, leading to peak splitting or carryover.
Answer:
Solubility issues are a frequent challenge with highly polar molecules in reversed-phase high-performance liquid chromatography (RP-HPLC), where the mobile phase is predominantly aqueous at the start of a gradient. Injecting a sample dissolved in a strong organic solvent (like pure DMSO or DMF) into a weak, highly aqueous mobile phase can cause the compound to precipitate on the column head, leading to poor chromatography.
Causality Explained: RP-HPLC relies on a nonpolar stationary phase (like C18) and a polar mobile phase.[6] Highly polar compounds have limited affinity for the stationary phase and are highly soluble in the aqueous mobile phase. However, if the injection solvent is much stronger (less polar) than the initial mobile phase, it can create a localized solvent environment where your compound is not soluble, causing it to crash out.
Troubleshooting Protocol:
-
Match Injection Solvent to Mobile Phase:
-
Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve your compound.
-
If you must use a strong solvent like DMSO, minimize the injection volume to reduce the impact of solvent mismatch.
-
-
Employ a Gradient with a Higher Initial Organic Content:
-
Start your gradient with a higher percentage of organic solvent (e.g., 10-20% acetonitrile or methanol instead of 5%). This can improve the solubility of your compound upon injection. However, be mindful that this may reduce the retention of very polar compounds.
-
-
Switch to a More Suitable Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[7][8][9] It uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][11] In HILIC, water is the strong eluting solvent. This high organic environment is often ideal for dissolving polar compounds.
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange).[6][12][13][14] This can provide unique selectivity and better retention for polar and ionizable spirocycles that are poorly retained in traditional RP-HPLC.[13]
-
Problem 3: I am struggling to separate the enantiomers of my chiral polar spirocyclic compound.
Answer:
Chiral separation of spirocyclic compounds can be particularly challenging due to their rigid, three-dimensional nature. The success of the separation is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase system.
Causality Explained: Chiral separations rely on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. For polar spirocycles, finding a CSP that provides sufficient and selective interactions for resolution can be difficult.
Troubleshooting Protocol:
-
Systematic Chiral Screening:
-
There is no single "best" column for all chiral separations. A systematic screening of different CSPs is crucial.[15] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[16]
-
For ionizable spirocycles, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC phases) can be very effective, especially in the polar ionic mode.
-
-
Explore Different Mobile Phase Modes:
-
Normal Phase: Often provides good selectivity for chiral separations.
-
Reversed Phase: Can be advantageous for polar compounds and is compatible with LC-MS.
-
Polar Organic Mode: Uses polar organic solvents like methanol or ethanol, which can be beneficial for the solubility of polar spirocycles.
-
-
Consider Supercritical Fluid Chromatography (SFC):
-
SFC is a powerful technique for chiral separations and is often considered the method of choice in the pharmaceutical industry.[17] It uses supercritical CO2 as the main mobile phase, modified with a small amount of an organic solvent (co-solvent) and sometimes an additive.[17]
-
SFC offers several advantages for polar spirocycles:
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar spirocyclic compound?
A1: A good starting point is to first assess the compound's polarity and solubility. A simple TLC analysis on silica gel with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can give you a good indication of its polarity. If the compound is very polar and streaks on silica, even with modifiers, it is a strong indicator that you should explore alternative techniques like HILIC or mixed-mode chromatography from the outset. For chiral compounds, a preliminary screen on a few polysaccharide-based chiral columns in different mobile phase modes is a prudent initial step.[15]
Q2: How can I improve the detection of my polar spirocyclic compound if it lacks a strong UV chromophore?
A2: This is a common challenge. If your compound does not have a significant UV absorbance, consider the following detection methods:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte. It is suitable for non-volatile compounds.
-
Charged Aerosol Detector (CAD): Another universal detector that provides a more uniform response compared to ELSD.
-
Mass Spectrometry (MS): This is a highly sensitive and selective detector. It is particularly powerful when coupled with HPLC or SFC as it provides mass information, which can confirm the identity of your purified compound.
Q3: Are there any general considerations for mobile phase preparation when working with polar spirocyclic compounds?
A3: Yes, careful mobile phase preparation is critical for reproducible results.
-
Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents to minimize background noise and interfering peaks.
-
Buffer Preparation: If using buffers, ensure they are fully dissolved and the pH is accurately adjusted. The choice of buffer is important, especially for MS compatibility (use volatile buffers like ammonium formate or ammonium acetate).
-
Degassing: Thoroughly degas your mobile phases to prevent bubble formation in the pump and detector, which can cause pressure fluctuations and baseline noise.
-
Mobile Phase Stability: Be aware of the stability of your mobile phase. For example, mobile phases containing triethylamine can degrade over time. It is often best to prepare fresh mobile phases daily.[18]
Section 3: Experimental Protocols and Workflows
Protocol 1: Generic HILIC Method Development for a Polar Spirocyclic Compound
-
Column Selection: Start with a bare silica or an amide-bonded stationary phase (e.g., TSKgel Amide-80).[7]
-
Mobile Phase Preparation:
-
Solvent A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Solvent B: 10:90 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
-
Initial Gradient:
-
0-10 min: 5% to 50% B
-
10-12 min: 50% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: Re-equilibration at 5% B
-
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water if possible. If not, use the minimum amount of DMSO or another suitable solvent.
-
Injection and Analysis: Inject a small volume (1-5 µL) and monitor the elution profile.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation of your target compound from impurities.
Workflow Diagram: Purification Strategy Selection
Below is a decision tree to guide the selection of an appropriate purification technique for a polar spirocyclic compound.
Caption: A decision-making workflow for selecting a purification strategy.
Section 4: Data Summary Table
| Technique | Stationary Phase Examples | Mobile Phase Characteristics | Best Suited For | Key Advantages |
| Normal Phase Chromatography | Silica Gel, Alumina | Non-polar (e.g., Hexane/EtOAc) with polar modifiers (e.g., MeOH, TEA) | Moderately polar, non-ionic spirocycles. | Cost-effective, well-established. |
| Reversed-Phase HPLC (RP-HPLC) | C18, C8, Phenyl-Hexyl | Polar (e.g., Water/ACN or MeOH) with buffers/acids. | Polar spirocycles with some hydrophobic character. | High resolution, reproducible, MS-compatible. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Bare Silica, Amide, Diol, Zwitterionic | High organic content (e.g., >80% ACN) with aqueous buffer. | Highly polar and ionizable spirocycles. | Good retention for very polar compounds, MS-friendly.[8] |
| Mixed-Mode Chromatography | RP/Ion-Exchange (e.g., C18 with embedded anion/cation exchangers) | Aqueous/organic mixtures; selectivity tuned by pH and ionic strength. | Complex mixtures of polar, non-polar, and ionic compounds. | Versatile, can separate compounds with diverse polarities in a single run.[12][13] |
| Supercritical Fluid Chromatography (SFC) | Chiral (polysaccharide) and achiral stationary phases. | Supercritical CO2 with organic co-solvents (e.g., MeOH, EtOH). | Chiral separations, purification of thermolabile compounds. | Fast, "green," high throughput for chiral screening.[17][19] |
References
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Berger, T. A., Berger, B. K., & Fogleman, K. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 355-385). Elsevier. Retrieved from [Link]
-
Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2016). Mixed-Mode Chromatography—A Review. LCGC International, 29(10), 24-33. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]
-
Roemling, R., Sakata, M., & Kawai, Y. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Cruz, L. A., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 285, 117368. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1365395. Retrieved from [Link]
-
ACS Publications. (2026, January 20). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. Retrieved from [Link]
-
Veranova. (n.d.). Separations and Purifications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
-
YouTube. (2023, May 13). CHIRAL SEPARATION OF POLAR MOLECULES; Using polysaccharide CSPs in RPC mode. Retrieved from [Link]
-
Technology Networks. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. Retrieved from [Link]
-
PMC - NIH. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]
-
ResearchGate. (2025, August 9). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
-
PubMed. (2021, August 16). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. Retrieved from [Link]
-
Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]
-
The Analytical Scientist. (2016, September 19). Purification of polar compounds. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Retrieved from [Link]
-
YouTube. (2025, February 13). Is The Stationary Phase In Gas Chromatography Polar? Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]
-
Regis Technologies. (2020, April 6). Chiral Separations Techniques. Retrieved from [Link]
-
Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]
-
MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. welch-us.com [welch-us.com]
- 11. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. veranova.com [veranova.com]
Technical Support Center: Optimization of Reformatsky Reaction Conditions for Hindered Ketones
Welcome to the technical support guide for the Reformatsky reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments, particularly when dealing with challenging, sterically hindered ketones. This guide is structured as a series of common issues and questions we receive from researchers in the field.
The Reformatsky reaction, a classic carbon-carbon bond-forming method, involves the reaction of an α-haloester with a carbonyl compound, mediated by metallic zinc, to produce a β-hydroxy ester[1][2][3][4][5][6]. While robust for simple aldehydes and ketones, the reaction's efficiency can plummet when sterically demanding ketones are used as substrates. The bulky groups surrounding the carbonyl carbon hinder the approach of the organozinc nucleophile, leading to common issues like reaction failure, low yields, and competing side reactions. This guide will address these specific challenges head-on.
Section 1: Troubleshooting Guide
This section addresses specific, problem-oriented queries you might encounter during your experiments.
Q1: My Reformatsky reaction with a hindered ketone won't start. What are the likely causes and how can I initiate it?
Answer: Failure to initiate is the most common problem and is almost always related to the quality and activation state of the zinc metal. Commercial zinc dust is coated with a passivating layer of zinc oxide (ZnO), which prevents the necessary oxidative addition into the carbon-halogen bond of your α-haloester[7]. With hindered substrates, where the subsequent steps are already kinetically slow, effective initiation is paramount.
Primary Cause: Inactive Zinc Surface The zinc enolate, or "Reformatsky reagent," cannot form if the metal surface is not clean and reactive[7][8].
Solutions:
-
Chemical Activation: The most reliable solution is to pre-activate the zinc immediately before use. This removes the oxide layer and creates a highly reactive surface. Several methods are effective[7][9][10][11][12].
-
Iodine: A small crystal of iodine can be added to the zinc suspension. The disappearance of the purple/brown color is a visual indicator of activation.
-
1,2-Dibromoethane (DBE): A small amount of DBE is added to the zinc in your reaction solvent. The mixture is gently heated, and the formation of ethene gas (bubbling) indicates the activation is successful.
-
Trimethylsilyl Chloride (TMSCl): TMSCl is also an effective activator and can improve yields[9][10][11].
-
-
Mechanical/Physical Activation:
Secondary Cause: Presence of Water The organozinc enolate is a strong base and will be rapidly quenched by water.
Solution:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents must be rigorously dried over an appropriate drying agent (e.g., sodium/benzophenone for THF/ether).
Below is a workflow to diagnose and solve initiation failure.
Caption: Troubleshooting workflow for reaction initiation failure.
Q2: The reaction starts, but my yield of the β-hydroxy ester is very low. What are the common side reactions and how can I minimize them?
Answer: Low yields, even after successful initiation, point towards either unfavorable reaction kinetics due to steric hindrance or competing side reactions out-pacing the desired transformation.
Primary Cause: Steric Hindrance The bulky groups on the ketone and/or the α-haloester slow the rate of nucleophilic addition to the carbonyl. This allows slower, undesired pathways to become significant.
Solutions:
-
Increase Temperature: For sluggish reactions, increasing the thermal energy can help overcome the activation barrier. Refluxing in a higher-boiling solvent like tetrahydrofuran (THF) or even toluene may be necessary. Always monitor the reaction by TLC to track the consumption of the ketone and avoid decomposition at higher temperatures[15].
-
Use a More Reactive α-Haloester: The reactivity order for the halogen is I > Br > Cl[16]. Using an α-bromo or α-iodo ester will lead to faster formation of the organozinc reagent compared to an α-chloro ester.
Secondary Cause: Self-Condensation of the Reformatsky Reagent The zinc enolate can react with another molecule of the α-haloester. This is especially problematic if the ketone is very unreactive.
Solution:
-
Adopt a Two-Step Procedure: Instead of adding all reagents at once (the "in situ" or one-pot method), it is often better to first form the Reformatsky reagent by reacting the α-haloester with activated zinc. Once the reagent is formed, cool the mixture (e.g., to 0 °C) and then slowly add a solution of the hindered ketone[15]. This separates the enolate formation from the carbonyl addition step, minimizing self-condensation.
Caption: Comparison of one-pot vs. two-step Reformatsky procedures.
Q3: Are there alternative metals or reagents that are more effective than traditional zinc for hindered substrates?
Answer: Absolutely. When steric hindrance is a major limiting factor, moving beyond classical zinc can be highly effective. The choice of metal significantly influences the reactivity of the resulting enolate.
Samarium(II) Iodide (SmI₂): A Powerful Alternative SmI₂ is a potent single-electron transfer agent that can mediate Reformatsky-type reactions under very mild conditions (e.g., -78 °C in THF)[17][18]. Samarium enolates are generally more reactive than their zinc counterparts, making them particularly well-suited for coupling with hindered ketones[18]. This method has been shown to be successful even when coupling α-haloketones with other ketones, a traditionally very difficult transformation[18].
Other Metals: Other metals and low-valent metal salts have also been employed, including Indium (In), Chromium(II) chloride (CrCl₂), and Manganese (Mn), often with unique reactivity profiles[18][19][20][21].
Table 1: Comparison of Metal Promoters for Hindered Ketones
| Metal/Reagent | Typical Conditions | Advantages for Hindered Ketones | Disadvantages |
| Activated Zn | THF, Reflux | Cost-effective, classical method. | Often sluggish, requires activation, prone to side reactions. |
| SmI₂ | THF, -78 °C to RT | Highly reactive, mild conditions, excellent yields for very hindered systems[18]. | Stoichiometric, requires inert atmosphere, reagent preparation. |
| Indium (In) | THF or Dioxane, RT | Can be promoted by ultrasound, tolerates some functional groups. | Less common, reactivity may vary. |
| CrCl₂ | THF, RT | Effective for some hindered systems. | Stoichiometric, chromium salts can be toxic. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the classical Reformatsky reaction often inefficient with sterically hindered ketones?
The inefficiency stems from the reaction mechanism. The process involves the nucleophilic attack of the organozinc enolate on the electrophilic carbonyl carbon of the ketone[8][20][22]. When the ketone has bulky substituents (e.g., t-butyl groups, multiple substitutions on an α-carbon), they physically obstruct the path of the incoming nucleophile. This steric clash raises the activation energy of the desired reaction, slowing it down dramatically and allowing other, less favorable side reactions to compete.
Q2: What is "activated zinc" and why is it critical for these reactions?
"Activated zinc" refers to zinc metal that has been treated to remove its passivating surface layer of zinc oxide[7]. This oxide layer is inert and prevents the zinc from participating in the oxidative addition with the α-haloester, which is the first and essential step of the reaction[7][8][20][22]. Activation creates a fresh, highly reactive metallic surface. For kinetically slow reactions involving hindered ketones, ensuring the first step (reagent formation) is as fast and efficient as possible is critical for overall success.
Q3: How does solvent choice impact the success of the reaction with hindered substrates?
Solvent choice is crucial for three main reasons:
-
Solvation: The solvent must effectively solvate the polar organozinc intermediate. Ethereal solvents like diethyl ether, THF, and dioxane are commonly used for this reason[10][11][19].
-
Temperature Range: The solvent's boiling point dictates the maximum temperature at which the reaction can be run. For hindered ketones that require more thermal energy to react, a higher-boiling solvent like THF (b.p. 66 °C) or even toluene (b.p. 111 °C) is often superior to diethyl ether (b.p. 35 °C).
-
Modern Alternatives: More sustainable solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be excellent, and sometimes superior, alternatives to THF in many organometallic reactions, including Reformatsky-type additions[23].
Q4: Can sonication (ultrasound) improve yields and reaction times for difficult Reformatsky reactions?
Yes, high-intensity ultrasound (HIU) can be a very effective tool. In heterogeneous reactions like the Reformatsky, where a solid metal reacts with a dissolved reagent, the rate is often limited by the surface area of the metal. Ultrasound promotes the reaction in two ways:
-
Continuous Activation: The high-energy cavitation bubbles created by ultrasound continuously scour the zinc surface, breaking off the oxide layer and exposing fresh, reactive metal.
-
Mass Transfer: Sonication improves the movement of reagents to and from the metal surface. Studies have shown that HIU can lead to high yields of β-hydroxyesters in significantly shorter reaction times, even with more demanding substrates[13][14].
Section 3: Key Experimental Protocols
Protocol 1: Zinc Activation using 1,2-Dibromoethane (DBE)
-
Place the required amount of zinc dust in a flame-dried, three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Add anhydrous THF to cover the zinc.
-
Add a small amount of 1,2-dibromoethane (approx. 5 mol% relative to zinc).
-
Gently heat the suspension with a heat gun (or in a heating mantle) until gentle reflux begins.
-
Observe for the evolution of gas (ethene). The cessation of bubbling indicates the activation is complete.
-
Cool the flask to the desired reaction temperature before adding other reagents.
Protocol 2: Optimized Two-Step Reformatsky Procedure for a Hindered Ketone
-
Prepare activated zinc in a reaction flask as described in Protocol 1.
-
Cool the flask to room temperature.
-
Slowly add a solution of the α-bromoester (1.0 eq) in anhydrous THF to the activated zinc suspension via a syringe pump over 30-60 minutes. A gentle exotherm may be observed.
-
Stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the Reformatsky reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the hindered ketone (1.1 eq) in anhydrous THF via a syringe pump over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux, monitoring the consumption of the ketone by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Proceed with standard aqueous workup and purification.
Protocol 3: SmI₂-Mediated Reformatsky-Type Coupling for Highly Hindered Systems
Note: SmI₂ is oxygen-sensitive. This procedure must be performed under a strict inert atmosphere (N₂ or Ar).
-
In a flame-dried flask under inert atmosphere, prepare or add a standardized 0.1 M solution of SmI₂ in THF (deep blue-green color).
-
Cool the SmI₂ solution to -78 °C (dry ice/acetone bath).
-
In a separate flame-dried flask, prepare a solution of the α-bromoester (1.0 eq) and the hindered ketone (1.0 eq) in anhydrous THF.
-
Add the solution of the ester and ketone dropwise to the cooled SmI₂ solution over 20-30 minutes. The deep blue color should fade as the reaction proceeds.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous potassium sodium tartrate solution (Rochelle's salt) and allow to warm to room temperature.
-
Proceed with standard aqueous workup and purification. This procedure is adapted from methodologies described for highly hindered couplings[18].
References
-
Guin, S., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 1828–1848. [Link]
-
Narayana, C., et al. (2018). Recent advances & perspectives in the asymmetric reformatsky reaction. The Chemist, 91(1). [Link]
-
Saeed, S., et al. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Synthetic Communications. [Link]
-
Saeed, S., et al. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Taylor & Francis Online. [Link]
-
Saeed, S., et al. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Taylor & Francis Online. [Link]
-
Reformatsky Reaction. RecNotes. [Link]
-
Reformatsky reaction. BYJU'S. [Link]
-
Reformatsky reaction. Wikipedia. [Link]
-
Fürstner, A. (1999). The Reformatsky reaction. In P. Knochel & P. Jones (Eds.), Organozinc Reagents: A Practical Approach. Oxford University Press. [Link]
-
Ross, N. A., & Bartsch, R. A. (2003). High-intensity ultrasound-promoted reformatsky reactions. The Journal of Organic Chemistry, 68(2), 360–366. [Link]
-
28. REFORMATSKY REACTION. Pharm D Guru. [Link]
-
Siler, D. A., et al. (2011). SmI₂-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts. Organic letters, 13(12), 3214–3217. [Link]
-
Reformatsky reaction / organic name reaction mechanism / Reformatsky reaction trick - IIT JEE. (2021). YouTube. [Link]
-
Reformatsky Reaction. Chemistry LibreTexts. (2023). [Link]
-
Ross, N. A., & Bartsch, R. A. (2003). High-Intensity Ultrasound-Promoted Reformatsky Reactions. ResearchGate. [Link]
-
Farag, P. S., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(18), 11299–11306. [Link]
- Reformatsky Reaction.Name Reactions in Organic Synthesis.
-
Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6336–6388. [Link]
-
Reformatsky Reaction: Mechanism, Variations & Applications. Psiberg. (2023). [Link]
-
ChemInform Abstract: Ultrasound Promoted Synthesis of β-Hydroxyesters by Reformatsky Reaction Using Indium Metal. ResearchGate. [Link]
-
Reformatsky Reaction. Organic Chemistry Portal. [Link]
-
Rathke, M. W. The Reformatsky Reaction. Organic Reactions. [Link]
-
Reformatsky reaction, promising mechanism, and application. Chemistry Notes. (2022). [Link]
-
gama-Lactams and the Reformatsky Reaction: New Tricks for Old Chemistry. SciSpace. [Link]
-
Shriner, R. L. The Reformatsky Reaction. Organic Reactions. [Link]
-
Chemistry Reformatsky Reaction. SATHEE. [Link]
-
Reformatsky Reaction. Chem-Station Int. Ed. (2014). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. organicreactions.org [organicreactions.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. chemistnotes.com [chemistnotes.com]
- 9. jk-sci.com [jk-sci.com]
- 10. recnotes.com [recnotes.com]
- 11. byjus.com [byjus.com]
- 12. psiberg.com [psiberg.com]
- 13. High-intensity ultrasound-promoted reformatsky reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 17. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 20. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Recrystallization Challenges for Spiro Compounds
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the recrystallization of spiro compounds. As researchers and drug development professionals, you are aware that the purification of these structurally complex molecules is often non-trivial. Their inherent rigidity and three-dimensional nature can lead to significant solubility issues, making traditional recrystallization protocols a frustrating exercise in trial and error.
This guide is designed to move beyond generic advice, offering a structured, in-depth resource that combines foundational principles with advanced strategies. Here, we will dissect the "why" behind the "how," empowering you to make informed decisions to overcome the most common hurdles in obtaining high-purity crystalline spiro compounds.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise when working with these challenging molecules.
Q1: Why are spiro compounds notoriously difficult to recrystallize?
Spiro compounds feature two rings connected by a single common atom, which is typically a tetrahedral sp³-hybridized carbon. This structural feature imparts significant rigidity and a distinct three-dimensional shape to the molecule.[1][2] This rigidity limits the conformational flexibility that can aid in dissolution and crystal lattice formation. Consequently, spiro compounds often exhibit low solubility in common organic solvents and a higher propensity to precipitate as amorphous solids or oils rather than forming well-ordered crystals.
Q2: What are the critical first steps when developing a recrystallization protocol for a novel spiro compound?
The cornerstone of any successful recrystallization is solvent selection.[3][4] For a novel spiro compound, a systematic solvent screening is paramount. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] A rule of thumb is to look for solvents with similar functional groups to your compound, as these are more likely to be effective solubilizers.[5][6]
Initial Solvent Screening Protocol:
-
Place a small amount (10-20 mg) of your crude spiro compound into several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, and water) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Observe if the compound dissolves.
-
If the compound dissolves at the higher temperature, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
A suitable solvent will dissolve the compound when hot and yield crystals upon cooling.
Q3: When should I consider using a mixed solvent system?
A mixed solvent system is an excellent strategy when no single solvent provides the desired solubility profile.[7] This typically involves a "good" solvent in which your spiro compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.
The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes slightly cloudy (the saturation point). Gentle heating should redissolve the solid, and upon slow cooling, crystals should form. Common mixed solvent systems include ethanol/water, hexane/ethyl acetate, and toluene/hexane.[6]
Troubleshooting Guides: From Oiling Out to Poor Recovery
This section provides a problem-solution framework for the most common issues encountered during the recrystallization of spiro compounds.
Issue 1: My spiro compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with low melting points or when the solution is highly impure.[8] The oil can trap impurities, defeating the purpose of recrystallization.
-
Causality & Explanation: The high concentration of the solute upon cooling can lead to its separation above its melting point. The presence of impurities can also depress the melting point of the mixture, exacerbating this issue.
-
Solutions:
-
Increase the Solvent Volume: Re-heat the solution to dissolve the oil and add more of the primary solvent. This lower concentration may prevent oiling out upon cooling.
-
Slow Down the Cooling Rate: Rapid cooling increases the likelihood of oiling out. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help.
-
Change the Solvent System: A different solvent or solvent pair may have a more favorable solubility curve that avoids the conditions leading to oiling out.
-
Induce Crystallization Above the Oiling Out Temperature: If you observe oiling out at a specific temperature, try to induce crystallization at a slightly higher temperature by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Issue 2: No crystals form, even after prolonged cooling.
This is a common frustration, often stemming from two primary causes: using too much solvent or the solution being supersaturated.
-
Causality & Explanation: If an excessive amount of solvent is used, the solution may not become saturated upon cooling, and thus, no crystals will form. Alternatively, a supersaturated solution may lack a nucleation point to initiate crystal growth.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, attempt to cool the solution again.
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small glass particles generated can serve as nucleation sites.
-
Seeding: If you have a small amount of the pure crystalline material, add a single seed crystal to the cooled solution to initiate crystallization.
-
-
Issue 3: The crystal yield is very low.
While some loss of product is inherent to recrystallization, excessively low yields can often be improved.
-
Causality & Explanation: The most common reasons for low yield are using too much solvent, incomplete crystallization (not cooling for long enough or at a low enough temperature), or premature filtration.
-
Solutions:
-
Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.
-
Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Recover a Second Crop: The remaining solution (mother liquor) after filtration is still saturated with your compound. You can often obtain a second, albeit less pure, crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
-
Advanced Recrystallization Protocols for Spiro Compounds
When standard cooling recrystallization fails, more advanced techniques can be employed.
Protocol 1: Anti-Solvent Vapor Diffusion
This method is particularly useful for small quantities of material and when you want to grow high-quality single crystals for X-ray diffraction. It relies on the slow diffusion of an anti-solvent vapor into a solution of your compound.
Experimental Workflow:
Caption: Workflow for Anti-Solvent Vapor Diffusion.
Protocol 2: Layering (Liquid-Liquid Diffusion)
This technique involves carefully layering a solution of your spiro compound with a miscible anti-solvent. Crystallization occurs at the interface of the two solvents.
Step-by-Step Methodology:
-
Dissolve your spiro compound in a small amount of a dense "good" solvent (e.g., dichloromethane or chloroform).
-
Carefully layer a less dense, miscible "anti-solvent" (e.g., hexane or pentane) on top of the solution, minimizing mixing. This can be done by slowly trickling the anti-solvent down the side of the vial.
-
Seal the container and leave it undisturbed.
-
Over time, slow diffusion at the interface will lower the solubility of your compound, leading to crystal formation.
Data Summary: Solvent Selection Guide
The following table provides a starting point for solvent selection based on general polarity. Successful recrystallization of spiro compounds has been reported in a variety of solvents, with acetonitrile and ethanol/water mixtures being common.
| Solvent Class | Example Solvents | Polarity | Comments |
| Protic | Water, Ethanol, Isopropanol | High | Often used in mixed solvent systems with less polar solvents. |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | Medium | Good starting points for many spiro compounds. |
| Aprotic Non-Polar | Toluene, Hexane, Dichloromethane | Low | Useful as anti-solvents or for less polar spiro derivatives. |
Logical Framework for Troubleshooting
When faced with a recrystallization challenge, a systematic approach is key. The following flowchart outlines a decision-making process for troubleshooting common issues.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Stability of dioxaspiro compounds under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dioxaspiro compounds. This guide provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of these valuable scaffolds under common laboratory conditions. As three-dimensional structures, dioxaspiro compounds are increasingly vital in medicinal chemistry, but their unique ketal core presents specific stability challenges and opportunities. This document is designed to provide you with the expertise and practical protocols to navigate these characteristics successfully.
Part 1: General Stability & Handling FAQs
This section addresses the fundamental stability and handling considerations for dioxaspiro compounds.
Q1: What are dioxaspiro compounds, and why is their stability a critical parameter in research?
Answer: Dioxaspiro compounds are a class of heterocyclic molecules characterized by a central spirocyclic carbon atom connected to two oxygen atoms, which are themselves part of separate rings. The most common forms are 1,3-dioxolane or 1,3-dioxane rings spiro-fused to another carbocyclic or heterocyclic system. Essentially, they are cyclic ketals or acetals.
Their stability is a critical parameter for several reasons:
-
In Drug Development: The stability of a drug molecule directly impacts its shelf-life, formulation requirements, and behavior in vivo. Unintended degradation under physiological pH conditions (acidic in the stomach, neutral in the blood) can lead to loss of efficacy or the formation of toxic byproducts.[1]
-
As Synthetic Intermediates: Dioxaspiro moieties are frequently used as protecting groups for carbonyl functionalities (ketones and aldehydes).[2] A protecting group must be robust enough to withstand various reaction conditions and yet be removable under specific, controlled circumstances.[3][4] Understanding their stability profile is key to a successful multi-step synthesis.
-
As Bioactive Scaffolds: The rigid, three-dimensional structure of dioxaspiro compounds makes them attractive scaffolds for designing new drugs. Their stability profile dictates the types of chemical modifications they can endure and their viability as a core structural motif.
Q2: What are the best practices for storing dioxaspiro compounds?
Answer: Most common dioxaspiro compounds, like 1,4-dioxaspiro[4.5]decane, are stable liquids or solids under normal laboratory conditions.[5][6] However, best practices dictate the following storage conditions to ensure long-term integrity:
-
Container: Store in a tightly closed container to prevent moisture ingress and evaporation.
-
Atmosphere: For routine storage, a normal atmosphere is sufficient. For highly sensitive or strained derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]
-
Temperature: Store in a cool, dry, well-ventilated area away from heat sources or direct sunlight.[5]
-
Highly Strained Systems: Specific classes, such as 1,4-dioxaspiro[2.2]pentanes which contain highly strained epoxide rings, are inherently unstable. These should be stored in a freezer at -20°C under a dry, inert atmosphere to prevent degradation.[7]
-
Chemical Incompatibilities: Avoid storage near strong oxidizing agents and strong acids, as these can cause degradation.[5]
Q3: How do substituents on the dioxaspiro ring system affect its overall stability?
Answer: The electronic and steric nature of substituents can significantly influence the stability of the dioxaspiro core.
-
Electronic Effects: Electron-withdrawing groups can destabilize the protonated intermediate formed during acid-catalyzed hydrolysis, potentially slowing the rate of degradation. Conversely, electron-donating groups may accelerate it. Aromatic substituents are often thought to confer a degree of electronic stabilization to the overall framework.[7]
-
Steric Effects: Bulky substituents near the spirocyclic center can hinder the approach of water or other nucleophiles, sterically protecting the ketal from cleavage.
-
Specific Substituents: Silyl groups have been shown to increase the stability of some dioxaspiro systems towards certain nucleophiles.[7]
Part 2: Stability in Acidic Conditions - A Known Vulnerability
The primary vulnerability of the dioxaspiro scaffold is its sensitivity to acid. This section details the mechanism, consequences, and mitigation strategies.
Q4: My dioxaspiro compound degraded after I added an acid catalyst. What is the chemical mechanism behind this?
Answer: The degradation you observed is almost certainly acid-catalyzed hydrolysis. Dioxaspiro compounds are cyclic ketals, which are generally stable to bases but readily cleaved by acids. The reaction is reversible and is the same process used to deprotect carbonyl groups.[8]
The mechanism proceeds in several steps:
-
Protonation: A lone pair on one of the ether oxygens is protonated by the acid catalyst (e.g., H₃O⁺). This is a rapid equilibrium step.
-
Ring Opening: The protonated oxygen transforms a poor leaving group (-OR) into a good leaving group (-ROH). The C-O bond cleaves, opening one of the rings to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: The newly added water molecule is deprotonated to yield a hemiacetal or hemiketal intermediate.
-
Repeat: The process repeats—the second ether oxygen is protonated, leaves as part of the diol, and the carbonyl group is regenerated.
This entire process is an equilibrium. To form the ketal, water is removed. To hydrolyze it back to the ketone and diol, an excess of water is used in the presence of an acid catalyst.[8]
Diagram: Acid-Catalyzed Hydrolysis of a Dioxaspiro Compound
Caption: Mechanism of acid-catalyzed dioxaspiro hydrolysis.
Q5: How can I prevent or minimize this acid-catalyzed degradation during my experiments?
Answer: Minimizing unwanted deketalization is crucial. Here are several field-proven strategies:
-
pH Control: If possible, buffer your reaction medium to a less acidic pH. Even trace amounts of acid can catalyze hydrolysis over time.
-
Use Weaker Acids: For reactions requiring an acid catalyst, consider using a milder one. For example, selective deketalization has been achieved using acetic acid instead of strong mineral acids like sulfuric acid.[9] Pyridinium p-toluenesulfonate (PPTS) is another common choice for mild, buffered acidic conditions.
-
Anhydrous Conditions: The hydrolysis reaction requires water. Performing your reaction under strictly anhydrous conditions will prevent cleavage, even in the presence of a Lewis or Brønsted acid.
-
Temperature and Time: Hydrolysis is temperature-dependent. Running reactions at lower temperatures and for the minimum time necessary can significantly reduce the extent of degradation.
-
Work-up and Purification:
-
Quench Carefully: During aqueous work-up, neutralize any acid immediately with a mild base like sodium bicarbonate solution.
-
Chromatography: Standard silica gel is inherently acidic and can cause degradation on the column. Use silica gel that has been pre-treated with a base (e.g., washed with triethylamine in the eluent) or opt for a less acidic stationary phase like alumina.
-
Troubleshooting Guide: Acidic Conditions
| Symptom | Potential Cause | Recommended Solution |
| A new, more polar spot appears on TLC during an acidic reaction. | Acid-catalyzed hydrolysis. The resulting ketone/aldehyde and diol are typically more polar than the parent dioxaspiro compound. | 1. Monitor the reaction closely to minimize reaction time.2. Switch to a milder acid catalyst (e.g., PPTS, HAc).[9]3. Lower the reaction temperature. |
| Product degrades during silica gel column chromatography. | Acidity of silica gel. Standard silica gel (pH ≈ 4-5) is acidic enough to cleave sensitive ketals. | 1. Neutralize the silica gel by preparing the slurry with 1-2% triethylamine in your eluent.2. Use neutral or basic alumina as the stationary phase.3. Minimize time on the column. |
| Inconsistent results in reactions intended to be non-acidic. | Trace acid contamination. Acidic residue in glassware or reagents (e.g., CDCl₃ for NMR can be acidic). | 1. Use base-washed glassware.2. Use fresh, high-purity solvents and reagents.3. For sensitive substrates, add a non-nucleophilic base like proton sponge. |
Part 3: Stability in Basic Conditions - A Key Advantage
The robustness of dioxaspiro compounds to base is a cornerstone of their utility in organic synthesis.
Q6: Are dioxaspiro compounds generally stable in the presence of bases?
Answer: Yes. Dioxaspiro compounds, as cyclic ketals, are highly stable in the presence of weak and strong bases. Ethers and acetals lack an acidic proton and are poor electrophiles, making them unreactive towards bases and nucleophiles. This stability is the primary reason they are so effective as protecting groups for carbonyls, allowing chemists to perform a wide range of transformations on other parts of a molecule, including:
-
Grignard reactions
-
Organolithium chemistry
-
Reductions with metal hydrides (e.g., LiAlH₄, NaBH₄)
-
Saponification of esters with NaOH or KOH
-
Wittig reactions
Q7: Are there any situations where a dioxaspiro compound might degrade under basic conditions?
Answer: While exceptionally rare for typical dioxaspiro systems, degradation under basic conditions is not impossible, though it usually points to other factors:
-
Extremely Strong Bases: Very harsh basic conditions (e.g., organolithium reagents at high temperatures for prolonged periods) could potentially lead to cleavage, but this is not a common reaction pathway.[10]
-
Presence of Other Functional Groups: More often, observed degradation is due to a base-labile functional group elsewhere in the molecule, not the dioxaspiro moiety itself.
-
Elimination Reactions: If the carbon atoms adjacent to the ether oxygens bear a suitable leaving group, a base-induced elimination reaction could theoretically occur, leading to the formation of an enol ether.[11] This is highly dependent on the specific molecular structure.
Experimental Protocol: Assessing Compound Stability
This protocol provides a general workflow for evaluating the stability of a novel dioxaspiro compound to a specific acidic or basic condition.
Workflow Diagram: Stability Assessment
Caption: Experimental workflow for kinetic stability analysis.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your dioxaspiro compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Reaction Vials: To three separate, labeled HPLC vials, add 10 µL of the stock solution.
-
Buffer Addition:
-
To the "Acid" vial, add 990 µL of a prepared aqueous buffer at the desired acidic pH (e.g., pH 4.0 citrate buffer).
-
To the "Base" vial, add 990 µL of a prepared aqueous buffer at the desired basic pH (e.g., pH 9.0 borate buffer).
-
To the "Control" vial, add 990 µL of a neutral buffer (e.g., pH 7.4 phosphate buffer).
-
-
Incubation: Place all three vials in a temperature-controlled autosampler or incubator (e.g., 37°C).
-
Time-Point Analysis:
-
Immediately inject the t=0 sample from each vial onto an LC-MS system.
-
Schedule subsequent injections at desired time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
Data Processing:
-
For each time point, determine the peak area of the parent dioxaspiro compound.
-
Normalize the peak area at each time point to the peak area at t=0 to get the "% Remaining".
-
Plot "% Remaining" versus time for each condition to visualize the degradation profile.
-
References
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]
-
1,4-dioxaspiro[4.5]decane | CAS#:177-10-6. Chemsrc. Available at: [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]
-
1,4-Dioxaspiro[2.2]pentanes. Synthesis, spectroscopic properties, and reactions with nucleophiles. The Journal of Organic Chemistry. Available at: [Link]
-
1,4-Dioxaspiro[4.5]decane-2-methanol, 9. Synerzine. Available at: [Link]
-
Acid-catalyzed reaction of 1,6-dioxaspiro[4.4]nonane with ferrocene. The Journal of Organic Chemistry. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
11.3 Protecting groups. Fiveable. Available at: [Link]
-
Protecting Groups. University of Illinois. Available at: [Link]
-
Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups. IIT Bombay. Available at: [Link]
-
Stability Testing and its Role in Drug Development Process. Research & Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
-
Enol ether - Wikipedia. Wikipedia. Available at: [Link]
-
Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. Available at: [Link]
-
Ether cleavage - Wikipedia. Wikipedia. Available at: [Link]
-
Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube. Available at: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. 1,4-dioxaspiro[4.5]decane | CAS#:177-10-6 | Chemsrc [chemsrc.com]
- 6. synerzine.com [synerzine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
- 11. Enol ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Zinc Enolate Reactions
Welcome to the technical support center for zinc enolate chemistry. As researchers, scientists, and drug development professionals, we understand that mastering these powerful C-C bond-forming reactions is critical to your success. However, the nuanced reactivity of zinc enolates can often lead to challenges with side product formation, impacting yield and purity.
This guide is designed to provide you with direct, actionable solutions to the most common issues encountered in the lab. We will move beyond simple procedural lists to explore the mechanistic origins of these side reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in zinc enolate reactions and why do they form?
A1: The primary challenge in zinc enolate chemistry stems from balancing the desired reactivity with competing pathways. The most common side products are typically the result of:
-
Self-Condensation: This is an aldol-type reaction where a zinc enolate molecule attacks an unreacted molecule of the parent ketone or ester instead of the intended electrophile[1][2]. This is especially prevalent with highly enolizable carbonyl compounds and when the electrophile is sluggish to react. The formation of these dimers and oligomers can be a significant drain on your starting material[3].
-
Proton Exchange: Zinc enolates are basic and can be quenched by adventitious proton sources like water, or even abstract protons from other acidic sites in the reaction mixture, leading back to the starting carbonyl compound and reducing overall conversion[4].
-
Unreacted Starting Materials: Incomplete conversion is often traced back to inefficient formation of the zinc enolate itself. This can be caused by a passivated layer of zinc oxide on the metal surface, which prevents the crucial oxidative addition step required to form the organozinc reagent[5].
Understanding these competing equilibria is the first step toward rationally designing an experiment that favors your desired product.
Advanced Troubleshooting Guide
Q2: My Reformatsky reaction yield is low, and TLC analysis shows a significant amount of unreacted starting ester and ketone. What is the most likely cause?
A2: This is a classic symptom of poor zinc activation. The Reformatsky reaction relies on the oxidative addition of zinc metal into the carbon-halogen bond of an α-haloester to form the zinc enolate, often called a Reformatsky reagent[4][5][6][7][8]. If the surface of the zinc dust or turnings is coated with a layer of zinc oxide, this insertion will not occur efficiently, leading to low enolate concentration and poor conversion[5].
Core Problem: The zinc surface is not sufficiently reactive to initiate enolate formation.
Solutions:
-
Chemical Activation of Zinc: The oxide layer can be removed in situ or prior to the reaction. Pre-treatment with reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride can effectively activate the zinc surface[5][9].
-
Use of Rieke® Zinc: For particularly challenging substrates, using highly reactive "Rieke® Zinc," prepared by the reduction of zinc halides, provides a high surface area, oxide-free source of the metal that dramatically improves reaction rates and yields[5].
-
Mechanical Activation: Techniques like ultrasonication can help to physically break up the oxide layer and promote the reaction[10].
Below is a detailed protocol for a common and effective chemical activation method.
| Step | Action | Rationale |
| 1 | To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add zinc dust (5.0 eq.). | Ensures an anhydrous environment, preventing premature quenching of the enolate[1][11]. |
| 2 | Add a few crystals of iodine (I₂) (approx. 0.1 eq.). | Iodine etches the zinc surface, removing the passivating oxide layer to expose fresh, reactive metal. |
| 3 | Add dry toluene or THF and stir the suspension under reflux for 5-10 minutes. The purple color of the iodine should fade. | The heat and stirring facilitate the activation process. The disappearance of the iodine color indicates its consumption. |
| 4 | Cool the mixture to room temperature. The activated zinc is now ready for the addition of the α-haloester. | The reaction is now primed for the efficient formation of the Reformatsky reagent[7]. |
Q3: I'm observing significant self-condensation of my ketone starting material in a zinc-mediated aldol reaction. How can I favor the desired cross-aldol product?
A3: This issue arises when the rate of the zinc enolate's self-condensation is competitive with or faster than its reaction with the desired electrophile (e.g., an aldehyde). The key is to manipulate the reaction conditions to ensure the enolate reacts preferentially with the cross-partner.
Core Problem: The zinc enolate is reacting with its parent ketone faster than with the target aldehyde.
Solutions & Mechanistic Insights:
-
Pre-formation of the Enolate: Do not add all reagents at once. First, form the zinc enolate completely by reacting the ketone with a suitable zinc source (e.g., ZnCl₂ and a base like Et₃N, or using a zinc amide base) before slowly adding the electrophilic aldehyde at a low temperature[2]. This minimizes the concentration of the enolizable ketone available for self-condensation when the enolate is present.
-
Leverage Aldehyde Reactivity: Aldehydes are generally more electrophilic and less sterically hindered than ketones[2]. By slowly adding the ketone (or its enolate precursor) to a solution containing the aldehyde and the zinc source, you can maintain a low concentration of the nucleophile, ensuring it is more likely to encounter the more reactive aldehyde electrophile.
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can significantly slow down the rate of undesired side reactions. The desired cross-aldol addition often has a lower activation energy than the self-condensation, especially when a highly reactive aldehyde is used.
The following diagram illustrates a logical workflow to troubleshoot and optimize for the desired cross-aldol product.
Sources
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. byjus.com [byjus.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Scaling Up Pharmaceutical Intermediate Synthesis
Introduction: The transition from laboratory-scale synthesis to pilot or commercial-scale production of pharmaceutical intermediates is a critical and often challenging phase in drug development. It is rarely a linear process of simply multiplying reagent quantities.[1][2] As scale increases, fundamental physical and chemical principles that are negligible in a round-bottom flask become dominant, potentially impacting yield, purity, safety, and economic viability.[3][4] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered questions during the scale-up process.
Part 1: Core Scale-Up Challenges & FAQs
This section addresses high-level, frequently asked questions regarding the fundamental challenges of scaling up chemical synthesis.
Q1: Why did my reaction yield decrease and impurity profile worsen significantly after moving from a 1L flask to a 50L reactor, even though I kept all reagent ratios and concentrations identical?
A1: This is one of the most common issues in process scale-up, and it stems from the fact that industrial reactors do not behave like laboratory glassware.[1] The core reasons are changes in heat and mass transfer efficiencies.
-
Heat Transfer Limitations: The most critical factor is the change in the surface-area-to-volume ratio. As the reactor volume increases, its surface area (used for heat exchange) increases at a much slower rate.[5][6] This inefficiency in heat dissipation can lead to localized "hot spots" where the internal temperature is significantly higher than the jacket temperature.[1][7] These hot spots can accelerate side reactions, leading to the formation of new or increased levels of impurities and degradation of the desired product, thus lowering the yield.[8]
-
Mixing Inefficiency: A magnetic stir bar in a small flask provides excellent, rapid mixing. In a large reactor, mechanical stirrers are used, but achieving the same level of homogeneity is difficult.[8][9] Inefficient mixing can create localized regions of high reagent concentration, which can alter reaction selectivity and favor undesired reaction pathways.[3] If the time required for mixing is long compared to the reaction's half-life, the reaction's outcome will be dictated by the mixing efficiency rather than the intrinsic chemical kinetics.[5]
Diagram 1: The Surface-Area-to-Volume Ratio Challenge in Scale-Up
This diagram illustrates how the surface-area-to-volume ratio decreases as the scale of a reactor increases, which is a fundamental reason for heat transfer challenges.
Caption: Relationship between scale, surface area, and volume.
Q2: What are the primary safety hazards to consider when scaling up an exothermic reaction?
A2: Safety is the most critical consideration during scale-up.[10] An exothermic reaction that is easily managed at the lab scale can become a serious hazard in a large reactor.[11] The primary hazard is a thermal runaway , a situation where an increase in temperature causes a further increase in the reaction rate, leading to a positive feedback loop that can result in a dangerous rise in temperature and pressure.[7][12]
Key hazards include:
-
Over-pressurization: A thermal runaway can cause the boiling of solvents, leading to a rapid pressure increase that can exceed the reactor's limits, potentially causing an explosion.[12]
-
Secondary Decomposition: At elevated temperatures, reactants, intermediates, or products may decompose, often exothermically, further accelerating the runaway.
-
Gas Evolution: Some reactions produce gaseous byproducts. An uncontrolled reaction rate can lead to a massive and rapid evolution of gas, overwhelming venting systems.[7]
To mitigate these risks, a thorough Process Hazard Analysis (PHA) is essential before any scale-up.[12][13] Techniques like Hazard and Operability (HAZOP) studies and Failure Mode and Effects Analysis (FMEA) should be employed.[12]
Q3: How do regulatory bodies like the FDA view the scale-up process?
A3: Regulatory agencies view scale-up as a significant manufacturing change that can potentially impact the quality, safety, and efficacy of the final drug product.[14] In the United States, the FDA provides guidance documents, such as the Scale-Up and Post-Approval Changes (SUPAC) guidelines, which outline the regulatory requirements.[15][16][17]
Key regulatory expectations include:
-
Process Validation: The scaled-up process must be validated to demonstrate that it is reproducible and consistently produces an intermediate meeting pre-defined quality attributes.[14][18]
-
Impurity Profile Consistency: You must demonstrate that the impurity profile of the intermediate produced at scale is comparable to the material used in clinical trials. Any new impurity above a certain threshold must be identified and qualified.[19][20]
-
Documentation: All changes to the process, equipment, and batch size must be thoroughly documented and justified.[8] Depending on the magnitude of the change, a formal submission to the regulatory agency may be required.[15][16]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting specific, complex issues encountered during scale-up.
Guide 1: Investigating Unexpected Impurity Formation
Problem: A new, unknown impurity has appeared at >0.1% in your pilot-scale batch, which was not present in the lab-scale synthesis.
Causality: The appearance of new impurities at scale is often linked to previously discussed issues like localized overheating or poor mixing.[1] It can also be due to longer reaction or processing times, or variability in the quality of raw materials from different suppliers.[1][9]
Diagram 2: Troubleshooting Workflow for Unexpected Impurities
This decision tree outlines a systematic approach to identifying the root cause of a new impurity that appears during scale-up.
Caption: Decision tree for troubleshooting new impurities.
Protocol: Root Cause Analysis for a New Impurity
-
Characterize the Impurity:
-
Isolate a small sample of the impurity using preparative HPLC or SFC.[19]
-
Elucidate its structure using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.[19][]
-
If possible, perform an orthogonal synthesis of the suspected impurity structure to confirm its identity.[19]
-
-
Investigate the Formation Pathway (Lab-Scale Spiking Studies):
-
Thermal Stress Study: Run the lab-scale reaction at a temperature 10-20°C higher than the setpoint for an extended period. Analyze for the presence of the new impurity. This simulates the effect of potential hot spots.
-
Concentration Stress Study: Simulate poor mixing by adding a key reagent all at once (instead of slowly) to a localized area in the lab reactor. Analyze for the impurity.
-
Raw Material Spiking: Deliberately spike your lab reaction with known impurities from your starting materials and reagents. This helps determine if the new impurity is derived from an upstream source.[20]
-
Extended Hold Times: After the reaction is complete, hold the crude reaction mixture at temperature for a duration equivalent to the extended processing time at the pilot scale and analyze for impurity growth.[9]
-
-
Implement Corrective Actions:
-
Based on the investigation, modify the process parameters. For example, if the impurity is thermally induced, you may need to reduce the batch concentration to improve heat transfer or adjust the addition rate of a reactive reagent.[1]
-
If the impurity originates from a raw material, tighten the specifications for that material or introduce a purification step before use.[20]
-
Guide 2: Troubleshooting Crystallization and Polymorphism Issues
Problem: The intermediate that crystallized easily as a stable, filterable solid (Form I) in the lab now produces a different polymorph (Form II) at scale, which is an unstable, fine powder that is difficult to filter.
Causality: Crystal polymorphism is the ability of a compound to exist in more than one crystal lattice structure.[22] Different polymorphs can have vastly different physical properties, including solubility, stability, and morphology.[23] Changes in the crystallization environment during scale-up, such as cooling rate, supersaturation level, and agitation intensity, can lead to the nucleation and growth of an undesired polymorph.[22][24]
Protocol: Polymorph Screening and Control
-
Characterize the Polymorphs:
-
Use solid-state analytical techniques to fully characterize both Form I (desired) and Form II (undesired).
-
Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystal form.
-
Differential Scanning Calorimetry (DSC): Determines the melting points and thermal stability of each form.
-
Thermogravimetric Analysis (TGA): Identifies if the forms are solvates or hydrates.
-
Microscopy: Visually assesses the crystal habit (e.g., needles vs. plates).
-
-
Determine the Thermodynamic Relationship:
-
Conduct slurry experiments at various temperatures. In these experiments, a mixture of both forms is stirred in a solvent. The less stable form will dissolve and recrystallize as the more stable form over time. This helps determine which form is thermodynamically stable at a given temperature.[22]
-
-
Map the Crystallization Process Window (Lab-Scale):
-
Systematically vary critical crystallization parameters in the lab to understand their impact on the polymorphic outcome.
-
Cooling Rate: Compare rapid cooling ("crash cooling") versus slow, controlled cooling.
-
Agitation Speed: Investigate the effect of low vs. high shear mixing.
-
Supersaturation: Vary the concentration of the anti-solvent or the final solution concentration.
-
Use this data to define a robust operating range that consistently produces the desired Form I.
-
-
Implement Seeding Strategy at Scale:
-
A robust seeding protocol is the most effective way to control polymorphism at scale.
-
Add a small quantity (typically 0.1-1.0% w/w) of pure, well-characterized Form I crystals to the supersaturated solution at a specific temperature.
-
This provides a template for the desired form to grow, bypassing the nucleation of the undesired Form II.[24]
-
Data Presentation: Example Crystallization Parameter Table
| Experiment ID | Cooling Profile | Agitation (RPM) | Seeding Protocol | Polymorphic Outcome (by PXRD) |
| LAB-01 | Crash Cool (90°C to 10°C in 15 min) | 300 | None | Form II ( undesired) |
| LAB-02 | Linear Cool (90°C to 10°C over 4 hrs) | 150 | None | Form I + Form II |
| LAB-03 | Linear Cool (90°C to 10°C over 4 hrs) | 150 | Seed with Form I at 70°C | Form I (desired) |
| PILOT-01 | Scaled Linear Cool | 80 | Seed with Form I at 70°C | Form I (desired) |
References
- Scale-Up Challenges for Intermediates: A Practical Guide. (n.d.). Tianming Pharmaceutical.
- Scale-up Reactions. (2019, September 18). University of Illinois Division of Research Safety.
- Scaling Up Chemical Processes? Unlock Safety and Success. (n.d.). QES Academy.
- Safety Considerations for Scaling Up Production Capabilities. (2016, August 19). Noah Chemicals.
- Safe chemical reaction scale up. (n.d.).
- Chemical Scale-Up Safety Guide. (n.d.). Scribd.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
- Organic Process Research & Development Journal. (n.d.).
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19).
- Why Pharmaceutical Intermediates Are Crucial for Drug Development and Manufacturing? (2025, December 7).
- Chemical Reactor Design, Optimization, and Scaleup, 2nd Edition. (n.d.). AIChE.
- Chemical Reactor Design, Optimization, and Scaleup, 2nd Edition. (n.d.). Wiley.
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo.
- Pharmaceutical Process Scale-Up. (2026, January 12).
- Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry. (n.d.).
- What to remember when scaling up pharmaceutical manufacturing. (2019, February 18).
- Development and Scale-Up of Three Consecutive Continuous Reactions for Production of 6-Hydroxybuspirone. (n.d.).
- What is the Best Way to Scale-up the Manufacturing Process for My Pharmaceutical Product? (n.d.). Bora CDMO.
- Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. (2018, August 6).
- Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. (n.d.).
- Pharmaceutical Process scale-up from a Lab mill to Production. (2019, June 25). Quadro Engineering.
- Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025, January 15).
- Chemical reactor design, optimization, and scaleup / E. Bruce Nauman. (n.d.).
- Pharmaceutical Intermediate Synthesis Routes Consider
- Draft Guidance for Industry on Scale-Up and Post-Approval Changes: Manufacturing Equipment Addendum; Availability. (2013, April 1). Federal Register.
- Reactor Design-General Principles. (n.d.). Sistemas EEL.
- Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. (2024, January 1). Medium.
- Rules of Thumb: Scale-up. (2023, October 26). The Chemical Engineer.
- Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias.
- Problems needing attention in synthesis process scaling up. (2021, January 6). SHANDONG LOOK CHEMICAL.
- Impurity investigations by phases of drug and product development. (n.d.). Baertschi Consulting.
- Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. (2024, October 3).
- Process Chemistry: The Backbone of Drug Development. (n.d.). Pharma Now.
- Organic Process Research & Development Ahead of Print. (n.d.).
- Polymorphic Control and Scale-Up Strategy for Antisolvent Crystallization Using a Sequential Supersaturation and Direct Nucleation Control Approach. (n.d.).
- Industrial Process Scale-Up. (n.d.).
- Process Related Impurities in Pharmaceuticals. (2024, June 19). YouTube.
- Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. (n.d.).
- Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
- Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (n.d.).
- How to Scale Up a New Synthesis Reaction. (2022, October 21). Lab Manager.
- SCALE-UP & MANUFACTURING. (n.d.). Drug Development and Delivery.
- A First Course on Kinetics and Reaction Engineering Unit 12. Performing Kinetics Experiments. (n.d.).
- Pharmaceutical Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
- Looking for tips on scaling up organic syntheses. (2024, January 11). Reddit.
- Breaking Down the Process: Reaction Intermediates in Pharmaceutical Synthesis. (2026, January 1).
- Mass Transfer Limitations in Reacting Systems. (2017, March 18). umich.edu.
- Heat and mass transfer limitations in monolith reactor simulation with non uniform washco
- How to Scale Up Pharmaceutical Manufacturing. (2022, December 7).
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why Pharmaceutical Intermediates Are Crucial for Drug Development and Manufacturing? [acetamiprid.com]
- 5. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. sdlookchem.com [sdlookchem.com]
- 10. noahchemicals.com [noahchemicals.com]
- 11. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 12. qesacademy.com [qesacademy.com]
- 13. scribd.com [scribd.com]
- 14. Pharmaceutical Process Scale-Up – PharmaTopo™ [pharmatopo.com]
- 15. What to remember when scaling up pharmaceutical manufacturing [pharmaceutical-technology.com]
- 16. What is the Best Way to Scale-up the Manufacturing Process for My Pharmaceutical Product? - Bora Pharmaceuticals Premium CDMO [boracdmo.com]
- 17. Federal Register :: Draft Guidance for Industry on Scale-Up and Post-Approval Changes: Manufacturing Equipment Addendum; Availability [federalregister.gov]
- 18. quadro-mpt.com [quadro-mpt.com]
- 19. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 20. baertschiconsulting.com [baertschiconsulting.com]
- 22. mt.com [mt.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Techniques for purifying organic compounds: distillation and chromatography
A Senior Application Scientist's Guide to Troubleshooting Distillation and Chromatography
Welcome to the Technical Support Center for Organic Compound Purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the practical challenges encountered during distillation and chromatography. Here, we move beyond procedural outlines to delve into the "why" behind common experimental issues, offering solutions grounded in scientific principles and extensive field experience.
Section 1: Distillation
Distillation is a cornerstone technique for purifying liquids based on differences in their boiling points.[1][2] While the principle is straightforward, its practical application can present numerous challenges. This section addresses common problems and provides actionable solutions.
Troubleshooting Guide: Distillation
A systematic approach is crucial when a distillation process deviates from the expected outcome.[3] Early warning signs of a malfunction can include fluctuations in temperature and pressure, inconsistent product purity, and unusual noises or vibrations from the apparatus.[3]
| Problem | Potential Causes | Solutions & Explanations |
| Bumping / Uneven Boiling | - Superheating of the liquid followed by rapid, violent boiling. - Lack of boiling chips or stir bar. | - Add Boiling Chips/Stir Bar: These provide nucleation sites for smooth boiling. Never add them to a hot liquid, as this can cause violent boiling over. - Ensure Even Heating: Use a heating mantle with a stirrer or a water/oil bath for uniform temperature distribution. The bath temperature should typically be set 20-30°C higher than the boiling point of the substance being distilled.[4] |
| No Distillate Collection | - Thermometer bulb placed incorrectly. - Insufficient heating. - Leaks in the system. - Condenser water is too hot or not flowing. | - Correct Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[5] - Increase Heating Rate: Gradually increase the heat input to the distilling flask. For alcohols, a higher temperature (30-50°C above the boiling point) may be needed due to their high heats of vaporization.[4] - Check for Leaks: Ensure all joints are properly sealed. Use grease for ground glass joints if necessary, especially under vacuum. - Verify Condenser Function: Check that cooling water is flowing from the bottom inlet to the top outlet. The water should be cold to ensure efficient condensation. |
| Flooding of the Fractionating Column | - Excessive boil-up rate. - Blockage in the column or condenser. | - Reduce Heating: Decrease the rate of heating to reduce the amount of vapor entering the column.[6] Flooding occurs when the vapor flow is too high for the liquid to return down the column.[3][6] - Inspect for Blockages: Ensure the column packing is not too dense and that there are no obstructions in the vapor path.[6] |
| Poor Separation in Fractional Distillation | - Column is not vertical. - Heating rate is too high. - Insufficient column packing or theoretical plates.[7] - Column is not properly insulated. | - Ensure Vertical Alignment: A tilted column will not have proper vapor-liquid equilibrium on the packing material. - Decrease Heating Rate: A slower distillation rate allows for more condensation-revaporization cycles on the packing, leading to better separation.[5] - Use an Appropriate Column: For mixtures with close boiling points, a longer column with more efficient packing (e.g., Raschig rings, Vigreux indentations) is necessary to achieve the required number of theoretical plates.[5][7] - Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss to the surroundings and maintain the temperature gradient. |
| Product is Contaminated | - Distilling too quickly. - Bumping of the liquid in the distilling flask. - Temperature fluctuations.[3] | - Slow Down the Distillation: A steady, slow rate of distillation prevents less volatile components from being carried over with the vapor. - Prevent Bumping: Use boiling chips or a stir bar and ensure even heating. - Maintain Stable Temperature: Calibrate temperature sensors and ensure the heating source provides consistent heat.[3] |
Frequently Asked Questions (FAQs): Distillation
-
Q1: What is the difference between simple and fractional distillation?
-
A1: Simple distillation is used to separate liquids with significantly different boiling points (greater than 100°C difference) or to separate a volatile liquid from a non-volatile solid.[8][9] Fractional distillation is employed for separating liquids with closer boiling points and uses a fractionating column to achieve a better separation.[2][5]
-
-
Q2: When should I use vacuum distillation?
-
Q3: What is an azeotrope and how does it affect distillation?
-
A3: An azeotrope is a mixture of two or more liquids that has a constant boiling point and composition throughout the distillation. This means that the components of an azeotropic mixture cannot be separated by simple or fractional distillation. A common example is a mixture of 95.5% ethanol and 4.5% water.
-
-
Q4: How do I control the rate of distillation?
-
A4: The rate of distillation is primarily controlled by the heat input to the distilling flask. A higher temperature will result in a faster rate of boiling and distillation. It is also influenced by the efficiency of the condenser.
-
Experimental Protocol: Simple Distillation
-
Setup: Clamp a round-bottom flask to a ring stand. Add the liquid to be distilled (no more than two-thirds full) and a few boiling chips.
-
Assembly: Connect a distillation head to the flask. Place a thermometer in the top of the distillation head, ensuring the bulb is positioned correctly. Attach a condenser to the side arm of the distillation head and a collection flask at the end of the condenser.
-
Heating: Begin heating the flask gently with a heating mantle or water bath.
-
Collection: Collect the distillate in the receiving flask. Monitor the temperature throughout the process. A pure compound should have a constant boiling point.
-
Shutdown: Stop heating when a small amount of liquid remains in the distilling flask. Never distill to dryness.
Logical Relationship Diagram: Distillation Troubleshooting
Caption: Troubleshooting logic for common distillation issues.
Section 2: Chromatography
Chromatography is a powerful set of techniques used to separate the components of a mixture.[11][12][13] The separation is based on the differential distribution of the components between a stationary phase and a mobile phase.[12][14][15] This section provides troubleshooting guidance for common issues encountered in various chromatography techniques.
Troubleshooting Guide: Chromatography
A systematic approach to troubleshooting is essential for efficiently identifying and resolving chromatographic problems.[16]
| Problem | Potential Causes | Solutions & Explanations |
| Peak Tailing (HPLC/GC) | - Active sites on the column.[17][18] - Column overload.[17] - Blocked column frit.[19] - Inappropriate mobile phase pH.[18] | - Use a High-Purity Column: Modern columns have fewer active silanol groups that can cause tailing.[18] - Reduce Sample Concentration: Injecting a smaller sample volume or a more dilute sample can prevent overloading.[18] - Backflush the Column: If permitted for the column type, reversing the flow can dislodge particulates from the inlet frit.[19] - Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH to suppress ionization can improve peak shape.[18] |
| Peak Fronting (HPLC/GC) | - Sample solvent stronger than the mobile phase. - Column overload. | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the mobile phase to ensure proper peak shape.[20] - Reduce Sample Concentration: Similar to peak tailing, reducing the amount of sample injected can resolve fronting. |
| Ghost Peaks (HPLC/GC) | - Contamination in the injection system or column.[16][17] - Late eluting compounds from a previous injection.[18] - Impurities in the mobile phase.[20] | - Clean the System: Flush the injector and column with a strong solvent.[21] - Increase Run Time: Ensure that all components from the previous sample have eluted before the next injection.[18] - Use High-Purity Solvents: Employ HPLC or GC-grade solvents to minimize baseline noise and ghost peaks.[20] |
| Retention Time Shifts (HPLC/GC) | - Changes in mobile phase composition.[18] - Fluctuations in column temperature.[16][22] - Leaks in the system.[16][22] - Column degradation.[16] | - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.[22] - Use a Column Oven: A thermostatted column compartment provides stable and reproducible retention times.[22] - Perform a Leak Check: Systematically check all fittings and connections for leaks.[22] - Replace the Column: If the column has aged or been subjected to harsh conditions, it may need to be replaced.[16] |
| No/Small Peaks (GC) | - No sample injected.[23] - Leaks in the system.[23] - Detector not optimized or turned on.[23] | - Verify Injection: Check the syringe and autosampler to ensure the sample is being introduced into the system.[23] - Perform Leak Check: Use an electronic leak detector to check for leaks in the carrier gas lines and connections.[23] - Check Detector Settings: Ensure the detector is on and that the parameters (e.g., gas flows, temperature) are appropriate for the analysis.[23] |
| Poor Resolution (HPLC/GC) | - Inappropriate mobile phase or temperature program.[16] - Column aging.[16] - Flow rate is too high. | - Optimize Method Parameters: Adjust the mobile phase composition, gradient slope, or temperature program to improve separation. - Replace the Column: A loss of stationary phase over time can lead to decreased resolution.[16] - Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation. |
Frequently Asked Questions (FAQs): Chromatography
-
Q1: How do I choose the right chromatography technique?
-
A1: The choice depends on the properties of the analyte and the desired outcome. Gas chromatography (GC) is suitable for volatile and thermally stable compounds.[24] High-performance liquid chromatography (HPLC) is versatile and can be used for a wide range of non-volatile compounds.[12] Column chromatography is often used for preparative-scale purifications.[14]
-
-
Q2: What is the difference between normal-phase and reversed-phase chromatography?
-
A2: In normal-phase chromatography, the stationary phase is polar (e.g., silica gel) and the mobile phase is non-polar.[25] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar.[18] Reversed-phase is more common for a wider range of applications.
-
-
Q3: How often should I replace my chromatography column?
-
A3: Column lifetime depends on usage, sample cleanliness, and mobile phase conditions. Signs that a column may need replacement include a significant increase in backpressure, loss of resolution, and poor peak shape that cannot be resolved through cleaning procedures.[26]
-
-
Q4: What is the purpose of a guard column in HPLC?
-
A4: A guard column is a short, disposable column placed before the analytical column. Its purpose is to protect the more expensive analytical column from strongly retained or particulate matter in the sample, thereby extending its lifetime.[19]
-
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool at the bottom. Pour in a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.
-
Sample Loading: Dissolve the sample in a minimal amount of solvent.[27] Carefully add the sample to the top of the silica gel bed.[27]
-
Elution: Add the eluent to the top of the column and apply pressure (typically 1-2 psi) to force the solvent through the column.[27]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the fractions (e.g., by TLC) to determine which ones contain the desired compound.
Workflow Diagram: Chromatography Troubleshooting
Caption: A workflow for troubleshooting common chromatography problems.
References
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions: Expert Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Phenomenex. HPLC Troubleshooting Guide.
- Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- ACE HPLC. HPLC Troubleshooting Guide.
- Drawell. Troubleshooting of High Performance Liquid Chromatography (HPLC).
- LabX. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them.
- Chrom Tech, Inc. (2025, October 20). Understanding Basic Chromatography: Principles and Techniques.
- AIChE. Distillation Troubleshooting - Center for Chemical Process Safety.
- Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues?
- Microbe Notes. (2025, June 14). Chromatography: Principle, Types, Steps, Uses, Diagram.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Excedr. (2023, August 28). Chromatography Techniques & Key Components.
- Cooperative Organic Chemistry Student Laboratory Manual. Purification.
- Technology Networks. What are the Different Types of Chromatography Techniques?.
- Slideshare. Troubleshooting in Distillation Columns.
- Reachem. (2024, August 9). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
- University of Colorado Boulder, Department of Chemistry. Distillation.
- Cole-Parmer. (2022, September 14). What is Chromatography?.
- Wiley. Distillation Troubleshooting.
- Teledyne Labs. Effective Organic Compound Purification Handbook.
- Jack Westin. Chromatography Basic Principles Involved In Separation Process.
- University of Rochester, Department of Chemistry. How To: Purify by Distillation.
- Scribd. (2025, January 6). Purification of Organic Compounds.
- Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
- Bio-Rad. Introduction to Liquid Chromatography Principles.
- Unknown. DISTILLATION.
- Chemistry For Everyone. (2025, November 10). How Can You Fix Problems In Distillation Columns?
- Thermo Fisher Scientific. Chromatography Troubleshooting Guides-Gas Chromatography.
- Unknown. ORGANIC LABORATORY TECHNIQUES 10.
- Khan Academy. Principles of chromatography.
- Chemistry LibreTexts. (2022, April 7). 5: Distillation.
- Slideshare. Troubleshooting of Distillation.
- ResearchGate. (2015, November 17). Could you give me information about troubleshooting about distillation?.
- BYJU'S. Fractional Distillation Chemistry Questions with Solutions.
- The Chemistry Blog. What is Fractional Distillation?.
- University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
- Khan Academy. Simple and fractional distillations.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 4. How To [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. microbenotes.com [microbenotes.com]
- 12. coleparmer.ca [coleparmer.ca]
- 13. jackwestin.com [jackwestin.com]
- 14. chromtech.com [chromtech.com]
- 15. Chromatography Techniques & Key Components [excedr.com]
- 16. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. hplc.eu [hplc.eu]
- 19. realab.ua [realab.ua]
- 20. HPLC故障排除指南 [sigmaaldrich.cn]
- 21. bvchroma.com [bvchroma.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. pharmaguru.co [pharmaguru.co]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. Khan Academy [khanacademy.org]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. chemistryviews.org [chemistryviews.org]
Technical Support Center: Strategies for the Removal of Structurally Similar Impurities in Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for the challenging task of removing structurally similar impurities from synthetic compounds. The presence of such impurities can significantly impact the safety, efficacy, and regulatory compliance of pharmaceutical products, making their effective removal a critical aspect of process development.[1] This center is structured to provide direct answers to specific issues you may encounter during your experiments, grounded in scientific principles and field-proven expertise.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges in removing structurally similar impurities?
-
How do I choose the most appropriate purification technique?
-
What are orthogonal methods, and why are they important for impurity profiling?
-
What is Process Analytical Technology (PAT), and how can it help in controlling impurities during crystallization?
-
What are the regulatory expectations for controlling structurally similar impurities?
-
-
Troubleshooting Guides by Technique
-
Chromatography (HPLC, SFC, Flash)
-
Crystallization
-
Liquid-Liquid Extraction
-
Derivatization
-
-
Experimental Protocols
-
Protocol for Diastereomeric Salt Crystallization of a Racemic Carboxylic Acid
-
Protocol for Derivatization of Steroids for GC-MS Analysis
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing structurally similar impurities?
The primary challenge lies in the subtle differences in physicochemical properties between the desired compound and the impurity. Structurally similar impurities, such as isomers (enantiomers, diastereomers, positional isomers, geometric isomers), analogs, and precursors, often exhibit very similar solubility, polarity, and chromatographic retention behavior. This makes their separation by standard techniques difficult and often requires highly selective methods or a combination of approaches. For instance, diastereomers, while having different physical properties, can still be challenging to separate if the structural differences are minor.[2] Enantiomers, with identical physical properties in an achiral environment, pose a significant challenge, necessitating chiral-specific separation techniques.[3]
Q2: How do I choose the most appropriate purification technique?
The selection of a purification technique is a critical decision that depends on several factors, including the nature of the compound and impurity, their structural relationship, the scale of the purification, and the required final purity. A systematic approach is recommended.
Decision-Making Workflow for Purification Method Selection
Caption: A workflow to guide the selection of a suitable purification technique.
Q3: What are orthogonal methods, and why are they important for impurity profiling?
Orthogonal methods are two or more analytical techniques that separate compounds based on different chemical or physical principles. For example, combining reversed-phase HPLC (separation based on hydrophobicity) with supercritical fluid chromatography (SFC) on a chiral stationary phase (separation based on stereochemistry and polarity) would be an orthogonal approach.[4]
The importance of orthogonal methods lies in their ability to provide a more comprehensive impurity profile. A single method may not be able to resolve all impurities, especially those that co-elute with the main compound or with each other. By using an orthogonal method, you can increase the probability of detecting and quantifying all impurities present in a sample, which is crucial for ensuring the safety and efficacy of a drug substance.
Q4: What is Process Analytical Technology (PAT), and how can it help in controlling impurities during crystallization?
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[5][6] In the context of crystallization, PAT tools can be used to monitor and control critical process parameters in real-time.[7]
For instance, in-situ spectroscopic techniques like Raman or Near-Infrared (NIR) spectroscopy can monitor the concentration of the solute and impurities in the mother liquor during the crystallization process.[8] This real-time data allows for precise control over factors like cooling rate and anti-solvent addition, which can be optimized to maximize the exclusion of impurities from the crystal lattice.[5][9] By understanding and controlling the crystallization process in real-time, PAT enables the development of robust processes that consistently produce a product with the desired purity.[8][10]
Q5: What are the regulatory expectations for controlling structurally similar impurities?
Regulatory agencies such as the FDA and EMA have stringent guidelines for the control of impurities in active pharmaceutical ingredients (APIs). The ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines, particularly Q3A(R2), provide a framework for the identification, qualification, and reporting of impurities.
Key regulatory expectations include:
-
Reporting Threshold: Impurities present above a certain level (typically 0.05% for drug substances with a maximum daily dose of ≤ 2g/day) must be reported.
-
Identification Threshold: Impurities exceeding a higher threshold (typically 0.10% or 1.0 mg/day intake, whichever is lower) must be structurally characterized.
-
Qualification Threshold: Impurities above a specified level (typically 0.15% or 1.0 mg/day intake, whichever is lower) must be qualified, meaning their biological safety must be established.
For structurally similar impurities, especially those that are difficult to remove, a thorough justification for the proposed acceptance criteria is required, supported by robust analytical data and safety assessments.
Troubleshooting Guides by Technique
Chromatography (HPLC, SFC, Flash)
Q: My structurally similar impurities are co-eluting with the main peak in reversed-phase HPLC. What can I do?
A: Co-elution of structurally similar compounds is a common challenge in RP-HPLC. Here's a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the retention of closely related compounds.
-
Modify the pH: For ionizable compounds, adjusting the pH of the aqueous phase can significantly impact retention and selectivity. A change of just 0.5 pH units can sometimes be enough to resolve co-eluting peaks.
-
Add an Ion-Pairing Reagent: For highly polar or ionic compounds, adding an ion-pairing reagent like trifluoroacetic acid (TFA) or triethylamine (TEA) can improve peak shape and resolution.[4]
-
-
Change the Stationary Phase:
-
Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can provide different selectivity.
-
Alternative Stationary Phases: Consider using a phenyl-hexyl or a polar-embedded phase (e.g., amide or carbamate) which can offer different interactions with your analytes compared to a standard C18 column.
-
-
Adjust the Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.
Q: I'm struggling with the separation of enantiomers using chiral SFC. What are the key parameters to optimize?
A: Chiral SFC is a powerful technique for enantiomeric separations.[11] Here are the key parameters to focus on for optimization:
-
Column Selection: The choice of chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.[11] It is often necessary to screen several different CSPs to find the one that provides the best separation for your specific compound.
-
Modifier: The type and concentration of the organic modifier (co-solvent) significantly influence retention and enantioselectivity.[4]
-
Additive: Adding a small amount of an acidic or basic additive can dramatically improve peak shape and resolution, especially for ionizable compounds. Common additives include trifluoroacetic acid (TFA) for acidic compounds and diethylamine (DEA) or isopropylamine (IPA) for basic compounds.
-
Backpressure and Temperature: These parameters affect the density of the supercritical fluid, which in turn influences its solvating power. Optimizing backpressure (typically between 100 and 200 bar) and temperature (usually between 30 and 50 °C) can fine-tune the separation.
| Parameter | Troubleshooting Action | Rationale |
| Poor Resolution | Screen different chiral stationary phases. | The interaction between the analyte and the CSP is highly specific. |
| Optimize the type and percentage of the organic modifier. | Modifiers alter the polarity of the mobile phase and interactions with the CSP.[4] | |
| Poor Peak Shape | Add an acidic or basic additive to the mobile phase. | Additives can suppress unwanted interactions between the analyte and the stationary phase. |
| Long Retention Times | Increase the percentage of the organic modifier. | A higher modifier concentration increases the elution strength of the mobile phase. |
| Increase the flow rate. | SFC allows for higher flow rates than HPLC without a significant loss of efficiency.[4] |
Crystallization
Q: My crystallization process is not effectively removing a structurally similar impurity. What steps can I take to improve the purity of my product?
A: Improving the removal of impurities during crystallization requires a systematic approach to understand and control the crystallization process.
-
Understand the Impurity Incorporation Mechanism:
-
Surface Adsorption: The impurity may be adsorbed onto the crystal surface. This can often be addressed by optimizing the washing procedure.[11][12] A slurry wash, where the crystals are suspended in a solvent in which the product has low solubility but the impurity is soluble, can be very effective.[11][12]
-
Inclusion/Occlusion: The impurity may be trapped within the crystal lattice. This is more challenging to address and often requires changes to the crystallization conditions.
-
-
Optimize Crystallization Conditions:
-
Solvent Selection: The choice of solvent is critical as it affects both the solubility of the desired compound and the impurity.[1] A solvent system that provides a significant difference in solubility between the compound and the impurity at the crystallization temperature is ideal.
-
Cooling Rate: A slower cooling rate allows for more selective crystal growth, reducing the incorporation of impurities.[13]
-
Supersaturation Control: Maintaining a low level of supersaturation during the crystallization process is key to promoting the growth of pure crystals over the nucleation of new, potentially less pure, crystals.
-
Seeding: Using high-purity seed crystals can promote the growth of the desired crystal form and improve impurity rejection.
-
Troubleshooting Crystallization for Impurity Removal
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jrtdd.com [jrtdd.com]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Guide to Purity Determination of Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
Introduction: Defining the Analytical Challenge
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate is a key pharmaceutical intermediate characterized by a unique spiroketal core, a tertiary alcohol, and an ethyl ester functional group. In the landscape of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy. Impurities, whether they are residual starting materials, by-products, or degradants, can have unintended pharmacological or toxicological effects. Therefore, the development of robust, accurate, and reliable analytical methods for purity assessment is a cornerstone of regulatory compliance and patient safety.[1][2]
This guide provides a comparative analysis of principal analytical techniques for the comprehensive purity evaluation of this compound. We will move beyond procedural descriptions to explore the strategic rationale behind method selection, the development of stability-indicating capabilities, and the validation framework that ensures data integrity.
Physicochemical Properties and Analytical Implications
-
Molecular Formula: C₁₂H₂₀O₅[3]
-
Molecular Weight: 244.29 g/mol [3]
-
Key Structural Features:
-
Spiroketal: A generally stable but potentially acid-labile moiety.
-
Tertiary Hydroxyl Group: A site for potential dehydration and a factor that can increase polarity and reduce volatility, impacting chromatographic behavior.
-
Ethyl Ester: Susceptible to hydrolysis under acidic or basic conditions.
-
Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, which presents a challenge for detection in High-Performance Liquid Chromatography (HPLC).
-
Strategic Workflow for Purity Method Development
A comprehensive purity assessment strategy involves more than a single technique. It requires an orthogonal approach where different methods provide complementary information, leading to a complete purity profile. The following workflow illustrates a robust strategy for developing and validating purity methods for a novel pharmaceutical intermediate like the one .
Caption: A strategic workflow for purity method development and validation.
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique must be tailored to the molecule's properties and the specific information required. For this compound, three principal techniques warrant consideration: HPLC, GC, and qNMR.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Quantification based on the direct proportionality between NMR signal integral and the number of atomic nuclei.[4][5] |
| Applicability | Ideal for non-volatile and thermally labile compounds. The primary choice for API purity and stability studies. | Suitable for volatile and thermally stable compounds. May require derivatization for polar molecules.[6] | A primary, non-destructive method applicable to any soluble compound with NMR-active nuclei.[7] |
| Typical Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm). | Capillary columns like DB-5ms or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm).[6] | Not applicable. |
| Detection | Challenging due to lack of chromophore. Requires universal detectors (CAD, ELSD, RI) or Mass Spectrometry (MS). | Flame Ionization Detector (FID) offers universal carbon response. MS provides structural identification. | 1H NMR is most common due to high sensitivity and 99.99% natural abundance.[4] |
| Pros | - Excellent for separating non-volatile impurities.- Gold standard for stability-indicating methods.- High resolution and reproducibility. | - High efficiency for volatile impurities.- FID provides uniform response for hydrocarbons.- Well-established and robust. | - Absolute quantification without a specific analyte reference standard.[5]- Provides structural information simultaneously.- Non-destructive.[7] |
| Cons | - Universal detectors can have non-linear responses.- MS detection is more complex and expensive.- May not resolve all volatile impurities. | - Requires derivatization of the hydroxyl group to prevent peak tailing.- Risk of thermal degradation of the analyte.- Not suitable for non-volatile impurities (e.g., salts). | - Lower sensitivity than chromatographic methods.- Requires a highly pure internal standard.- Potential for peak overlap in complex mixtures. |
Developing a Stability-Indicating HPLC Method: The Cornerstone of Purity Testing
For routine quality control and stability testing, a validated, stability-indicating HPLC method is indispensable. Such a method must be able to separate the intact parent compound from any potential degradation products, thus providing a true measure of purity over time.[8]
Forced Degradation Studies
The development of a stability-indicating method begins with forced degradation (stress testing).[9][10] The objective is to intentionally degrade the compound to generate the likely impurities that could form under various storage conditions. A degradation level of 10-15% is generally considered adequate to challenge the method's specificity.[9]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve baseline separation of the main peak from all degradation product peaks.
Proposed HPLC Method
-
Rationale: A reversed-phase method is suitable for this moderately polar molecule. Due to the lack of a UV chromophore, a Charged Aerosol Detector (CAD) is selected for its ability to provide near-universal response for non-volatile analytes, offering better sensitivity than a Refractive Index detector.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation Temperature: 35°C, Nitrogen Gas Pressure: 35 psi.
Quantitative NMR (qNMR): The Absolute Purity Standard
While HPLC is excellent for routine analysis, it is a relative technique that requires a well-characterized reference standard. Quantitative NMR (qNMR) is a primary ratio method recognized by pharmacopeias that can determine purity without needing a reference standard of the analyte itself.[11] It relies on comparing the integral of a unique analyte signal to that of a certified internal standard of known purity and weight.[4]
qNMR Protocol
-
Standard Selection: Choose a high-purity (>99.9%) internal standard that is stable, non-volatile, and has signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are suitable candidates.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum on a high-field spectrometer (≥400 MHz) equipped with a cryoprobe for optimal sensitivity.[12]
-
Ensure a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for complete magnetization recovery, which is critical for accurate integration.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation[11]:
Purity (%) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
a: Analyte
-
std: Standard
-
-
Method Validation: Ensuring Trustworthiness and Reliability
Any analytical method used for quality control in the pharmaceutical industry must be validated to prove it is suitable for its intended purpose.[1][2] The validation process provides documented evidence of a method's reliability.[13]
Caption: Key parameters for analytical method validation as per ICH guidelines.
-
Specificity: Demonstrated through forced degradation studies, proving the method can unequivocally assess the analyte in the presence of impurities and degradants.[14]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically evaluated over 5 concentration levels.[14]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.[14]
-
Accuracy: The closeness of test results to the true value. Assessed by spiking the sample matrix with known quantities of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Same conditions, short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min flow rate).
Conclusion and Recommendations
A multi-faceted approach is essential for the robust purity determination of this compound. No single method can provide a complete picture.
-
Primary Characterization: Utilize Quantitative NMR (qNMR) as a primary, absolute method to assign a precise purity value to a designated batch of the material. This batch will then serve as the in-house primary reference standard.
-
Routine Quality Control: Develop and rigorously validate a stability-indicating HPLC method using a universal detector like CAD or ELSD. This method will be the workhorse for release testing of new batches, stability studies, and in-process controls. The method must be validated according to ICH Q2(R1) guidelines.
-
Orthogonal Technique: A GC-FID method (with derivatization) should be considered as a complementary orthogonal technique, particularly for identifying and controlling any volatile or process-related impurities that may not be well-resolved by HPLC.
By integrating these methodologies, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile, ensuring the quality and consistency required for the advancement of new pharmaceutical entities.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Webster, G. K. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
Khirich, G., & Skidmore, K. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]
-
Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Pawar, S. J., & Puranik, P. K. Analytical method validation: A brief review. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
-
Eurofins. Analytical Method Validation: are your analytical methods suitable for intended use?. [Link]
-
R Discovery. Forced Degradation Studies Research Articles. [Link]
-
Sahoo, C. K., et al. Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Kamberi, M., & Tsutsumi, Y. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
PubChem. Acetic acid, 2-(1,4-dioxaspiro(4.5)dec-8-ylidene)-, ethyl ester. [Link]
-
Joerg, S. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Singh, S., et al. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
ChemSrc. ethyl 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetate. [Link]
-
ChemSrc. ethyl 2-{1,4-dioxaspiro[4.5]decan-8-ylidene}acetate. [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. This compound [cymitquimica.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmtech.com [pharmtech.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. wjarr.com [wjarr.com]
- 14. qbdgroup.com [qbdgroup.com]
Navigating the Labyrinth: A Comparative Guide to HPLC and LC-MS Analysis of Spirocyclic Intermediates
In the intricate world of drug discovery and development, spirocyclic intermediates represent a class of molecules with immense potential, offering unique three-dimensional structures that can unlock novel pharmacological activities. However, their inherent structural complexity, often involving multiple chiral centers and diverse polarity, presents significant analytical challenges. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization and purification of these crucial building blocks. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower researchers in navigating the analytical labyrinth of spirocyclic intermediates.
The Analytical Imperative: Why Spirocycles Demand a Tailored Approach
Spirocyclic systems, characterized by two rings sharing a single carbon atom, introduce conformational rigidity and precise spatial orientation of substituents. This structural elegance, however, translates to analytical complexity. Key challenges include:
-
Stereoisomerism: The frequent presence of multiple chiral centers, including the spiroatom itself, leads to the formation of enantiomers and diastereomers. Their separation is critical as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.
-
Diverse Polarity: Spirocyclic intermediates can range from highly polar to non-polar, necessitating a broad and adaptable range of chromatographic techniques.
-
Structural Elucidation: Confirming the connectivity and stereochemistry of these complex three-dimensional structures requires powerful analytical tools.
-
Impurity Profiling: The synthesis of spirocycles can generate a host of structurally similar impurities, including positional isomers and diastereomers, which must be effectively separated and identified.
This guide will compare and contrast various chromatographic strategies to address these challenges, providing a framework for rational method development.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is paramount for the successful analysis of spirocyclic intermediates. Here, we compare the workhorses of the pharmaceutical industry: Reversed-Phase HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC), each coupled with UV and MS detection.
Reversed-Phase HPLC (RP-HPLC): The First Line of Attack
RP-HPLC remains a primary tool for the analysis of moderately polar to non-polar spirocyclic intermediates. The choice of stationary phase is a critical determinant of selectivity.
Column Selection: C18 vs. Phenyl Phases
The ubiquitous C18 column, with its long alkyl chains, provides excellent hydrophobic retention.[1] However, for spirocyclic compounds often containing aromatic moieties, phenyl columns can offer alternative selectivity through π-π interactions between the phenyl ligands of the stationary phase and the aromatic rings of the analyte.[2][3] This can be particularly advantageous for separating positional isomers or diastereomers where subtle differences in spatial arrangement can be exploited.
| Stationary Phase | Primary Interaction | Best Suited For | Considerations |
| C18 | Hydrophobic interactions | General-purpose separation of non-polar to moderately polar spirocycles. | May not provide sufficient resolution for aromatic isomers.[1] |
| Phenyl | π-π interactions, hydrophobic interactions | Spirocycles containing aromatic rings, separation of positional isomers.[4][5] | Mobile phase composition (e.g., methanol vs. acetonitrile) can significantly impact selectivity.[3] |
Experimental Example: Separation of Spiro-Chromanone Diastereomers
Consider the separation of diastereomers of a spiro-chromanone intermediate. While a C18 column may provide partial separation, a phenyl-hexyl column can offer baseline resolution due to the enhanced π-π interactions with the chromanone core.
-
Method A (C18): A gradient elution on a C18 column might show co-eluting or poorly resolved peaks for the diastereomers.
-
Method B (Phenyl-Hexyl): The same gradient on a phenyl-hexyl column could provide complete separation, allowing for accurate quantification of each diastereomer.[6]
Hydrophilic Interaction Liquid Chromatography (HILIC): Taming Polar Spirocycles
For highly polar spirocyclic intermediates that exhibit poor retention on RP-HPLC columns, HILIC emerges as a powerful alternative.[7] HILIC utilizes a polar stationary phase (e.g., amide, zwitterionic) and a mobile phase with a high organic content, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[8]
Key Advantages of HILIC for Polar Spirocycles:
-
Enhanced Retention: Provides robust retention for polar compounds like spiro-bicyclic amines or hydroxylated spiro-lactams.[9]
-
MS Compatibility: The high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity.[8]
-
Orthogonal Selectivity: Offers a different separation mechanism compared to RP-HPLC, which is invaluable for comprehensive impurity profiling.
Experimental Protocol: HILIC-MS/MS Analysis of a Polar Spiro-Bicyclic Amine
This protocol outlines a general approach for the analysis of a polar spiro-bicyclic amine intermediate.
-
Column: Select a suitable HILIC column, such as a BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the polar analyte.
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI+ MS/MS for sensitive and selective detection.
This method allows for the retention and separation of the polar spiro-bicyclic amine from other components in the reaction mixture.
Supercritical Fluid Chromatography (SFC): The Green and Powerful Alternative
SFC has gained significant traction for both chiral and achiral separations of pharmaceutical intermediates, offering several advantages over traditional HPLC.[10][11] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC provides faster, more efficient, and greener separations.[12][13]
Comparative Advantages of SFC over HPLC for Spirocyclic Intermediates:
| Parameter | SFC | HPLC (Reversed-Phase) |
| Speed | Typically 3-5 times faster due to lower mobile phase viscosity and higher diffusivity.[14] | Slower analysis times. |
| Solvent Consumption | Significantly lower, primarily using CO2 with small amounts of organic co-solvents.[10][12] | High consumption of organic solvents and aqueous buffers. |
| Selectivity | Orthogonal to RP-HPLC, providing a powerful tool for resolving complex mixtures.[11] | Different selectivity profile. |
| Chiral Separations | Often the preferred technique for enantiomeric separations due to high efficiency and success rates on polysaccharide-based chiral stationary phases.[15][16] | Can be effective, but often with longer run times and higher solvent usage.[17] |
| Purification | Faster dry-down times and reduced solvent waste make it ideal for preparative scale.[13] | Longer evaporation times for collected fractions. |
Experimental Workflow: Chiral SFC Method Development for a Spiro-Oxindole
The following workflow illustrates a systematic approach to developing a chiral SFC method.
Caption: Chiral SFC method development workflow.
This systematic screening approach allows for the rapid identification of optimal conditions for the enantioseparation of spirocyclic compounds.
LC-MS for Structural Elucidation and Impurity Profiling
LC-MS is an indispensable tool for the analysis of spirocyclic intermediates, providing molecular weight information and structural insights through fragmentation analysis (MS/MS).[18]
UPLC-QTOF MS for High-Resolution Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry offers high-resolution separation and accurate mass measurements, enabling the confident identification of impurities.[19]
Workflow for Impurity Identification:
-
UPLC Separation: Develop a robust UPLC method to separate the main spirocyclic intermediate from its impurities.
-
Full Scan HRMS: Acquire high-resolution full scan mass spectra to determine the elemental composition of the parent ions.
-
MS/MS Analysis: Perform data-dependent or data-independent MS/MS to obtain fragmentation patterns.
-
Structural Elucidation: Interpret the fragmentation data to propose structures for the unknown impurities.
Example: Fragmentation of a Spiro-Lactam Intermediate
The fragmentation of a protonated spiro-lactam molecule in the mass spectrometer will often involve characteristic losses, such as the cleavage of the lactam ring, providing valuable structural information. By comparing the fragmentation patterns of the main compound and its impurities, the nature of the modifications can be deduced.
The Emerging Role of Ion Mobility Mass Spectrometry (IM-MS)
For the challenging separation of isomers, ion mobility mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of the ions.[20] This technique can differentiate between isomers that are inseparable by chromatography and have identical mass-to-charge ratios. For complex spirocyclic molecules, IM-MS can be a powerful tool to distinguish between subtle stereochemical differences.[21]
Caption: General experimental workflow for LC-MS analysis.
Conclusion: A Multi-faceted Approach for a Complex Problem
The successful analysis of spirocyclic intermediates requires a multi-faceted approach that leverages the strengths of various chromatographic and mass spectrometric techniques. While RP-HPLC remains a valuable starting point, the orthogonality of HILIC and the speed and efficiency of SFC are critical for tackling the full spectrum of polarities and isomeric complexities presented by these unique molecules. The power of high-resolution mass spectrometry, particularly when coupled with ion mobility, provides the necessary depth for confident structural elucidation and comprehensive impurity profiling.
By understanding the underlying principles of these techniques and adopting a systematic and comparative approach to method development, researchers can effectively navigate the analytical challenges posed by spirocyclic intermediates, accelerating the path towards the discovery and development of novel therapeutics.
References
- P-lab. (2022, April 23). What is the Difference Between C18 and Phenyl Column.
- Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
- Reilly, J., et al. (2021, December 22). Achiral SFC for Purification of Pharmaceuticals.
- Hofmann, J., et al. (2014, April). The power of ion mobility-mass spectrometry for structural characterization and the study of conformational dynamics.
- Harada, N., et al. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- Waters Corporation. (n.d.). A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling.
- Novak, T. J., & Bicker, W. (2017, September 22). Supercritical Fluid Chromatography in Natural Product Analysis – An Update.
- Alexander, A., et al. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products.
- Rao, R. N., et al. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.
- Wolf, T., et al. (2022, January 13). Achiral SFC for Purification of Pharmaceuticals.
- Chiral Technologies, Inc. (2021, February 18). SFC Achiral Separation Utilizing a Chiral Column.
- Steuer, W., Grant, I., & Erni, F. (1990, May 16). Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis.
- Strege, M. A., & Stevenson, S. (2000, August). Hydrophilic interaction chromatography-electrospray mass spectrometry analysis of polar compounds for natural product drug discovery.
- Borsdorf, H., et al. (n.d.). Ion mobility spectra of structural isomers.
- TMP Universal. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- Waters Corporation. (n.d.). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a.
- Unknown. (n.d.). Comparison of sfc, gc and hplc.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- Kwiecien, N. W., et al. (n.d.). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry.
- Chromedia. (n.d.). 1 Use of SFC for Chiral separation in Pharmaceutical Industry.
- Gika, H. G., et al. (n.d.). Insights and prospects for ion mobility-mass spectrometry in clinical chemistry.
- De Klerck, K., et al. (2022, April 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications.
- Unknown. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and....
- Hofmann, J., et al. (n.d.). The power of ion mobility-mass spectrometry for structural characterization and the study of conformational dynamics.
- Singh, S., et al. (2022, September 6). (PDF) Forced Degradation Analysis Of Spiramycin And Characterization Of Degradation Product By Rp-Hplc And Lc-Ms/Ms.
- Gray, N., et al. (2019, January 22). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS.
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis.
- Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- Anderson, N. L., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Sahu, R., et al. (2011, December 27). Identification and Characterization of Stressed Degradation Products of Metoprolol Using LC/Q-TOF-ESI-MS/MS and MS(n) Experiments.
- Singh, S., et al. (n.d.). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine.
- IJNRD. (2023, June 6). IMPURITY PROFILING OF DRUGS: A RE- VIEW.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Harada, N., et al. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- Unknown. (n.d.). Reversed-phase HPLC separation of the diastereomers of compound....
- Sigma-Aldrich. (n.d.). Novel Separation Approach for Multiple Chiral Center Molecules.
- Kiontke, A., et al. (2019, January 30). (PDF) HPLC-UV-MS analysis - a source for severe oxidation artifacts.
- Wang, Y., et al. (2023, May 30). UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations.
- Surowiec, I., et al. (n.d.). HPLC–UV–ESI MS/MS identification of the color constituents of sawwort (Serratula tinctoria L.).
- Satinsky, D., & Solich, P. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
- Benedetti, B., et al. (2024, February 9). (PDF) Polar licit and illicit ingredients in dietary supplements: chemometric optimization of extraction and HILIC‑MS/MS analysis.
- Li, Y., et al. (2026, January 20). Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study.
- Muchiri, R., et al. (2025, August 7). Drug discovery from natural products using affinity selection-mass spectrometry.
- Waters Corporation. (n.d.). Impurities Application Notebook.
- Krstulović, L., et al. (2018, February 5). HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds in development process and quality control.
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. support.waters.com [support.waters.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades | MDPI [mdpi.com]
- 8. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. shimadzu.com [shimadzu.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Novel Application of UHPLC–MS, HRMS, and 2D‐NMR for Structural Elucidation of Eletriptan Hydrobromide and Its Novel Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Navigating the Reactivity Landscape of Reformatsky and Grignard Reagents
For the discerning researcher in the fast-paced world of drug development and complex molecule synthesis, the choice of a nucleophilic carbon source is a critical decision that dictates reaction outcomes and synthetic efficiency. Among the arsenal of organometallic reagents, Grignard and Reformatsky reagents are cornerstones for carbon-carbon bond formation. However, a nuanced understanding of their disparate reactivities is paramount to harnessing their full potential and avoiding undesirable side reactions. This guide provides an in-depth, objective comparison of these two classes of reagents, grounded in experimental data and mechanistic principles, to empower you to make informed decisions in your synthetic endeavors.
At the Core: The Influence of the Metal
The fundamental difference in the reactivity of Grignard and Reformatsky reagents lies in the identity of the metal atom: magnesium versus zinc. The electronegativity of magnesium (1.31 on the Pauling scale) is significantly lower than that of zinc (1.65). This seemingly small numerical difference has profound consequences for the nature of the carbon-metal bond.
In a Grignard reagent (R-MgX) , the carbon-magnesium bond possesses a more ionic character, rendering the carbon atom a highly reactive, "hard" nucleophile and a strong base. Conversely, the carbon-zinc bond in a Reformatsky reagent (a zinc enolate) is more covalent, resulting in a "softer," less nucleophilic, and significantly less basic carbanion.[1][2] This distinction is the master variable that orchestrates their divergent chemical behavior.
A Tale of Two Nucleophiles: Reactivity Compared
The disparate nature of the carbon-metal bond directly translates into a marked difference in the nucleophilicity and basicity of these reagents.
Nucleophilicity: Grignard reagents are exceptionally potent nucleophiles that readily attack a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides.[3] Reformatsky reagents, being zinc enolates, are more moderate nucleophiles.[4] Their reduced reactivity allows for a greater degree of chemoselectivity, a feature that can be exploited in the synthesis of complex molecules with multiple functional groups.[5]
Basicity: The high basicity of Grignard reagents is a double-edged sword. While it enables them to deprotonate weakly acidic protons, it can also lead to undesired side reactions, such as the enolization of ketones, which reduces the yield of the desired addition product.[3] The comparatively low basicity of the zinc enolates in Reformatsky reagents mitigates the occurrence of such proton transfer side reactions, leading to cleaner reaction profiles.[5]
The Litmus Test: Reaction with Esters
The most illustrative example of the differing reactivities of Grignard and Reformatsky reagents is their interaction with esters.
A Grignard reagent will add to an ester to form a ketone intermediate. However, this ketone is also susceptible to attack by a second equivalent of the highly reactive Grignard reagent, leading to the formation of a tertiary alcohol. This double addition is often difficult to control and limits the utility of Grignard reagents for the synthesis of ketones from esters.
In stark contrast, the Reformatsky reagent, which is itself an ester-stabilized organozinc compound, does not react with the ester functionality.[1][2] This remarkable chemoselectivity is the cornerstone of the Reformatsky reaction's utility in organic synthesis. It allows for the selective addition of the zinc enolate to aldehydes and ketones, even in the presence of an ester group.[6]
Head-to-Head: Synthesis of β-Hydroxy Esters
A common application that highlights the practical implications of these reactivity differences is the synthesis of β-hydroxy esters.
The Reformatsky Approach: A Direct Route
The Reformatsky reaction provides a direct and efficient one-step synthesis of β-hydroxy esters from an α-halo ester and a carbonyl compound.[7]
Caption: One-step workflow for the Reformatsky reaction.
The Grignard Approach: A Multi-Step Endeavor
Due to the high reactivity of Grignard reagents towards esters, a direct one-step synthesis of a β-hydroxy ester is not feasible. An indirect, multi-step approach is required, typically involving the reduction of a β-keto ester.[7]
Caption: Multi-step workflow for β-hydroxy ester synthesis via a Grignard-based route.
Quantitative Data Comparison
The following table summarizes the typical yields and reaction conditions for the synthesis of a representative β-hydroxy ester, ethyl 3-hydroxy-3-phenylpropanoate.
| Feature | Reformatsky Reaction | Grignard-Based Synthesis (Two Steps) |
| Starting Materials | Benzaldehyde, Ethyl bromoacetate, Zinc | Ethyl acetate, Ethyl benzoate (for β-keto ester) |
| Key Reagents | Zinc | Sodium ethoxide (Step 1), Sodium borohydride (Step 2) |
| Number of Steps | 1 | 2 |
| Typical Yield | 70-92%[2] | ~70-85% (overall for two steps) |
| Reaction Conditions | Toluene or THF, often reflux | Step 1: Anhydrous ethanol; Step 2: Ethanol, 0°C to rt |
| Chemoselectivity | High (ester group is tolerated) | Not applicable in the same context |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Hydroxy-3-Phenylpropanoate via the Reformatsky Reaction
Materials:
-
Zinc dust
-
Iodine (catalytic amount)
-
Toluene (anhydrous)
-
Ethyl bromoacetate
-
Benzaldehyde
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
MTBE (Methyl tert-butyl ether)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with zinc dust (5.0 eq) and a crystal of iodine.
-
The apparatus is flame-dried under a stream of nitrogen and then cooled to room temperature.
-
Anhydrous toluene (50 mL) is added, and the suspension is stirred and heated to reflux for 5 minutes to activate the zinc. The mixture is then cooled to room temperature.
-
Ethyl bromoacetate (2.0 eq) is added to the activated zinc suspension.
-
A solution of benzaldehyde (1.0 eq) in anhydrous toluene (10 mL) is added dropwise from the dropping funnel.
-
The resulting mixture is stirred at 90°C for 30 minutes.
-
The reaction is cooled to 0°C, and the reaction is quenched by the slow addition of 1 M HCl.
-
The mixture is filtered, and the filtrate is transferred to a separatory funnel. The aqueous layer is extracted with MTBE.
-
The combined organic phases are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield ethyl 3-hydroxy-3-phenylpropanoate.[7]
Protocol 2: Two-Step Synthesis of Ethyl 3-Hydroxy-3-Phenylpropanoate via a Grignard-Based Route
Step 1: Synthesis of Ethyl Benzoylacetate (Claisen Condensation)
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate
-
Ethyl benzoate
-
Acetic acid
-
Ice
Procedure:
-
In a flask equipped with a reflux condenser, dissolve sodium (1.0 eq) in absolute ethanol.
-
To the sodium ethoxide solution, add a mixture of ethyl acetate (1.0 eq) and ethyl benzoate (1.0 eq) dropwise with stirring.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and pour it onto a mixture of ice and acetic acid.
-
Extract the product with diethyl ether, wash the organic layer with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting ethyl benzoylacetate by vacuum distillation.
Step 2: Reduction of Ethyl Benzoylacetate to Ethyl 3-Hydroxy-3-Phenylpropanoate
Materials:
-
Ethyl benzoylacetate (from Step 1)
-
Ethanol
-
Sodium borohydride (NaBH4)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl benzoylacetate (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.0 eq) in portions with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the mixture in an ice bath and acidify with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain ethyl 3-hydroxy-3-phenylpropanoate. Purification can be achieved by column chromatography if necessary.[8]
Mechanistic Considerations
The divergent reactivity of Grignard and Reformatsky reagents is a direct consequence of their distinct reaction mechanisms.
The Reformatsky Reaction Mechanism
The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester to form an organozinc intermediate, the Reformatsky enolate.[4] This enolate then coordinates to the carbonyl oxygen of the aldehyde or ketone, forming a six-membered chair-like transition state. A subsequent rearrangement yields a zinc alkoxide, which upon acidic workup, affords the final β-hydroxy ester.[4]
Caption: Mechanism of the Reformatsky reaction.
The Grignard Reaction Mechanism
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon.[3] This addition results in the formation of a magnesium alkoxide intermediate. Subsequent protonation during acidic workup yields the corresponding alcohol.
Caption: Mechanism of the Grignard reaction with a carbonyl compound.
Conclusion: A Strategic Choice
The choice between a Reformatsky and a Grignard reagent is not a matter of superiority, but of strategic selection based on the synthetic goal.
-
For the direct and chemoselective synthesis of β-hydroxy esters from aldehydes or ketones in the presence of an ester moiety, the Reformatsky reaction is the unequivocal method of choice. Its moderate reactivity and the stability of the organozinc intermediate are key advantages.[7]
-
When a highly potent nucleophile is required for addition to a less reactive carbonyl or for reactions where high basicity is not a concern, the Grignard reagent remains an indispensable tool.
A thorough understanding of the fundamental principles governing the reactivity of these organometallic reagents empowers the synthetic chemist to navigate the complexities of modern organic synthesis with precision and efficiency. By appreciating the subtle yet significant influence of the metal, researchers can unlock new avenues for the construction of complex molecular architectures that are central to the advancement of pharmaceutical and materials science.
References
- Kumar, A., et al. (1991). Tetrahedron Letters, 32(16), 1901-1904.
- BenchChem. (2025). A Comparative Guide: Reformatsky vs. Grignard Reagents for the Synthesis of β-Hydroxy Esters.
- Chenevert, R., et al. (1992). Tetrahedron, 48(33), 6769-6776.
-
Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]
-
Wikipedia. Reformatsky reaction. Available at: [Link]
-
NROChemistry. Reformatsky Reaction. Available at: [Link]
- Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
-
PHARMD GURU. 28. REFORMATSKY REACTION. Available at: [Link]
-
Pearson. The Reformatsky reaction is an addition reaction in which an orga.... Available at: [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
- Soai, K., Oshio, A., & Saito, T. (1993). Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters.
-
Beilstein Journals. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Available at: [Link]
-
Master Organic Chemistry. (2010). How To Use a pKa Table. Available at: [Link]
- Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents.
- Dalal Institute.
- Hatano, M., Suzuki, S., & Ishihara, K. (2010). Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry, 75(15), 5008-5016.
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to 1H and 13C NMR Spectra Validation for Spiro Compounds
For researchers, synthetic chemists, and professionals in drug development, the structural elucidation of novel molecules is a cornerstone of innovation. Among the diverse architectures of organic compounds, spirocycles present a unique and increasingly important structural motif.[1] Their inherent three-dimensionality, conferred by a single shared sp³-hybridized carbon atom between two rings, offers a powerful strategy for exploring chemical space, modulating pharmacokinetic properties, and creating complex molecular scaffolds.[1][2] However, this same structural rigidity and complexity introduce significant challenges in the validation of their spectroscopic data, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.
This guide provides an in-depth, experience-driven approach to the validation of NMR spectra for spiro compounds. It moves beyond a simple recitation of techniques to explain the underlying principles and strategic choices necessary for unambiguous structure confirmation.
The Spirocyclic Challenge: Unique Structural Features and Their NMR Consequences
The validation of a spiro compound's structure via NMR is not a routine task. The unique geometry of these molecules gives rise to several predictable, yet often complex, spectral features that must be thoroughly understood and interrogated.
-
The Quaternary Spirocenter: The defining feature of a spiro compound is the quaternary carbon atom shared by two rings. In ¹³C NMR, this carbon typically presents as a weak and sharp signal due to its long relaxation time and the absence of a Nuclear Overhauser Effect (NOE) enhancement.[3] Its chemical shift can be highly informative, though its definitive assignment often requires 2D NMR techniques. For instance, in certain spirothiadiazines, the sp³ spiro carbon has been observed at chemical shifts around 92-97 ppm.[2]
-
Diastereotopicity: The rigid, non-planar arrangement of the rings in a spiro compound often renders geminal protons (protons on the same CH₂ group) and even entire methylene groups chemically non-equivalent.[4][5] These diastereotopic protons will have different chemical shifts and will couple to each other, leading to more complex splitting patterns than might be naively expected.[4][5] Recognizing and analyzing these complex multiplets is crucial for correct structural assignment.
-
Anisotropic Effects: The spatial arrangement of the rings can lead to significant anisotropic effects, where the magnetic field experienced by a nucleus is influenced by the circulation of electrons in nearby functional groups (like aromatic rings or carbonyls).[6][7] This can cause unusual upfield or downfield shifts of certain protons, which, if not properly understood, can lead to misinterpretation of the spectrum.[7][8]
A Systematic Workflow for Validation
A robust validation strategy for spiro compounds relies on a multi-technique, self-validating approach. Each experiment should provide a piece of the puzzle, and the pieces must fit together logically to confirm the proposed structure.
Caption: Systematic NMR Validation Workflow for Spiro Compounds.
Step 1: Foundational 1D NMR Analysis
The initial steps involve acquiring high-quality, standard 1D ¹H and ¹³C NMR spectra.
-
¹H NMR: This provides the initial overview of proton environments. Pay close attention to the integration to confirm the number of protons and look for unusually broad or complex multiplets that may indicate diastereotopicity or conformational exchange.
-
¹³C NMR: This spectrum reveals the number of unique carbon environments. The presence of a signal in the typical quaternary carbon region should be noted.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are indispensable for differentiating between CH, CH₂, and CH₃ groups.[9] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[9] A DEPT-90 experiment will only show CH signals. This information is critical for correctly assigning carbons, especially in aliphatic regions of the spirocycle.
| Experiment | Information Gained | Key Application for Spiro Compounds |
| ¹H NMR | Number of proton environments, chemical shifts, coupling constants (J-values) | Initial assessment of complexity, identification of potential diastereotopic protons. |
| ¹³C NMR | Number of carbon environments, chemical shifts | Identification of all carbons, including the key quaternary spiro-carbon.[3] |
| DEPT-135 | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.[9] | Unambiguously identifies methylene groups within the spirocyclic rings. |
| DEPT-90 | Shows only CH signals.[9] | Confirms the assignment of methine carbons. |
Step 2: Building the Framework with 2D Correlation Spectroscopy
2D NMR is non-negotiable for the validation of complex structures like spiro compounds. These experiments reveal the connectivity between atoms, allowing for the piecing together of the molecular skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments in the NMR toolkit.[10] It correlates each proton signal with the carbon signal to which it is directly attached (a one-bond ¹J C-H correlation).[10][11] This allows you to definitively link the proton and carbon skeletons. An edited HSQC can also provide the same multiplicity information as a DEPT-135 experiment, often with better sensitivity.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range connectivities, typically over two to three bonds (²J C-H and ³J C-H).[10][12] This is how you connect the molecular fragments. For instance, a proton on a carbon adjacent to the spirocenter should show a correlation to the quaternary spiro-carbon in the HMBC spectrum, providing definitive proof of its location.[13]
-
COSY (Correlation Spectroscopy): The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[14] This is invaluable for tracing out the proton-proton networks within each ring of the spiro compound and identifying adjacent protons.
Experimental Protocol: A Generalized Approach for 2D NMR Acquisition
-
Sample Preparation: Prepare a solution of the spiro compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL. Ensure the sample is free of particulate matter.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Tune and shim the instrument to achieve good line shape and resolution.
-
HSQC Acquisition:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Set the spectral width in the ¹H dimension to encompass all proton signals.
-
Set the spectral width in the ¹³C dimension to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for aliphatic and olefinic carbons).
-
Optimize the number of increments in the indirect dimension (F1) and the number of scans per increment to achieve adequate signal-to-noise.
-
-
HMBC Acquisition:
-
Use a standard gradient-selected HMBC pulse sequence.
-
Set the spectral widths similar to the HSQC experiment.
-
Crucially, set the long-range coupling delay (often denoted as d6 or similar) to optimize for a specific coupling constant range (e.g., 8 Hz). This value is critical for observing the desired correlations.
-
-
Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and baseline correct the spectra as needed.
Caption: Self-Validating Logic for Spiro Compound Structure Elucidation.
Step 3: Confirming Stereochemistry and Spatial Relationships
For many spiro compounds, particularly those with stereocenters, determining the relative stereochemistry is the final and most challenging step. This is where through-space correlation experiments become essential.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[15][16] An NOE is typically observed between protons that are less than 5 Å apart.[16] For medium-sized molecules where the NOE might be close to zero, ROESY is often the preferred experiment as the ROE is always positive.[15] By observing NOE/ROE cross-peaks, one can determine the relative orientation of substituents on the spirocyclic framework.
Alternative and Complementary Approaches
While NMR is the primary tool, a truly comprehensive validation integrates data from other techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula, which provides the foundation for all subsequent spectral interpretation.
-
X-Ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. While not always feasible, when available, it serves as the gold standard against which NMR data can be compared.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict ¹H and ¹³C NMR chemical shifts.[17] Comparing the calculated spectrum with the experimental data can provide additional confidence in the structural assignment, particularly for complex cases.[17][18][19]
Conclusion
The validation of ¹H and ¹³C NMR spectra for spiro compounds is a detailed process that demands a higher level of scrutiny than for simpler acyclic or monocyclic systems. The inherent structural complexities, such as the presence of a quaternary spiro-carbon, diastereotopic protons, and potential anisotropic effects, necessitate a systematic and multi-faceted approach. By logically progressing from 1D NMR to a suite of 2D correlation experiments (HSQC, HMBC, COSY) and finally to through-space techniques for stereochemical analysis (NOESY/ROESY), researchers can build a self-validating dataset. This rigorous methodology ensures the trustworthiness of the assigned structure, a critical requirement for publication, patent applications, and advancing drug discovery programs.
References
-
Koutentis, P. A., & Koskinas, A. (2022). Synthesis of 5′-Chlorospiro(benzo[d][2][13]dioxole-2,4′-[2][9][17]thiadiazin)-3′-amine. Molbank, 2022(3), M1462. [Link]
-
Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]
-
The Royal Society of Chemistry. (2011). Supplementary Information: 1H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry. [Link]
-
Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd. [Link]
-
ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs Blog. [Link]
-
Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]
-
Varela, M. T., Dias, G., de Oliveira, L. F. N., & Dias, L. C. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 209, 112919. [Link]
-
OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]
-
Elyashberg, M., Williams, A. J., & Martin, G. E. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 48(5), 370-377. [Link]
-
Coelho, P. J., et al. (2006). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Magnetic Resonance in Chemistry, 44(10), 967-972. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2016). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry. Springer. [Link]
-
Nardelli, F., Borsacchi, S., Calucci, L., Carignani, E., Martini, F., & Geppi, M. (2020). Anisotropy and NMR spectroscopy. Magnetic Resonance in Chemistry, 58(12), 1149-1162. [Link]
-
Science.gov. nmr hsqc hmbc: Topics by Science.gov. [Link]
-
University of Missouri. (2018). NOESY and ROESY. NMR Core. [Link]
-
Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. ResearchGate. [Link]
-
OC Chemist. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2021). 5.4: NOESY Spectra. [Link]
-
University of Manitoba. 13 Carbon NMR. Chemistry Department. [Link]
-
Fuloria, S., & Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Advanced Scientific Research, 4(2), 01-12. [Link]
-
The Organic Chemistry Tutor. (2019, January 1). Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry [Video]. YouTube. [Link]
-
Al-Wahaibi, L. H., et al. (2018). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 23(11), 2854. [Link]
-
Chemistry Steps. (2023). Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]
-
Eman Research Publishing. (2023). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Journal of Chemical and Pharmaceutical Research, 15(1), 1-10. [Link]
-
American Chemical Society. (2016). Supporting Information for Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters. [Link]
-
Ashenhurst, J. (2012). Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2021). 14.8: Diamagnetic Anisotropy. [Link]
-
University of Notre Dame. Organic Structure Elucidation Workbook. [Link]
-
ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs Blog. [Link]
-
ResearchGate. (2018). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. [Link]
-
University of Colorado Boulder. Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]
-
Geppi, M., et al. (2020). Anisotropy and NMR spectroscopy. SciSpace. [Link]
-
Chemistry For Everyone. (2023, August 25). What Is NOESY NMR? [Video]. YouTube. [Link]
-
Jaspars, M. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 16(3), 241-247. [Link]
-
van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-37. [Link]
-
Gheorghiu, M. D., et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(1), 23-33. [Link]
-
Kumar, D., et al. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Molecules, 26(4), 888. [Link]
-
Smith, G. (2015). Basic 1H- and 13C-NMR Spectroscopy. Pearson. [Link]
-
Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. arsdcollege.ac.in [arsdcollege.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. acdlabs.com [acdlabs.com]
- 17. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Beyond Zinc: A Comparative Guide to Alternative Reagents for Reformatsky-Type Reactions
For over a century, the Reformatsky reaction has been a cornerstone in the synthetic chemist's toolbox for the formation of β-hydroxy esters. The classical approach, employing metallic zinc to generate a zinc enolate from an α-halo ester, is valued for its operational simplicity and the moderate reactivity of the organozinc intermediate, which prevents unwanted side reactions like self-condensation of the ester.[1][2] However, the pursuit of higher yields, improved stereoselectivity, milder reaction conditions, and broader substrate scope has driven the exploration of alternative metals to replace zinc. This guide provides an in-depth comparison of the most prominent alternatives—indium, samarium, manganese, and titanium—offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their specific synthetic challenges.
The Classic Reformatsky Reaction: A Baseline for Comparison
The traditional Reformatsky reaction involves the oxidative addition of zinc metal to the carbon-halogen bond of an α-halo ester, forming an organozinc reagent known as a Reformatsky enolate.[1][2] This enolate then adds to a carbonyl compound (an aldehyde or ketone) to yield a β-hydroxy ester after acidic workup.[1][2]
The mechanism, proceeding through a six-membered chair-like transition state, is well-established.[2][3]
Caption: Workflow of the classic zinc-mediated Reformatsky reaction.
While reliable, the zinc-mediated reaction can suffer from drawbacks such as the need for zinc activation, sometimes sluggish reaction rates, and often modest diastereoselectivity.[4] These limitations have paved the way for the development of more potent and selective alternatives.
Indium: The Aqueous Virtuoso
Indium has emerged as a highly attractive alternative to zinc, primarily due to its remarkable ability to mediate Reformatsky-type reactions in aqueous media.[5] This property is particularly advantageous for green chemistry applications and for reactions with water-soluble substrates.
Key Advantages of Indium:
-
Water Compatibility: Indium is stable in water, allowing for reactions to be performed in aqueous solvents or even pure water, which can enhance reaction rates and simplify purification.[5]
-
High Reactivity: Indium often provides higher yields and requires shorter reaction times compared to zinc, without the need for metal activation.[6][7]
-
Chemoselectivity: Indium-mediated reactions exhibit excellent chemoselectivity, tolerating a wide range of functional groups.[8][9][10]
-
Mild Conditions: Reactions can typically be carried out at room temperature.[11]
Mechanistic Considerations:
The indium-mediated reaction is believed to proceed through an organoindium intermediate. In aqueous media, the reaction is thought to occur on the metal surface. The exact nature of the reactive species, whether it is an indium(I) or indium(III) species, can be influenced by the solvent and reaction conditions.[8][12]
Comparative Performance: Zinc vs. Indium
| Feature | Zinc | Indium |
| Solvent | Typically anhydrous organic solvents (e.g., THF, benzene, ether)[4] | Organic solvents and aqueous media[5] |
| Activation | Often requires activation (e.g., acid washing, Rieke zinc)[4] | Generally does not require activation |
| Reaction Conditions | Often requires heating | Often proceeds at room temperature[11] |
| Yields | Moderate to good | Good to excellent[5][6] |
| Substrate Scope | Good | Excellent, with high functional group tolerance[8][9][10] |
Experimental Protocol: Indium-Mediated Reformatsky Reaction in Water
-
To a flask containing a stirred mixture of an aldehyde (1 mmol) and an α-halo ester (1.5 mmol) in water (5 mL), add indium powder (1.5 mmol).
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy ester.
Samarium(II) Iodide (SmI₂): The Powerful Reductant
Samarium(II) iodide, also known as Kagan's reagent, is a powerful single-electron transfer (SET) agent that has found widespread use in a variety of organic transformations, including Reformatsky-type reactions.[12][13][14] Its high reactivity allows for the use of less reactive substrates and can lead to unique reactivity patterns not observed with other metals.
Key Advantages of SmI₂:
-
High Reactivity: SmI₂ is a potent reductant, enabling reactions with a broader range of substrates, including α-bromo ketones.[13][15][16]
-
Chemoselectivity: The reactivity of SmI₂ can be fine-tuned by the addition of co-solvents or additives like hexamethylphosphoramide (HMPA), allowing for high levels of chemoselectivity.[13][14][15][16]
-
Stereocontrol: SmI₂-mediated reactions can exhibit high levels of stereocontrol, which is particularly valuable in the synthesis of complex natural products.[13][17]
-
Mild Conditions: Reactions are typically performed at low temperatures (e.g., -78 °C).[18]
Mechanistic Considerations:
The SmI₂-mediated Reformatsky reaction proceeds via a samarium enolate formed through the reductive cleavage of the carbon-halogen bond.[17] The reaction's outcome and rate can be significantly influenced by additives. For instance, HMPA coordinates to the samarium center, increasing its reduction potential.[15][16]
Caption: Mechanism of the SmI₂-mediated Reformatsky-type reaction.
Comparative Performance: Zinc vs. SmI₂
| Feature | Zinc | Samarium(II) Iodide |
| Reactivity | Moderate | High[13][15][16] |
| Substrate Scope | Good | Very broad, including less reactive substrates[13][15][16] |
| Stereoselectivity | Often low to moderate | Can be very high, tunable with additives[13][17] |
| Reaction Conditions | Often requires heating | Typically low temperatures (-78 °C)[18] |
| Reagent Preparation | Zinc dust is commercially available | SmI₂ is typically prepared in situ or can be purchased as a solution[15][16] |
Experimental Protocol: SmI₂-Mediated Reformatsky Reaction
-
In a flame-dried, three-necked flask under an argon atmosphere, prepare a 0.1 M solution of SmI₂ in THF.
-
Cool the deep blue solution to -78 °C.
-
To this solution, add a solution of the α-halo ester (1 mmol) in THF via syringe.
-
After stirring for a few minutes, add a solution of the aldehyde or ketone (1.2 mmol) in THF.
-
Monitor the reaction by TLC. The disappearance of the blue color indicates the consumption of SmI₂.
-
Quench the reaction with a saturated aqueous solution of potassium sodium tartrate and allow it to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the β-hydroxy ester.
Manganese: A Cost-Effective and Versatile Alternative
Manganese is an earth-abundant and less toxic metal that has gained attention as a mediator for Reformatsky-type reactions.[19] Activated manganese, such as Rieke manganese, is particularly effective.[20]
Key Advantages of Manganese:
-
Cost-Effectiveness and Low Toxicity: Manganese is significantly cheaper and more environmentally benign than many other transition metals.[19]
-
High Reactivity of Activated Manganese: Rieke manganese, prepared by the reduction of manganese(II) chloride, exhibits high reactivity.[20]
-
Catalytic Variants: Manganese-catalyzed Reformatsky reactions have been developed, offering a more atom-economical approach.[21]
Mechanistic Considerations:
Similar to zinc, manganese undergoes oxidative addition to the α-halo ester to form a manganese enolate.[20] In catalytic systems, a manganese catalyst facilitates the formation of the enolate, which then reacts with the carbonyl compound.[21]
Titanium: The Master of Stereoselectivity
Titanium-based reagents have revolutionized the Reformatsky reaction by offering unprecedented levels of diastereoselectivity.[22][23] Low-valent titanium species, such as titanocene(III) chloride (Cp₂TiCl) and dichlorocyclopentadienyltitanium(III) (CpTiCl₂), are particularly effective.[22][23]
Key Advantages of Titanium:
-
High Diastereoselectivity: Titanium-mediated Reformatsky reactions can provide excellent diastereoselectivity, often with a strong preference for the syn isomer.[22][23][24]
-
Mild and Homogeneous Conditions: These reactions are typically carried out under mild and homogeneous conditions.[25]
-
Catalytic Potential: Catalytic versions of the titanium-mediated Reformatsky reaction have been developed.[22][25]
Mechanistic Considerations:
The high diastereoselectivity of titanium-mediated reactions is attributed to a well-organized Zimmerman-Traxler-type transition state.[22][23] The steric and electronic properties of the titanium center, influenced by its ligands, play a crucial role in dictating the stereochemical outcome.[22][23] For example, CpTiCl₂ has been shown to favor the syn isomer due to its enhanced Lewis acidity and increased coordination vacancies compared to Cp₂TiCl.[22][23]
Comparative Performance of Alternative Reagents
| Reagent | Key Advantages | Key Disadvantages | Typical Stereoselectivity |
| Indium | Aqueous compatibility, high yields, mild conditions[5][6] | Higher cost than zinc | Generally low to moderate |
| Samarium(II) Iodide | High reactivity, broad scope, tunable selectivity[13][14][15][16] | Air and moisture sensitive, requires inert atmosphere | Can be very high (syn or anti depending on conditions)[13][17] |
| Manganese | Low cost, low toxicity, catalytic options[19][21] | May require metal activation[20] | Moderate to good |
| Titanium | Excellent diastereoselectivity (syn preference)[22][23][24] | Reagents can be air-sensitive | Very high (syn)[22][23] |
Conclusion: Selecting the Right Reagent for Your Needs
The choice of reagent for a Reformatsky-type reaction is a critical decision that depends on the specific goals of the synthesis.
-
For green and aqueous chemistry , indium is the undisputed champion.
-
When faced with challenging substrates or the need for high chemoselectivity , the power of samarium(II) iodide is unparalleled.
-
For cost-effective and large-scale synthesis , manganese presents a compelling option.
-
When diastereoselectivity is paramount , particularly for the synthesis of syn-β-hydroxy esters, titanium reagents are the go-to choice.
By understanding the unique advantages and mechanistic nuances of each of these alternatives to zinc, researchers can expand the horizons of the Reformatsky reaction, enabling the efficient and selective synthesis of a wide array of valuable molecules.
References
- Current time inform
- Organomanganese chemistry - Wikipedia.
- Samarium(II) iodide-mediated reactions applied to natural product total synthesis. (2022-03-30).
- Reform
- Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III).
- Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC - NIH.
- Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC - NIH.
- Sequenced Reactions with Samarium(II) Iodide.
- Indium-mediated asymmetric Barbier-type propargylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents - PubMed. (2012-01-20).
- Overcoming synthetic challenges in target synthesis using SmI 2 : recent advances - Books. (2015-09-28).
- Samarium Iodide-Promoted Asymmetric Reformatsky Reaction of 3-(2-Haloacyl)-2- oxazolidinones with Enals - AIR Unimi.
- Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). (2025-09-26).
- Mn-Catalyzed Reformatsky Reaction with Ketones. (2006-06-22).
- Samarium Iodide - Macmillan Group. (2013-01-10).
- Titanium( iv ) enolates of cyclic ketones – stereoselective addition of cyclododecanone to aromatic aldehydes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ02355A. (2023-08-12).
- Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction - Academia.edu.
- Indium-mediated asymmetric barbier-type allylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents - PubMed. (2010-02-05).
- Indium-Mediated Reformatsky Reaction of Iododifluoro Ketones with Aldehydes: Preparation of , -Difluoro- -hydroxyketone D. (2022-01-31).
- Enantioseiective Synthesis of p-Hydroxy Esters by indium-induced Reform
- Indium-Mediated Asymmetric Barbier-Type Allylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents | Request PDF - ResearchG
- Titanium-Catalyzed Reformatsky-Type Reaction.
- Indium-mediated asymmetric barbier-type allylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents. | Semantic Scholar.
- Reform
- Reform
- Reformatsky Reaction - Chemistry LibreTexts. (2023-01-22).
- A comprehensive review on magnetic manganese as catalysts in organic synthesis. (2025-07-07).
- Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction | Request PDF - ResearchG
- Activated metals. IX. New reformatsky reagent involving activated indium for the preparation of .beta.
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. byjus.com [byjus.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indium-mediated asymmetric barbier-type allylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Indium-mediated asymmetric Barbier-type propargylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (PDF) Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction [academia.edu]
- 17. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. A comprehensive review on magnetic manganese as catalysts in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02493E [pubs.rsc.org]
- 20. Organomanganese chemistry - Wikipedia [en.wikipedia.org]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. mdpi.com [mdpi.com]
- 23. Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Titanium(iv) enolates of cyclic ketones – stereoselective addition of cyclododecanone to aromatic aldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Navigating Three-Dimensional Chemical Space: A Comparative Guide to the Biological Activity of Spirodiamine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful strategy to introduce three-dimensionality into drug candidates. Among these, spirodiamine scaffolds are of particular interest due to their ability to serve as rigid, conformationally constrained bioisosteres for common motifs in bioactive molecules, such as piperazines and substituted phenyl rings. This guide provides a comparative analysis of the biological activities of key spirodiamine scaffolds, supported by experimental data and detailed methodologies, to aid researchers in the strategic selection and application of these promising building blocks.
The Spirocyclic Advantage in Drug Design
The incorporation of a spirocyclic core into a molecule offers several distinct advantages that can address common challenges in drug development.[1] The inherent three-dimensional nature of these scaffolds can lead to improved binding affinity and selectivity by presenting substituents in well-defined spatial orientations.[1] Furthermore, the increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic compounds has been correlated with a higher probability of clinical success, potentially due to enhanced solubility, metabolic stability, and reduced off-target effects.[1]
This guide will focus on the comparative biological activities of two prominent spirodiamine scaffolds: spiro[3.3]heptane-2,6-diamine and its aza-analogue, 2,6-diazaspiro[3.3]heptane . We will explore their applications as bioisosteric replacements and delve into their impact on anticancer activity, providing a framework for their rational incorporation in drug design projects.
Key Spirodiamine Scaffolds: A Structural Overview
The fundamental structures of the spirodiamine scaffolds discussed in this guide are depicted below. Their rigid frameworks and the precise orientation of the amino groups are key to their utility as pharmacophoric elements.
Figure 1: Structures of Spiro[3.3]heptane-2,6-diamine and 2,6-Diazaspiro[3.3]heptane.
Comparative Biological Activities: Focus on Anticancer Potential
Spiro-containing compounds, in general, have shown significant promise as anticancer agents.[2] Their ability to mimic key pharmacophores and interact with biological targets in a highly specific manner makes them attractive candidates for the development of novel oncology drugs.
Spiro[3.3]heptane as a Benzene Bioisostere in Anticancer Drugs
Recent studies have successfully demonstrated the utility of the spiro[3.3]heptane core as a saturated bioisostere for the phenyl ring in known anticancer drugs.[3][4] This bioisosteric replacement can lead to patent-free analogues with retained or even improved biological activity and physicochemical properties.[3]
For instance, the replacement of the meta-substituted phenyl ring in the FDA-approved anticancer drug Sonidegib with a spiro[3.3]heptane core resulted in saturated analogues that, while less potent, still demonstrated a high level of micromolar inhibition of the Hedgehog signaling pathway.[5] Similarly, incorporating the spiro[3.3]heptane scaffold into the structure of Vorinostat, another anticancer agent, yielded analogues with notable activity.[5]
These studies highlight the potential of the spiro[3.3]heptane diamine scaffold to serve as a versatile building block for generating novel anticancer compounds by mimicking the spatial arrangement of substituents on a phenyl ring while offering a more three-dimensional and potentially more favorable pharmacokinetic profile.
2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere
The 2,6-diazaspiro[3.3]heptane scaffold has gained significant attention as a conformationally restricted bioisostere for piperazine, a common motif in many approved drugs.[6] The rigid nature of the diazaspiro[3.3]heptane core can offer advantages in terms of pre-organizing the molecule for optimal target binding.
While direct comparative anticancer data with spiro[3.3]heptane diamine is limited, the rationale for using 2,6-diazaspiro[3.3]heptane in anticancer drug design is strong. Piperazine-containing compounds are prevalent in oncology, and replacing this flexible ring with a rigid spirocyclic analogue can lead to improved selectivity and reduced off-target effects. For example, replacing the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate has been shown to improve target selectivity.
The choice between a spiro[3.3]heptane diamine and a 2,6-diazaspiro[3.3]heptane scaffold will therefore depend on the specific pharmacophore being mimicked and the desired physicochemical properties of the final compound.
Table 1: Comparative Physicochemical Properties and Bioisosteric Relationships
| Scaffold | Common Bioisostere For | Key Physicochemical Characteristics |
| Spiro[3.3]heptane-2,6-diamine | Substituted Phenyl Ring | Increased Fsp3, potential for improved solubility and metabolic stability compared to aromatic counterparts.[1] |
| 2,6-Diazaspiro[3.3]heptane | Piperazine, Morpholine | Conformationally restricted, can lead to improved target selectivity.[6] Can influence pKa and lipophilicity compared to piperazine. |
Experimental Methodologies for Assessing Biological Activity
To provide a practical framework for researchers, this section details the step-by-step protocols for key in vitro assays commonly used to evaluate the biological activity of spirodiamine scaffolds, particularly in the context of anticancer drug discovery.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7] It measures the metabolic activity of cells, which is an indicator of their viability.
Figure 2: Workflow of the MTT Cell Viability Assay.
Step-by-Step Protocol for the MTT Assay: [5][8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spirodiamine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition Assays
Many anticancer drugs target specific enzymes involved in cancer cell proliferation and survival. A general spectrophotometric assay can be adapted to assess the inhibitory activity of spirodiamine compounds against a variety of enzymes.
General Step-by-Step Protocol for an Enzyme Inhibition Assay: [2][10][11][12][13]
-
Reagent Preparation: Prepare a stock solution of the target enzyme, its specific substrate, and the spirodiamine inhibitor in a suitable assay buffer. The buffer composition and pH should be optimized for the specific enzyme.
-
Assay Setup: In a 96-well plate, set up the following reactions:
-
Blank: Assay buffer and substrate (no enzyme or inhibitor).
-
Control (100% activity): Assay buffer, enzyme, and vehicle (e.g., DMSO).
-
Inhibitor: Assay buffer, enzyme, and various concentrations of the spirodiamine compound.
-
-
Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells and pre-incubate for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation and Measurement: Incubate the plate at the optimal temperature for a defined period. Monitor the reaction progress by measuring the change in absorbance at a specific wavelength using a microplate reader in kinetic mode. The product of the enzymatic reaction should have a different absorbance spectrum from the substrate.
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control reaction. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Receptor Binding Assays
To determine the affinity of spirodiamine compounds for a specific receptor, radioligand binding assays are the gold standard.[14][15][16] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.
General Step-by-Step Protocol for a Radioligand Binding Assay: [14][15][16][17][18]
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor.
-
Assay Setup: In a reaction tube or 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the unlabeled spirodiamine compound in a binding buffer.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid, or for filter plates, add scintillant directly. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the concentration of the spirodiamine compound to generate a competition curve. From this curve, the IC50 value can be determined, and subsequently, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
Spirodiamine scaffolds represent a valuable class of building blocks for the design of novel therapeutics with enhanced three-dimensionality and potentially improved pharmacological properties. While direct comparative biological data across different spirodiamine cores is still emerging, the available evidence strongly supports their utility as bioisosteres for common pharmacophoric motifs. The spiro[3.3]heptane diamine scaffold shows great promise as a saturated mimic of substituted phenyl rings, while the 2,6-diazaspiro[3.3]heptane core is a well-established rigid surrogate for piperazine.
The choice of a specific spirodiamine scaffold should be guided by the intended bioisosteric replacement and the desired vectoral orientation of substituents. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the biological activity of their novel spirodiamine-containing compounds. Future research focused on the direct, systematic comparison of different spirodiamine scaffolds against a panel of biological targets will be crucial for further elucidating their structure-activity relationships and unlocking their full potential in drug discovery.
References
- W. M. Bryan, et al. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
- S. M. Abou-Seri, N. A. Farag, G. S. Hassan. Novel Diphenylamine 2,4-Dicarboxamide Based Azoles as Potential Epidermal Growth Factor Receptor Inhibitors: Synthesis and Biological Activity. Chemical and Pharmaceutical Bulletin. 2011;59(9):1124–1132.
-
Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. Accessed January 22, 2026. [Link].
- The Royal Society of Chemistry. Protocol for enzyme assays. The Royal Society of Chemistry. Published online 2014.
- S. D. Taylor, et al. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Med. Chem. Commun. 2014;5:115-123.
- R. Luisi, et al. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
- J. J. Maguire, R. E. Kuc, A. P. Davenport. Radioligand binding assays and their analysis. Methods Mol Biol. 2012;897:31-77.
- O. O. Grygorenko, et al. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron. 2011;67(1):164-170.
- T. Murata, et al. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Chem Pharm Bull (Tokyo). 1993;41(4):679-84.
- National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. In: Assay Guidance Manual. Bethesda (MD)
- National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD)
- A. Kumar, S. K. Singh. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. Eur J Med Chem. 2021;218:113263.
- D. S. Radchenko, et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Preprint posted online October 26, 2023.
- D. S. Radchenko, et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Angew Chem Int Ed Engl. 2024;63(7):e202316557.
- H. A. R. Ali, et al. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. 2022;27(9):2709.
- D. S. Radchenko, et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew Chem Int Ed Engl. 2024;63(7):e202316557.
-
Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. Accessed January 22, 2026. [Link].
-
University of California, San Diego. Enzyme Assay Protocol. Accessed January 22, 2026. [Link].
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. [Link].
-
Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Accessed January 22, 2026. [Link].
- A. K. Gadhe, et al. Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. Bioorg Med Chem. 2022;57:116629.
- ResearchGate. MTT Proliferation Assay Protocol.
- C. W. Thornber. Bioisosterism: A Rational Approach in Drug Design. Chem. Soc. Rev. 1979;8:563-580.
- A. Kolb, et al. Biological Activity of Brassinosteroids – Direct Comparison of Known and New Analogs in planta. Front. Plant Sci. 2016;7:1620.
- J. L. Reymond, et al. Bioactivity of spirocyclic diamine scaffolds. (a) Design and activity...
- H. A. R. Ali, et al. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. 2022;27(9):2709.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. revvity.com [revvity.com]
A Comparative Guide to Catalytic Synthesis of Dioxaspiro Compounds: From Classical Acid Catalysis to Modern Methodologies
Dioxaspiro compounds, characterized by their unique spirocyclic ketal structures, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and advanced materials. The efficiency and selectivity of their synthesis are critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of dioxaspiro compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design. We will delve into the mechanistic underpinnings of each catalytic approach, present comparative performance data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Enduring Role of Acid Catalysis: From Homogeneous to Heterogeneous Systems
Acid catalysis remains a cornerstone for the synthesis of dioxaspiro compounds, primarily through the ketalization of a ketone with a diol. The choice between homogeneous and heterogeneous acid catalysts presents a trade-off between reactivity and practicality.
Homogeneous Acid Catalysts: The Classical Approach
Traditional Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as weaker acids such as acetic acid (HAc), have been widely employed. These catalysts are effective in protonating the carbonyl oxygen, thereby activating the ketone for nucleophilic attack by the diol.
A notable example is the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a valuable bifunctional intermediate. A study comparing various acid catalysts found that acetic acid offered a significant improvement over previously reported methods. Under optimized conditions (65°C, HAc/H₂O volume ratio of 5:1), the chromatographic yield of 1,4-Dioxaspiro[4.5]decan-8-one was increased to 80% from 65%, with a remarkable reduction in reaction time from 15 hours to just 11 minutes[1]. This highlights the profound impact of catalyst selection and process optimization on reaction efficiency.
Mechanism of Acid-Catalyzed Dioxaspiroketalization:
The generally accepted mechanism for acid-catalyzed ketalization involves the following key steps:
Sources
A Comparative Guide to the hLDH Inhibitory Activity of 2,8-Dioxabicyclo[3.T3.1]nonane Analogues
Introduction: The Significance of Targeting Human Lactate Dehydrogenase (hLDH)
Human lactate dehydrogenase (hLDH) is a critical enzyme in the anaerobic glycolytic pathway, catalyzing the interconversion of pyruvate and lactate with the concomitant oxidation/reduction of the NADH/NAD+ cofactor.[1][2] The enzyme exists as five different isoforms, with the hLDHA (muscle subunit) and hLDHB (heart subunit) being the predominant forms.[3] In numerous pathological conditions, including cancer and primary hyperoxaluria, there is a metabolic shift towards increased glycolysis, even in the presence of oxygen—a phenomenon known as the Warburg effect.[1][2] This metabolic reprogramming elevates the importance of hLDHA for regenerating NAD+ to sustain high glycolytic rates, making it a compelling therapeutic target.[4] Inhibition of hLDHA can disrupt the energy supply of cancer cells and reduce oxalate overproduction in primary hyperoxaluria, highlighting the therapeutic potential of hLDHA-selective inhibitors.[3][5]
This guide provides a comprehensive comparison of a promising class of hLDH inhibitors: 2,8-dioxabicyclo[3.3.1]nonane analogues. We will delve into their inhibitory activity, selectivity, and mechanism of action, supported by experimental data. Furthermore, we will compare their performance with other known hLDH inhibitors to provide a broader context for researchers and drug development professionals.
The Emergence of 2,8-Dioxabicyclo[3.3.1]nonane Analogues as hLDH Inhibitors
Recently, compounds featuring a 2,8-dioxabicyclo[3.3.1]nonane core have been identified as a novel class of hLDHA inhibitors.[6][7] These analogues, inspired by A-type proanthocyanidin natural products, have demonstrated significant inhibitory potency and, in many cases, high selectivity for hLDHA over the hLDHB isoform.[5][8] The exploration of this chemical scaffold has led to the synthesis and evaluation of a large number of derivatives, providing valuable insights into their structure-activity relationships (SAR).[6][7]
Structure-Activity Relationship and Inhibitory Potency
Systematic modifications of the 2,8-dioxabicyclo[3.3.1]nonane scaffold have revealed key structural features that govern their inhibitory activity and selectivity. The synthesis of these compounds often involves the reaction of flavylium salts with various nucleophiles.[6][7]
Several studies have synthesized and evaluated a range of these analogues, with a number of them exhibiting IC50 values in the low micromolar range against hLDHA.[5][6] For instance, certain derivatives have shown IC50 values lower than 10 µM.[3][6] The most active compounds often possess specific substitutions on the aromatic rings of the bicyclic core.[8]
Comparative Inhibitory Activity
To provide a clear comparison of the inhibitory potential of various 2,8-dioxabicyclo[3.3.1]nonane analogues, the following table summarizes the IC50 values for a selection of these compounds against both hLDHA and hLDHB.
| Compound | hLDHA IC50 (µM) | hLDHB IC50 (µM) | Selectivity (hLDHB/hLDHA) |
| 58 | 3.6 - 12.0 | >100 | >8.3 - 27.8 |
| 62a | 3.6 | >100 | >27.8 |
| 65b | 3.6 - 12.0 | >100 | >8.3 - 27.8 |
| 68a | 3.6 - 12.0 | >100 | >8.3 - 27.8 |
| 25 | 8.7 - 26.7 | >100 | >3.7 - 11.5 |
| 29 | 8.7 - 26.7 | >100 | >3.7 - 11.5 |
| 31 | 8.7 - 26.7 | >100 | >3.7 - 11.5 |
| 32 | 8.7 - 26.7 | >100 | High |
| 34 | 8.7 - 26.7 | >100 | High |
Data compiled from multiple sources.[3][5][6]
As the data indicates, compounds such as 62a exhibit potent inhibition of hLDHA with an IC50 of 3.6 µM and excellent selectivity with an IC50 for hLDHB greater than 100 µM.[6][9] This high selectivity is a crucial attribute for a therapeutic agent, as it minimizes the potential for off-target effects.
Mechanism of hLDH Inhibition
Understanding the mechanism of action is paramount in drug development. Kinetic studies have been performed on the most promising 2,8-dioxabicyclo[3.3.1]nonane analogues to elucidate their inhibitory mechanism.
Kinetic analyses, including Lineweaver-Burk double-reciprocal plots, have demonstrated that a number of these compounds, such as the enantiomers of 68a and 68b , act as noncompetitive inhibitors of the hLDHA enzyme.[3][7] This suggests that they do not bind to the active site for either the substrate (pyruvate) or the cofactor (NADH), but rather to an allosteric site on the enzyme.[10][11] Allosteric inhibition can offer advantages in terms of specificity and can be less susceptible to competition from high concentrations of the natural substrate.
Caption: Mechanism of noncompetitive inhibition of hLDH.
Comparison with Other hLDH Inhibitors
To contextualize the performance of the 2,8-dioxabicyclo[3.3.1]nonane analogues, it is beneficial to compare them with other classes of hLDH inhibitors.
| Inhibitor Class | Example Compound | hLDHA Ki/IC50 | Mechanism of Action | Key Features |
| N-Hydroxyindoles | NHI-Glc-2 | ~10 µM (inhibition at) | Competitive with NADH | Dual targeting of GLUT1 and LDH-A.[1] |
| Acetaminophen Derivatives | - | Micromolar Ki values | Non-competitive | Potential for allosteric inhibition.[10] |
| Gossypol | Gossypol | Ki = 1.9 µM | Competitive with NADH | Non-selective, inhibits both hLDHA and hLDHB.[12] |
| Dihydroxynaphthoic Acids | 8-deoxyhemigossylic acid | Ki = 3 µM | Competitive with NADH | Shows some selectivity for hLDHA over hLDHB.[12] |
| Flavonoids | Galloflavin | IC100 = 201 µM | Binds to NADH binding site | Natural product with observed anti-cancer activity.[13] |
| 2,8-Dioxabicyclo[3.3.1]nonanes | 62a | IC50 = 3.6 µM | Noncompetitive | High potency and selectivity for hLDHA.[3][6] |
This comparison highlights that the 2,8-dioxabicyclo[3.3.1]nonane analogues are competitive with other classes of inhibitors in terms of potency. Their noncompetitive mechanism of action and high selectivity for hLDHA are particularly noteworthy and represent significant advantages for potential therapeutic development.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols are essential.
hLDH Inhibition Assay Protocol
This protocol outlines a standard spectrophotometric assay to determine the inhibitory activity of compounds against hLDH. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[5][8]
Caption: Workflow for a typical hLDH inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
NADH Solution: Dissolve NADH in the assay buffer to a final concentration of 150 µM.
-
Pyruvate Solution: Dissolve sodium pyruvate in the assay buffer to a final concentration of 2 mM.
-
Inhibitor Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Enzyme Solution: Dilute recombinant human LDH-A or LDH-B in the assay buffer to the desired working concentration.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the NADH solution.
-
Add 10 µL of the inhibitor solution (or vehicle control).
-
Add 10 µL of the enzyme solution.
-
Mix and pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the pyruvate solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The 2,8-dioxabicyclo[3.3.1]nonane analogues represent a highly promising class of hLDHA inhibitors. Their potent inhibitory activity, coupled with high selectivity and a noncompetitive mechanism of action, makes them attractive candidates for further preclinical development. The structure-activity relationships established so far provide a solid foundation for the rational design of even more potent and selective inhibitors. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. The continued exploration of this chemical scaffold holds significant promise for the development of novel therapeutics for cancer and other metabolic disorders.
References
- Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction.
- Small molecule cores demonstrate non-competitive inhibition of lact
- Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold. MDPI.
- Lactate dehydrogenase A inhibitors with a 2,8-dioxabicyclo[3.3.1]nonane scaffold: A contribution to molecular therapies for primary hyperoxalurias. PubMed.
- Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold. PubMed.
- Inhibition activity of (±)-2,8-dioxabicyclo[3.3.1]nonane derivatives against hLDHA and hLDHB.
- Lactate dehydrogenase A inhibitors with a 2,8-dioxabicyclo[3.3.1]nonane scaffold.
- Small-molecule inhibitors of human LDH5. PubMed Central.
- Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold. Semantic Scholar.
- Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review.
- Small molecule cores demonstrate non-competitive inhibition of lact
- Discovery of novel human lactate dehydrogenase inhibitors: Structure-based virtual screening studies and biological assessment. PubMed.
- Human Lactate Dehydrogenase A Inhibitors: A Molecular Dynamics Investig
Sources
- 1. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Lactate Dehydrogenase A Inhibitors: A Molecular Dynamics Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and h LDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel human lactate dehydrogenase inhibitors: Structure-based virtual screening studies and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactate dehydrogenase A inhibitors with a 2,8-dioxabicyclo[3.3.1]nonane scaffold: A contribution to molecular therapies for primary hyperoxalurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents, such as Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate, is a critical component of laboratory best practices. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Classification
The foundational step in any chemical disposal procedure is a thorough understanding of the compound's hazards. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
These classifications firmly place this compound in the category of hazardous waste. As such, it is imperative that it is not disposed of down the drain or in regular solid waste[3][4]. Improper disposal can lead to the contamination of water systems and pose a threat to aquatic life and human health[5].
Summary of Chemical and Hazard Information
| Property | Value | Source |
| Chemical Name | This compound | [2][6] |
| CAS Number | 189509-22-6 | [1][2] |
| Molecular Formula | C₁₂H₂₀O₅ | [2][6] |
| Molecular Weight | 244.28 g/mol | [6] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1][2] |
Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound for disposal, it is crucial to be equipped with the appropriate PPE. In the event of a spill, a well-defined spill management plan is essential.
Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye irritation from splashes or vapors. |
| Hand Protection | Nitrile or other chemically resistant gloves | To avoid skin irritation upon contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To prevent respiratory irritation from inhalation of vapors. |
Spill Cleanup Protocol
In the event of a spill, all materials used for cleanup, including absorbent pads and contaminated PPE, must be treated as hazardous waste and disposed of accordingly[7].
Waste Segregation and Containerization
Proper segregation and containerization of chemical waste are paramount to prevent accidental reactions and ensure safe transport and disposal.
Step-by-Step Containerization Procedure
-
Select a Compatible Container: Choose a container made of a material that will not react with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof screw-on cap[8][9].
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste"[3][10]. The label should also include:
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
The approximate concentration and volume.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
Segregate the Waste: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[9][11]. This area should be away from general laboratory traffic and clearly marked as a hazardous waste storage area[8][12]. Ensure that incompatible chemicals are not stored in close proximity.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Final Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never attempt to transport hazardous waste off-site themselves[7].
Arranging for Waste Pickup
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary point of contact for hazardous waste disposal. They will provide guidance on the specific procedures for your institution and schedule a pickup.
-
Prepare for Pickup: Ensure that the waste container is properly sealed and labeled. The exterior of the container should be clean and free of contamination.
-
Documentation: Complete any necessary waste manifest forms provided by your EHS office. This documentation is crucial for regulatory compliance and tracking the waste from generation to final disposal.
Regulatory Compliance
The disposal of hazardous waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste[3][12]. It is essential to be aware of and adhere to all applicable regulations to avoid penalties and ensure environmental protection[8].
By following these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and environmental stewardship.
References
-
Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. (2021, January 14). HCI Environmental. [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Navigating the Safe Disposal of Chemicals: A Guide for Everyone. (2026, January 21). Oreate AI Blog. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Laboratory Waste Management: The New Regulations. (2019, July/August). MedicalLab Management. [Link]
-
This compound. Chembase.cn. [Link]
-
This compound(CAS# 189509-22-6). Angene Chemical. [Link]
Sources
- 1. This compound [chemdict.com]
- 2. angenesci.com [angenesci.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. Navigating the Safe Disposal of Chemicals: A Guide for Everyone - Oreate AI Blog [oreateai.com]
- 6. This compound [cymitquimica.com]
- 7. vumc.org [vumc.org]
- 8. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. medlabmag.com [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
